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  • Product: 1H-Imidazole-4-propanamine
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Core Science & Biosynthesis

Foundational

Biological activity of 1H-Imidazole-4-propanamine

An In-Depth Technical Guide to the Biological Activity of 1H-Imidazole-4-propanamine (Histamine) Abstract 1H-Imidazole-4-propanamine, commonly known as histamine, is a biogenic amine with a profound and multifaceted impa...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 1H-Imidazole-4-propanamine (Histamine)

Abstract

1H-Imidazole-4-propanamine, commonly known as histamine, is a biogenic amine with a profound and multifaceted impact on human physiology.[1] Though widely recognized for its central role in allergic reactions, its biological activities extend far beyond immunology, encompassing critical functions in gastric acid secretion, neurotransmission, and cardiovascular regulation.[1][2][3] This technical guide provides a comprehensive exploration of the biological activity of histamine, designed for researchers, scientists, and drug development professionals. We will dissect its lifecycle from synthesis to metabolism, detail its interaction with four distinct G protein-coupled receptors (GPCRs), elucidate the downstream signaling cascades, and examine its physiological and pathophysiological consequences. Furthermore, this guide presents established methodologies for investigating histamine's effects and discusses the therapeutic landscape of targeting its pathways.

Introduction to 1H-Imidazole-4-propanamine (Histamine): A Molecule of Dichotomous Roles

Discovered in 1910, histamine was initially identified as a potent mediator of the inflammatory response.[1] It is an organic nitrogenous compound consisting of an imidazole ring attached to an ethylamine chain.[1] This structure is derived from the decarboxylation of the amino acid L-histidine.[3][4] For decades, its reputation was primarily associated with the adverse symptoms of allergy and anaphylaxis. However, subsequent research has unveiled its indispensable roles as a local hormone (autocoid) and a central neurotransmitter, establishing histamine as a key signaling molecule that maintains homeostasis while also driving pathology.[1][5]

Biosynthesis, Storage, and Metabolism: The Life Cycle of Histamine

The biological impact of histamine is tightly controlled by its synthesis, storage, and degradation.

Synthesis from L-Histidine

Histamine is synthesized in a single enzymatic step from the amino acid L-histidine. This reaction is catalyzed by the enzyme L-histidine decarboxylase (HDC), which requires pyridoxal-5'-phosphate (the active form of Vitamin B6) as a cofactor.[3][6] The expression of HDC in specific cell types is the primary determinant of histamine production capacity.[6]

Cellular Storage Mechanisms

Once synthesized, histamine is concentrated and stored in intracellular granules within specific cell populations to prevent premature activity and allow for rapid, regulated release.

  • Mast Cells and Basophils: These immune cells are the primary storage sites in the periphery.[7] Histamine is held in secretory granules, complexed with proteoglycans like heparin. Release occurs upon immunological stimulation, most notably the cross-linking of IgE antibodies on the cell surface.[4][8]

  • Enterochromaffin-like (ECL) Cells: Located in the gastric mucosa of the stomach, these cells store and release histamine to regulate acid secretion.[7][9]

  • Histaminergic Neurons: In the Central Nervous System (CNS), the cell bodies of all histaminergic neurons are located exclusively in the tuberomammillary nucleus (TMN) of the hypothalamus.[1][3] These neurons project widely throughout the brain to regulate arousal and other functions.[5]

Metabolic Pathways

Histamine's actions are terminated by enzymatic degradation. Two primary pathways exist:

  • Histamine-N-methyltransferase (HNMT): This enzyme methylates the imidazole ring and is the principal pathway for histamine metabolism in the CNS and airways.[6][10] The resulting metabolite, tele-methylhistamine, is further processed by monoamine oxidase B (MAO-B).[10]

  • Diamine Oxidase (DAO): DAO, also known as histaminase, catalyzes the oxidative deamination of histamine's side chain. It is the main enzyme for degrading extracellular histamine, particularly in the gut, placenta, and kidneys.[1][11]

Due to its rapid metabolism, direct measurement of histamine in plasma can be challenging. A more reliable indicator of histamine turnover is the measurement of its metabolites, such as 1,4-methyl-imidazolacetic acid, in a 24-hour urine sample.[1]

Histamine_Lifecycle cluster_synthesis Synthesis cluster_storage Storage cluster_metabolism Metabolism Histidine L-Histidine HDC L-Histidine Decarboxylase (HDC) Histidine->HDC Histamine Histamine (1H-Imidazole-4-propanamine) HDC->Histamine MastCells Mast Cells / Basophils Histamine->MastCells Stored In ECLCells Gastric ECL Cells Histamine->ECLCells Stored In Neurons CNS Neurons Histamine->Neurons Stored In HNMT Histamine-N-Methyltransferase (HNMT) Histamine->HNMT Intracellular (CNS) DAO Diamine Oxidase (DAO) Histamine->DAO Extracellular (Gut) tMH tele-Methylhistamine HNMT->tMH IAA Imidazole Acetic Acid DAO->IAA

Caption: Histamine Synthesis and Metabolism Workflow.

The Histamine Receptors: Gateways to Cellular Action

The diverse biological effects of histamine are mediated by its binding to four distinct subtypes of G protein-coupled receptors (GPCRs): H1, H2, H3, and H4.[4][12] The specific physiological response to histamine depends on which receptor subtype is expressed on a given cell type.

ReceptorG-Protein CouplingPrimary Signaling PathwayKey LocationsPrimary Functions
H1R Gq/11↑ PLC, IP3, DAG, Ca2+Smooth Muscle, Endothelial Cells, CNS, Immune CellsAllergic symptoms (bronchoconstriction, vasodilation), Inflammation, Itching, Wakefulness[12][13]
H2R Gs↑ Adenylyl Cyclase, cAMPGastric Parietal Cells, Heart, Immune Cells, Smooth MuscleGastric acid secretion, Smooth muscle relaxation, Immunomodulation[4][14][15]
H3R Gi/o↓ Adenylyl Cyclase, cAMPCNS (Presynaptic), Peripheral NervesAutoreceptor (inhibits histamine release), Heteroreceptor (inhibits other neurotransmitter release)[16][17][18]
H4R Gi/o↓ Adenylyl Cyclase, cAMP, ↑ Ca2+Immune Cells (Mast Cells, Eosinophils, T-cells, Dendritic Cells)Immune cell chemotaxis, Cytokine production, Inflammation[19][20][21]

Key Signaling Pathways Activated by Histamine

The activation of each histamine receptor subtype initiates a distinct intracellular signaling cascade.

H1R-Mediated Signaling: The Gq/11 → PLC → IP3/DAG → Ca2+ Cascade

Binding of histamine to the H1 receptor activates the Gq/11 family of G-proteins.[13] This stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[13] DAG, along with the elevated Ca2+, activates protein kinase C (PKC).[22] This pathway is fundamental to smooth muscle contraction, increased vascular permeability, and the expression of pro-inflammatory genes.[23]

H1R_Signaling Histamine Histamine H1R H1 Receptor Histamine->H1R Gq11 Gαq/11 H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release ER->Ca Ca->PKC Co-activates Response Cellular Responses (e.g., Smooth Muscle Contraction, Increased Vascular Permeability) Ca->Response PKC->Response

Caption: H1 Receptor Signaling Pathway.
H2R-Mediated Signaling: The Gs → Adenylyl Cyclase → cAMP → PKA Pathway

The H2 receptor is coupled to the stimulatory G-protein, Gs.[15] Upon activation, Gs stimulates adenylyl cyclase, an enzyme that converts ATP into cyclic adenosine monophosphate (cAMP).[14] cAMP acts as a second messenger, activating Protein Kinase A (PKA). PKA then phosphorylates various downstream targets to elicit a cellular response.[15] This pathway is the primary mechanism for stimulating gastric acid secretion by parietal cells and also contributes to smooth muscle relaxation.[6][14]

H2R_Signaling Histamine Histamine H2R H2 Receptor Histamine->H2R Gs Gαs H2R->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Responses (e.g., Gastric Acid Secretion, Smooth Muscle Relaxation) PKA->Response Phosphorylates Targets

Caption: H2 Receptor Signaling Pathway.
H3R/H4R-Mediated Signaling: The Gi/o → Inhibition of Adenylyl Cyclase Pathway

Both H3 and H4 receptors couple to the inhibitory G-protein, Gi/o.[7][17][20] Activation of Gi/o inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[17] This is the primary mechanism by which the H3 receptor acts as a presynaptic autoreceptor, inhibiting further histamine release and the release of other neurotransmitters.[16][17] The H4 receptor also utilizes this pathway, but its activation can additionally mobilize intracellular calcium, contributing to its role in chemotaxis.[20]

H3R_H4R_Signaling Histamine Histamine H3R_H4R H3 / H4 Receptor Histamine->H3R_H4R Gio Gαi/o H3R_H4R->Gio Activates AC Adenylyl Cyclase (AC) Gio->AC Inhibits cAMP ↓ cAMP AC->cAMP Response Cellular Responses (e.g., Inhibition of Neurotransmitter Release) cAMP->Response

Caption: H3/H4 Receptor Inhibitory Signaling Pathway.

Physiological and Pathophysiological Roles

The Immediate Hypersensitivity Response (Allergy)

In allergic individuals, initial exposure to an allergen prompts B-cells to produce IgE antibodies, which then bind to mast cells and basophils.[8] Upon re-exposure, the allergen cross-links these IgE antibodies, triggering rapid degranulation and the release of histamine and other inflammatory mediators.[4][8] Histamine then acts on H1 receptors to cause vasodilation, increased vascular permeability (leading to swelling and runny nose), sensory nerve stimulation (itching), and smooth muscle contraction (bronchoconstriction).[8][24][25]

Regulation of Gastric Acid Secretion

Histamine is the final common mediator of gastric acid secretion.[2] The hormone gastrin, released in response to food, stimulates ECL cells in the stomach to release histamine.[9][26] This histamine then binds to H2 receptors on nearby parietal cells, potently stimulating the proton pump (H+/K+ ATPase) to secrete hydrochloric acid into the stomach lumen.[2][27]

Neurotransmission and Central Nervous System Functions

As a neurotransmitter, histamine is crucial for maintaining wakefulness and arousal.[3][5] Histaminergic neurons in the TMN fire rapidly during waking hours and cease firing during sleep.[3][13] This is why first-generation H1 antagonists that cross the blood-brain barrier cause drowsiness.[13] Histamine also plays roles in learning, memory, and the regulation of other neurotransmitter systems via H3 heteroreceptors.[16][28]

Methodologies for Studying Histamine's Biological Activity

Investigating the effects of histamine and its modulators requires a combination of in vitro and in vivo techniques.

In Vitro Assays for Receptor Activation and Signaling

Protocol: Calcium Flux Assay for H1 Receptor Activation

This protocol is designed to measure the increase in intracellular calcium following H1 receptor activation, a hallmark of its Gq-coupled signaling.

  • Rationale: The choice of a cell line like HEK293 or CHO is based on their robust growth characteristics and low endogenous receptor expression, allowing for the creation of a clean system upon stable transfection with the H1 receptor gene. Calcium-sensitive fluorescent dyes like Fluo-4 AM are used because their fluorescence intensity increases proportionally to the concentration of free intracellular calcium.

  • Methodology:

    • Cell Culture: Culture HEK293 cells stably expressing the human H1 receptor in DMEM supplemented with 10% FBS and a selection antibiotic (e.g., G418) to maintain receptor expression. Plate cells in a 96-well, black-walled, clear-bottom plate and grow to 90-95% confluency.

    • Dye Loading: Aspirate the culture medium. Wash cells once with a buffered salt solution (e.g., HBSS). Add Fluo-4 AM loading solution (e.g., 4 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS) to each well. Incubate for 45-60 minutes at 37°C.

    • Compound Preparation: Prepare a serial dilution of histamine (agonist) and a known H1 antagonist (e.g., diphenhydramine) in HBSS.

    • Assay Execution:

      • Wash the cells twice with HBSS to remove extracellular dye. Add 100 µL of HBSS to each well.

      • Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with an automated liquid handling system.

      • Set the reader to excite at 494 nm and measure emission at 516 nm.

      • Record a stable baseline fluorescence for 10-20 seconds.

      • For Agonist Mode: Add the histamine dilutions and immediately begin recording the fluorescence signal for 60-120 seconds.

      • For Antagonist Mode: Pre-incubate the cells with the antagonist dilutions for 15-30 minutes before adding a challenge concentration of histamine (typically the EC80).

    • Data Analysis: The change in fluorescence (Max - Min) is used to determine the response. Plot the response against the log of the compound concentration and fit to a four-parameter logistic equation to determine potency (EC50 for agonists, IC50 for antagonists).

  • Self-Validation:

    • Positive Control: A maximal response should be observed with a saturating concentration of histamine.

    • Negative Control: Wells treated with vehicle (HBSS) only should show no significant increase in fluorescence.

    • Specificity: The histamine-induced calcium flux should be dose-dependently inhibited by the H1 antagonist.

Caption: Experimental Workflow for a Calcium Flux Assay.

Therapeutic Targeting and Drug Development

The central role of histamine in various pathologies has made its receptors prime targets for therapeutic intervention.

  • H1 Receptor Antagonists: Commonly known as antihistamines, these are widely used to treat allergic conditions like allergic rhinitis and urticaria.[24][29] First-generation agents (e.g., diphenhydramine) cross the blood-brain barrier and cause sedation, while second-generation agents (e.g., loratadine, cetirizine) have reduced CNS penetration and are non-sedating.

  • H2 Receptor Antagonists: Drugs like cimetidine and famotidine block H2 receptors on gastric parietal cells, effectively reducing gastric acid secretion.[6] They are used to treat conditions like peptic ulcers and gastroesophageal reflux disease (GERD).[6]

  • H3 and H4 Receptor Ligands: These represent newer areas of drug development. H3 receptor antagonists/inverse agonists are being investigated for their potential to enhance cognitive function and promote wakefulness in disorders like Alzheimer's disease, ADHD, and narcolepsy by increasing the release of histamine and other neurotransmitters in the brain.[16][18] H4 receptor antagonists are being explored as novel anti-inflammatory and immunomodulatory agents for treating conditions like atopic dermatitis, asthma, and autoimmune diseases.[19][21]

Conclusion and Future Directions

1H-Imidazole-4-propanamine is a deceptively simple molecule that orchestrates a vast array of biological processes. From mediating the acute discomfort of an allergic reaction to fine-tuning the complex neural circuits of wakefulness, histamine's influence is profound. While H1 and H2 receptor antagonists are cornerstones of modern pharmacology, the therapeutic potential of modulating the H3 and H4 receptors is still being actively explored. Future research will likely focus on developing more selective ligands, understanding the nuances of receptor dimerization and biased agonism, and further clarifying histamine's role in complex diseases, opening new avenues for therapeutic innovation.

References

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Exploratory

The Multifaceted Mechanisms of 1H-Imidazole-4-propanamine (Histamine) in Biological Systems: A Technical Guide

This guide provides an in-depth exploration of the mechanism of action of 1H-Imidazole-4-propanamine, commonly known as histamine. Designed for researchers, scientists, and drug development professionals, this document d...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the mechanism of action of 1H-Imidazole-4-propanamine, commonly known as histamine. Designed for researchers, scientists, and drug development professionals, this document delves into the core molecular interactions, signaling cascades, and physiological ramifications of histamine's activity. We will move beyond a simple recitation of facts to explain the causality behind experimental approaches and provide actionable protocols for investigating this pleiotropic signaling molecule.

Introduction: Histamine as a Key Biological Mediator

Histamine is a biogenic amine synthesized from the amino acid histidine via the action of L-histidine decarboxylase.[1] It is a fundamental signaling molecule involved in a wide array of physiological and pathological processes, including local immune responses, regulation of gastric acid secretion, and neurotransmission.[2][3] The diverse effects of histamine are not inherent to the molecule itself, but are dictated by its interaction with four distinct subtypes of G protein-coupled receptors (GPCRs): H1, H2, H3, and H4.[1][4] The specific receptor subtype expressed on a target cell, along with the intracellular signaling machinery present, determines the ultimate biological response. Understanding these receptor-specific mechanisms is paramount for the development of targeted therapeutics for a range of conditions, from allergic reactions to neurological disorders.

The Histamine Receptor Family: Gatekeepers of Cellular Responses

The four histamine receptors, despite all binding the same endogenous ligand, initiate distinct intracellular signaling cascades by coupling to different heterotrimeric G proteins. This differential coupling is the primary determinant of histamine's varied physiological effects.

ReceptorPrimary G Protein CouplingKey Second MessengersGeneral Physiological Roles
H1 Receptor (H1R) Gq/11IP₃, DAG, Ca²⁺Allergic inflammation, smooth muscle contraction, vasodilation, neurotransmission
H2 Receptor (H2R) GscAMPGastric acid secretion, smooth muscle relaxation, immune modulation
H3 Receptor (H3R) Gi/ocAMP (inhibition)Neurotransmitter release modulation (autoreceptor and heteroreceptor)
H4 Receptor (H4R) Gi/ocAMP (inhibition), Ca²⁺Immune cell chemotaxis and activation, inflammation
The H1 Receptor: A Central Player in Allergic and Inflammatory Responses

The H1 receptor is widely expressed in tissues such as smooth muscle, vascular endothelial cells, and the central nervous system.[5] Its activation is central to the classic symptoms of allergic reactions.

Signaling Pathway:

Upon histamine binding, the H1 receptor undergoes a conformational change that activates the Gq/11 family of G proteins.[5][6] The activated Gαq subunit stimulates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).[7] The subsequent increase in cytosolic Ca²⁺, along with DAG-mediated activation of protein kinase C (PKC), leads to a cascade of downstream events.[7][8] These include smooth muscle contraction (e.g., bronchoconstriction), increased vascular permeability, and the activation of transcription factors like NF-κB, which promotes the expression of pro-inflammatory cytokines.[5][8][9]

H1R_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Histamine Histamine H1R H1 Receptor Histamine->H1R Gq Gq/11 H1R->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC PKC DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release releases Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction, Inflammation) Ca_release->Cellular_Response PKC->Cellular_Response

H1 Receptor Signaling Cascade
The H2 Receptor: Orchestrating Gastric Acid Secretion and More

The H2 receptor is famously located on parietal cells in the gastric mucosa, where it plays a pivotal role in regulating the secretion of stomach acid.[10]

Signaling Pathway:

The H2 receptor is coupled to the Gs family of G proteins. Upon activation by histamine, the Gαs subunit stimulates adenylyl cyclase, leading to an increase in the intracellular concentration of cyclic adenosine monophosphate (cAMP). cAMP, in turn, activates protein kinase A (PKA). In gastric parietal cells, PKA phosphorylates proteins involved in the trafficking and activity of the H+/K+ ATPase (proton pump), resulting in the secretion of gastric acid. Beyond the stomach, H2 receptor activation can lead to smooth muscle relaxation and can modulate immune responses.

H2R_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Histamine Histamine H2R H2 Receptor Histamine->H2R Gs Gs H2R->Gs activates AC Adenylyl Cyclase Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA activates Cellular_Response Cellular Response (e.g., Gastric Acid Secretion) PKA->Cellular_Response phosphorylates targets

H2 Receptor Signaling Cascade
The H3 Receptor: A Modulator of Neurotransmission

Primarily expressed in the central nervous system, the H3 receptor acts as both an autoreceptor on histaminergic neurons and a heteroreceptor on other types of neurons. This dual role allows it to finely tune the release of histamine and other neurotransmitters, including dopamine, serotonin, and acetylcholine.[10]

Signaling Pathway:

The H3 receptor couples to the Gi/o family of G proteins. Activation of the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[9] The βγ subunits of the G protein can also directly modulate cellular activity by inhibiting N-type voltage-gated calcium channels, which reduces neurotransmitter release, and by activating G protein-coupled inwardly rectifying potassium (GIRK) channels, which hyperpolarizes the neuron and decreases its excitability.[1][9] Additionally, H3 receptor activation has been shown to stimulate the mitogen-activated protein kinase (MAPK) pathway.

H3R_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Histamine Histamine H3R H3 Receptor Histamine->H3R Gio Gi/o H3R->Gio activates AC Adenylyl Cyclase Gio->AC inhibits Ca_channel Ca²⁺ Channel Gio->Ca_channel inhibits (βγ) K_channel K⁺ Channel Gio->K_channel activates (βγ) cAMP_decrease ↓ cAMP AC->cAMP_decrease Neurotransmitter_release ↓ Neurotransmitter Release Ca_channel->Neurotransmitter_release Hyperpolarization Hyperpolarization K_channel->Hyperpolarization

H3 Receptor Signaling Cascade
The H4 Receptor: A Key Regulator of the Immune System

The H4 receptor is predominantly expressed on cells of hematopoietic origin, including mast cells, eosinophils, dendritic cells, and T cells. Its discovery has highlighted the significant role of histamine in modulating immune responses beyond the classical allergic reactions mediated by the H1 receptor.

Signaling Pathway:

Similar to the H3 receptor, the H4 receptor couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP. H4 receptor activation also mobilizes intracellular calcium and activates the MAPK pathway. A key function of H4 receptor signaling is the induction of chemotaxis in various immune cells, drawing them to sites of inflammation.

H4R_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Histamine Histamine H4R H4 Receptor Histamine->H4R Gio Gi/o H4R->Gio activates AC Adenylyl Cyclase Gio->AC inhibits Ca_mobilization Ca²⁺ Mobilization Gio->Ca_mobilization induces MAPK_activation MAPK Activation Gio->MAPK_activation induces cAMP_decrease ↓ cAMP AC->cAMP_decrease Cellular_Response Cellular Response (e.g., Chemotaxis, Cytokine Release) cAMP_decrease->Cellular_Response Ca_mobilization->Cellular_Response MAPK_activation->Cellular_Response

H4 Receptor Signaling Cascade

Experimental Protocols for Studying Histamine's Mechanism of Action

To elucidate the intricate mechanisms of histamine action, a variety of in vitro assays are employed. The following protocols provide a foundational framework for characterizing the interaction of compounds with histamine receptors and quantifying the downstream signaling events.

Experimental_Workflow cluster_assays Experimental Assays cluster_data Data Analysis & Interpretation Receptor_Binding Receptor Binding Assay (Determine Affinity) Ki_determination Ki Determination (Binding Affinity) Receptor_Binding->Ki_determination Calcium_Imaging Calcium Imaging Assay (Measure H1/H4 Activity) EC50_determination EC50/IC50 Determination (Functional Potency) Calcium_Imaging->EC50_determination cAMP_Assay cAMP Accumulation Assay (Measure H2/H3/H4 Activity) cAMP_Assay->EC50_determination Mechanism_Elucidation Mechanism of Action Elucidation Ki_determination->Mechanism_Elucidation EC50_determination->Mechanism_Elucidation

Sources

Foundational

The Pivotal Role of 1H-Imidazole-4-propanamine in Modern Research: An In-depth Technical Guide

Abstract 1H-Imidazole-4-propanamine, more commonly known as histamine, is a biogenic amine with a diverse and critical role in a myriad of physiological and pathological processes.[1] From its well-established function i...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1H-Imidazole-4-propanamine, more commonly known as histamine, is a biogenic amine with a diverse and critical role in a myriad of physiological and pathological processes.[1] From its well-established function in allergic reactions and gastric acid secretion to its more nuanced roles as a neurotransmitter and immunomodulator, histamine continues to be a focal point of intensive research. This technical guide provides an in-depth exploration of the research applications of 1H-Imidazole-4-propanamine, offering not just a compendium of its uses but a detailed rationale for its application in various experimental paradigms. We will delve into the core principles of its biological activity, provide validated experimental protocols, and discuss the critical considerations for its use in both in vitro and in vivo research. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the multifaceted nature of this essential signaling molecule to advance our understanding of health and disease.

Foundational Principles: The Biology of 1H-Imidazole-4-propanamine (Histamine)

1H-Imidazole-4-propanamine is synthesized from the amino acid L-histidine through the action of the enzyme L-histidine decarboxylase.[2] It is stored in high concentrations within the granules of mast cells and basophils, and is also found in enterochromaffin-like (ECL) cells of the stomach and neurons in the central nervous system.[3] Its biological effects are mediated through its interaction with four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4. The differential expression of these receptors on various cell types throughout the body dictates the wide-ranging and sometimes opposing effects of histamine.

Histamine Receptors and Their Signaling Pathways

Understanding the signaling cascades initiated by each histamine receptor is fundamental to interpreting experimental results.

  • H1 Receptor: Primarily coupled to Gq/11, its activation leads to the activation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately leads to an increase in intracellular calcium levels, which is a key trigger for smooth muscle contraction, increased vascular permeability, and the release of pro-inflammatory mediators.[4]

  • H2 Receptor: Coupled to Gs, the H2 receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[5] This pathway is famously involved in the stimulation of gastric acid secretion by parietal cells.[2] It also plays a role in smooth muscle relaxation and inhibiting pro-inflammatory cytokine production.

  • H3 Receptor: This receptor is primarily found in the central nervous system and acts as a presynaptic autoreceptor, inhibiting the synthesis and release of histamine. It also functions as a heteroreceptor, modulating the release of other neurotransmitters such as acetylcholine, norepinephrine, and serotonin. The H3 receptor is coupled to Gi/o, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels.

  • H4 Receptor: Highly expressed on hematopoietic cells, including mast cells, eosinophils, and T cells, the H4 receptor is also coupled to Gi/o.[6] Its activation is primarily associated with immunomodulatory functions, such as chemotaxis of immune cells and the modulation of cytokine production.[3][7]

Diagram: Histamine Receptor Signaling Pathways

Histamine_Signaling cluster_H1 H1 Receptor cluster_H2 H2 Receptor cluster_H3_H4 H3 & H4 Receptors Histamine 1H-Imidazole-4-propanamine (Histamine) H1 H1R Histamine->H1 H2 H2R Histamine->H2 H3_H4 H3R / H4R Histamine->H3_H4 Gq11 Gq/11 H1->Gq11 activates PLC PLC Gq11->PLC activates IP3_DAG IP3 & DAG PLC->IP3_DAG produces Ca_release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_release leads to Gs Gs H2->Gs activates AC_H2 Adenylyl Cyclase Gs->AC_H2 activates cAMP_H2 ↑ cAMP AC_H2->cAMP_H2 produces Gi_o Gi/o H3_H4->Gi_o activates AC_H3_H4 Adenylyl Cyclase Gi_o->AC_H3_H4 inhibits cAMP_H3_H4 ↓ cAMP AC_H3_H4->cAMP_H3_H4 leads to

Caption: Signaling pathways of histamine receptors.

Practical Considerations for the Use of 1H-Imidazole-4-propanamine in Research

Forms of 1H-Imidazole-4-propanamine: Free Base vs. Dihydrochloride Salt

1H-Imidazole-4-propanamine is commercially available as both a free base and a dihydrochloride salt. The choice between these two forms is primarily dictated by solubility requirements.

  • Histamine Free Base: Soluble in water, ethanol, and DMSO.[3]

  • Histamine Dihydrochloride: A white, hygroscopic crystalline solid that is freely soluble in water and methanol.[5] This form is often preferred for preparing aqueous stock solutions due to its enhanced stability and ease of handling.

For most in vitro and in vivo applications, the dihydrochloride salt is recommended. It is important to account for the molecular weight difference when preparing solutions to ensure the correct molar concentration of the active histamine molecule.

Preparation and Storage of Stock Solutions

Preparation of a 10 mM Stock Solution of Histamine Dihydrochloride:

  • Calculate the required mass: The molecular weight of histamine dihydrochloride is 184.07 g/mol . To prepare 10 mL of a 10 mM solution, you would need:

    • 0.01 L * 0.01 mol/L * 184.07 g/mol = 0.0184 g or 18.4 mg.

  • Dissolution: Accurately weigh 18.4 mg of histamine dihydrochloride and dissolve it in 10 mL of sterile, purified water or a suitable buffer (e.g., PBS).

  • Sterilization: Filter-sterilize the solution through a 0.22 µm filter into a sterile container.

Storage:

  • Aqueous stock solutions of histamine dihydrochloride are stable for at least 6 months when stored at 4°C or -18°C.[6]

  • For long-term storage, it is advisable to prepare aliquots to avoid repeated freeze-thaw cycles.

  • Solutions with concentrations at or below 0.25 mg/mL may show reduced activity after one month at 20°C and should be used within a week.[6]

Key Research Applications and Experimental Protocols

The following sections detail key research applications of 1H-Imidazole-4-propanamine, complete with step-by-step experimental protocols.

Immunology: Investigating Allergic and Inflammatory Responses

Histamine is a cornerstone mediator of type I hypersensitivity reactions. Its release from mast cells upon allergen cross-linking of IgE receptors triggers the classic symptoms of allergy.

This assay is fundamental for studying the mechanisms of mast cell activation and for screening compounds that may inhibit this process. Degranulation is quantified by measuring the release of granule-associated enzymes, such as β-hexosaminidase, into the cell supernatant.

Protocol:

  • Cell Culture: Culture a suitable mast cell line, such as RBL-2H3 cells, in a 96-well plate to confluence.

  • Sensitization (Optional): For IgE-mediated degranulation studies, sensitize the cells with an appropriate concentration of IgE overnight.

  • Stimulation: Wash the cells with a suitable buffer (e.g., Tyrode's buffer) and then stimulate with varying concentrations of histamine (typically in the range of 1-100 µM) or another secretagogue for 30 minutes at 37°C.[8] Include a positive control for maximal degranulation (e.g., Triton X-100) and a negative control (buffer alone).

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant.

  • Enzyme Assay: Transfer the supernatant to a new plate and add a substrate for β-hexosaminidase (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide).

  • Measurement: After a suitable incubation period, stop the reaction and measure the absorbance at 405 nm.

  • Data Analysis: Calculate the percentage of degranulation relative to the positive control.

Causality and Interpretation: This assay directly measures a key functional outcome of mast cell activation. By using histamine as a stimulus, researchers can investigate the autocrine or paracrine effects of histamine on mast cells, particularly through the H4 receptor. The EC50 value for histamine-induced degranulation provides a quantitative measure of the potency of this feedback loop.

The PCA model is a classic in vivo assay to study localized allergic reactions and the effects of anti-allergic drugs.

Protocol:

  • Sensitization: Intradermally inject mice with a low dose of antigen-specific IgE.

  • Challenge: After 24-48 hours, intravenously inject the corresponding antigen along with a vascular permeability tracer, such as Evans blue dye.

  • Histamine Administration (as a positive control): In a separate group of animals, intradermally inject histamine (e.g., 0.4 mg/ear in mice) to induce a localized increase in vascular permeability.[4]

  • Measurement: After a defined period (e.g., 30 minutes), euthanize the animals and excise the skin at the injection site.

  • Quantification: Extract the Evans blue dye from the tissue and quantify its concentration spectrophotometrically.

Causality and Interpretation: This model mimics the localized allergic reaction in the skin. The amount of dye extravasation is directly proportional to the increase in vascular permeability, a hallmark of the acute allergic response mediated by histamine. Using histamine as a direct stimulus serves as a positive control and allows for the evaluation of the efficacy of H1 receptor antagonists in blocking this effect.

Neuroscience: Elucidating the Role of Histamine as a Neurotransmitter

Histamine in the central nervous system regulates arousal, cognition, and sleep-wake cycles.[9] Research in this area often involves studying the effects of histamine on neuronal activity and neurotransmitter release.

These assays are crucial for characterizing the affinity and efficacy of compounds at histamine receptors, which are important drug targets for neurological and psychiatric disorders.

Protocol (Example: H3 Receptor Binding Assay):

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the H3 receptor or from brain tissue.

  • Radioligand Binding: Incubate the membranes with a radiolabeled H3 receptor ligand (e.g., [3H]-Nα-methylhistamine) in the presence of varying concentrations of unlabeled histamine or a test compound.

  • Separation: Separate the bound and free radioligand by rapid filtration.

  • Detection: Quantify the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: Determine the Ki value for histamine and the test compound, which represents their binding affinity.

Causality and Interpretation: This assay provides a direct measure of the interaction between a ligand and its receptor. Competitive binding assays with histamine are essential for determining whether a test compound binds to the same site as the endogenous agonist and for quantifying its affinity relative to histamine.

Diagram: Experimental Workflow for a Receptor Binding Assay

Binding_Assay_Workflow start Start membrane_prep Prepare Receptor-Containing Cell Membranes start->membrane_prep incubation Incubate Membranes with Radioligand and Competitor (e.g., Histamine) membrane_prep->incubation filtration Separate Bound and Free Radioligand via Filtration incubation->filtration detection Quantify Radioactivity filtration->detection analysis Data Analysis: Determine Ki detection->analysis end End analysis->end

Caption: Workflow for a competitive radioligand binding assay.

Gastroenterology: Investigating Gastric Acid Secretion

Histamine is the primary physiological stimulant of gastric acid secretion.[5] It is released from ECL cells and acts on H2 receptors on parietal cells.

This preparation allows for the direct measurement of gastric acid secretion in response to various stimuli in a controlled environment.

Protocol:

  • Tissue Preparation: Isolate the stomach from a euthanized animal (e.g., rat or mouse).

  • Perfusion: Cannulate the appropriate blood vessels and perfuse the stomach with a physiological salt solution.

  • Stimulation: Add histamine to the perfusate at various concentrations.

  • Sample Collection: Collect the gastric effluent.

  • Measurement: Measure the acid content of the effluent by titration with a standard base.

Causality and Interpretation: This ex vivo model provides a direct functional readout of gastric acid secretion. The dose-dependent increase in acid secretion in response to histamine confirms its role as a primary secretagogue. This system is invaluable for studying the efficacy of H2 receptor antagonists in blocking histamine-induced acid secretion.

Pharmacology: Smooth Muscle Contraction Assays

Histamine's effect on smooth muscle is a classic pharmacological preparation used to study receptor-mediated physiological responses.

The guinea pig ileum is highly sensitive to histamine and provides a robust and reproducible model for studying H1 receptor-mediated smooth muscle contraction.

Protocol:

  • Tissue Preparation: Isolate a segment of the terminal ileum from a euthanized guinea pig and mount it in an organ bath containing Tyrode's solution at 37°C and aerated with 95% O2/5% CO2.

  • Equilibration: Allow the tissue to equilibrate under a constant resting tension.

  • Cumulative Concentration-Response Curve: Add histamine to the organ bath in a cumulative manner, increasing the concentration stepwise, and record the resulting contractions using an isometric force transducer.

  • Data Analysis: Plot the contractile response against the logarithm of the histamine concentration to determine the EC50 and the maximum response (Emax).

Causality and Interpretation: This assay provides a quantitative measure of the potency and efficacy of histamine in inducing smooth muscle contraction. It is a cornerstone for the pharmacological characterization of H1 receptor agonists and antagonists. The EC50 value reflects the concentration of histamine required to produce 50% of the maximal contractile response.

Parameter Description Typical Value for Histamine
EC50 The concentration of an agonist that produces 50% of the maximal response.Varies depending on the assay and tissue, but typically in the nanomolar to low micromolar range.
Ki The inhibition constant for a ligand in a binding assay, representing its affinity for the receptor.Varies for each histamine receptor subtype.
Emax The maximum response that can be elicited by an agonist.Dependent on the specific assay and tissue preparation.

Conclusion

1H-Imidazole-4-propanamine, or histamine, is an indispensable tool in the arsenal of researchers across a wide spectrum of biomedical disciplines. Its well-characterized biological activities and the availability of specific agonists and antagonists for its four receptor subtypes provide a powerful system for dissecting complex physiological and pathological processes. The experimental protocols detailed in this guide, when executed with a clear understanding of the underlying principles, will enable researchers to continue to unravel the intricate roles of histamine in health and disease, paving the way for the development of novel therapeutic interventions.

References

  • Histamine. (URL: [Link])

  • Stability of histamine dihydrochloride in solution. (URL: [Link])

  • [Histamine and gastric acid secretion]. (URL: [Link])

  • Human Histamine Receptor H1 ELISA Kit. (URL: [Link])

  • Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models. (URL: [Link])

  • Histamine H4 receptor mediates chemotaxis of human lung mast cells. (URL: [Link])

  • Histamine H4 receptor mediates chemotaxis and calcium mobilization of mast cells. (URL: [Link])

  • Histamine H4 receptor mediates eosinophil chemotaxis with cell shape change and adhesion molecule upregulation. (URL: [Link])

  • Different mechanisms are responsible for the contractile effects of histaminergic compounds on isolated intestinal smooth muscle cells. (URL: [Link])

  • Long-term stability study of histamine in sterile bronchoprovocation solutions. (URL: [Link])

  • Modulation of acetylcholine induced smooth muscle contractile activity of rat ileum by histamine. (URL: [Link])

  • The Influence of IgE on Cultured Human Mast Cells. (URL: [Link])

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  • Histamine-stimulated increases in intracellular calcium in the smooth muscle cell line, DDT1MF-2. (URL: [Link])

  • Histamine concentration and Ca2+ mobilization in arterial smooth muscle. (URL: [Link])

  • Regional differences in the mechanical properties of rabbit airway smooth muscle. (URL: [Link])

  • Histamine Assay Kit (Colorimetric) (BN00737). (URL: [Link])

  • An In Vivo Definition of Brain Histamine Dynamics Reveals Critical Neuromodulatory Roles for This Elusive Messenger. (URL: [Link])

  • Histamine, Free Base. (URL: [Link])

  • Plasma histamine levels at the challenge. BALB/c mice were challenged... (URL: [Link])

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  • A. Effects of histamine and 4-MH induced degranulation in human mast... (URL: [Link])

  • Development of Eosinophilic Airway Inflammation and Airway Hyperresponsiveness in Mast Cell–deficient Mice. (URL: [Link])

  • The Role of Histamine in the Pathophysiology of Asthma and the Clinical Efficacy of Antihistamines in Asthma Therapy. (URL: [Link])

  • Antigen-induced mast cell expansion and bronchoconstriction in a mouse model of asthma. (URL: [Link])

  • Measuring Local Anaphylaxis in Mice. (URL: [Link])

  • Murine Models of Allergic Asthma: Methodological Insights into Allergen Sensitization and Challenge Protocols. (URL: [Link])

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Exploratory

A Spectroscopic Guide to 1H-Imidazole-4-propanamine (Histamine): Structure, Characterization, and Analysis

Abstract This technical guide provides a comprehensive overview of the spectroscopic characterization of 1H-Imidazole-4-propanamine, a biogenic amine more commonly known as histamine. A molecule of immense physiological...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 1H-Imidazole-4-propanamine, a biogenic amine more commonly known as histamine. A molecule of immense physiological significance, histamine's roles as a neurotransmitter and a key mediator of inflammatory and allergic responses necessitate robust and unequivocal analytical methods for its identification and quantification.[1] This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth exploration of histamine's signature in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The guide moves beyond a simple recitation of data, delving into the causality behind experimental choices and providing field-proven insights to ensure technical accuracy and reliable interpretation.

Introduction: The Significance of Histamine

1H-Imidazole-4-propanamine, or histamine, is a small molecule with a profound impact on human physiology. Synthesized from the amino acid L-histidine via decarboxylation, it is stored in high concentrations within mast cells and basophils.[1] Upon release, triggered by various stimuli including allergic reactions, histamine exerts its effects by binding to its four distinct G protein-coupled receptors (H1R, H2R, H3R, and H4R), which are distributed throughout the body.[2][3][4] This interaction mediates a wide array of physiological and pathological processes, including vasodilation, smooth muscle contraction, gastric acid secretion, and neurotransmission.[5]

Given its central role in health and disease, the precise and accurate characterization of histamine is a critical task in biomedical research and pharmaceutical development. Spectroscopic techniques offer powerful tools for elucidating its molecular structure, confirming its identity in various matrices, and studying its interactions with biological systems. This guide will provide a detailed examination of the NMR, IR, and MS data of histamine, offering a foundational understanding for its analysis.

Molecular Structure and Spectroscopic Overview

The structure of 1H-Imidazole-4-propanamine consists of an imidazole ring connected to an ethylamine side chain. This structure gives rise to its characteristic spectroscopic features.

Caption: Molecular structure of 1H-Imidazole-4-propanamine (Histamine).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules in solution. For histamine, both ¹H and ¹³C NMR provide critical information about its chemical environment. It is important to note that the NMR spectra of histamine are highly sensitive to pH due to the protonation states of the imidazole ring and the primary amine.[6][7]

¹H NMR Spectroscopy

Proton NMR provides a map of the hydrogen atoms within the molecule. The chemical shifts are indicative of the electronic environment of each proton.

Table 1: ¹H NMR Chemical Shift Assignments for Histamine Dihydrochloride in D₂O [8]

Proton AssignmentTypical Chemical Shift (ppm)Multiplicity
H-2 (Imidazole Ring)~8.7Singlet
H-5 (Imidazole Ring)~7.4Singlet
α-CH₂ (Side Chain)~3.4Triplet
β-CH₂ (Side Chain)~3.2Triplet

Note: Chemical shifts are approximate and can vary depending on the solvent, concentration, and pH.

Expertise & Experience: The choice of a deuterated solvent like D₂O is crucial for ¹H NMR of amines. The acidic protons of the amine and imidazole groups will exchange with deuterium, leading to their disappearance from the spectrum and simplifying the analysis of the carbon-bound protons. The downfield chemical shifts of the imidazole protons (H-2 and H-5) are characteristic of their location within an aromatic system. The triplet multiplicity of the side-chain protons arises from spin-spin coupling with the adjacent CH₂ group.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the carbon skeleton of the molecule.

Table 2: ¹³C NMR Chemical Shift Assignments for Histaminium ion

Carbon AssignmentTypical Chemical Shift (ppm)
C-2 (Imidazole Ring)~128.35
C-4 (Imidazole Ring)~133.93
C-5 (Imidazole Ring)~117.13
α-CH₂ (Side Chain)~38.13
β-CH₂ (Side Chain)~22.24

Note: These values are for a histaminium tetrachlorozincate complex and serve as a reference. The chemical shifts are pH-dependent.[6][7]

Trustworthiness: The assignment of carbon signals is confirmed through two-dimensional NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence), which correlates the signals of directly attached protons and carbons.[5] The chemical shifts of the imidazole carbons are in the aromatic region, while the aliphatic side-chain carbons appear at higher field. The pH-dependent shifts of the imidazole carbons can be used to determine the preferred tautomeric form of the imidazole ring in solution.[6]

Experimental Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation:

    • Weigh approximately 5-10 mg of histamine or its salt.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD) in a clean, dry NMR tube.

    • For pH-dependent studies, adjust the pH of the solution using dilute DCl or NaOD.

    • Vortex the sample until fully dissolved.

  • NMR Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

    • Acquire a ¹H NMR spectrum using standard pulse sequences.

    • Acquire a ¹³C NMR spectrum, often using proton decoupling to simplify the spectrum to single lines for each carbon.

    • For unambiguous assignments, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) and HSQC.

Fragmentation_Pathway M Histamine (M) m/z = 111 MH [M+H]⁺ m/z = 112 M->MH + H⁺ (ESI) Fragment [M+H-NH₃]⁺ m/z = 95 MH->Fragment - NH₃ (CID)

Caption: Simplified fragmentation pathway of histamine in ESI-MS.

Experimental Protocol: LC-MS/MS Analysis
  • Sample Preparation: Dissolve the histamine sample in a suitable solvent compatible with the mobile phase (e.g., water/acetonitrile with a small amount of formic acid).

  • Chromatographic Separation: Inject the sample onto a liquid chromatography (LC) system, often using a hydrophilic interaction liquid chromatography (HILIC) column for good retention of the polar histamine molecule.

  • Mass Spectrometric Detection:

    • The eluent from the LC is introduced into the ESI source of the mass spectrometer.

    • Operate the mass spectrometer in positive ion mode.

    • For quantitative analysis, use multiple reaction monitoring (MRM) mode, monitoring the transition from the precursor ion (m/z 112) to the product ion (m/z 95).

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary toolkit for the comprehensive characterization of 1H-Imidazole-4-propanamine. This guide has detailed the characteristic spectral features of histamine, offering insights into the experimental considerations and the interpretation of the resulting data. A thorough understanding of these spectroscopic signatures is indispensable for any scientist working with this vital biogenic amine, enabling confident identification, structural verification, and quantitative analysis in a variety of research and development settings.

References

  • Reynolds, W. F., & Tzeng, C. W. (1977). Determination of the preferred tautomeric form of histamine by 13C nmr spectroscopy. Canadian Journal of Biochemistry, 55(5), 576-578. [Link]

  • Li, M., et al. (2021). Strong Histamine Torsion Raman Spectrum Enables Direct, Rapid and Ultrasensitive Detection of Allergic Diseases. iScience, 24(11), 103384. [Link]

  • ResearchGate. (n.d.). Infrared spectra of histamine species: (a) free base; H1, (b) monocation. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic representation of histamine (a) and 1 H NMR (b) and 13 C NMR (c) spectra of histaminium tetrachlorozincate. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (a) histamine and (b) histaminium tetrachlorozincate. Retrieved from [Link]

  • Ganellin, C. R., & Reynolds, W. F. (1977). Determination of the preferred tautomeric form of histamine by 13C nmr spectroscopy. Journal of Medicinal Chemistry, 20(4), 576-578. [Link]

  • Fajriyaningsih, F. Z., et al. (2025). Indestructible micro identification of histamine in fish samples using ATR-FTIR spectroscopy. AIP Conference Proceedings. [Link]

  • AIP Publishing. (2025). Indestructible Micro Identification of Histamine in Fish Samples Using ATR-FTIR Spectroscopy. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Imidazole-5-propanamine. Retrieved from [Link]

  • PubChem. (n.d.). Histamine. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000870). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0000870). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Histamine. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragmentation of protonated Histamine (m/z=112). Retrieved from [Link]

  • ResearchGate. (n.d.). Histamine mass spectrum recorded in enhanced product ion mode for qualitative confirmation. Retrieved from [Link]

  • ACS Publications. (2022). Fragmentation of Protonated Histamine and Histidine by Electrospray Ionization In-Source Collision-Induced Dissociation. Journal of the American Society for Mass Spectrometry. [Link]

  • PubMed. (2022). Fragmentation of Protonated Histamine and Histidine by Electrospray Ionization In-Source Collision-Induced Dissociation. [Link]

  • Semantic Scholar. (n.d.). Fragmentation of Protonated Histamine and Histidine by Electrospray Ionization In-Source Collision-Induced Dissociation. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragmentation of Protonated Histamine and Histidine by Electrospray Ionization In-Source Collision-Induced Dissociation | Request PDF. Retrieved from [Link]

  • PubMed. (2014). Development of a UHPLC-MS/MS method for the determination of plasma histamine in various mammalian species. [Link]

  • Lagutschenkov, A., et al. (2011). Infrared spectra of the protonated neurotransmitter histamine: competition between imidazolium and ammonium isomers in the gas phase. Physical Chemistry Chemical Physics, 13(35), 15944-15953. [Link]

  • ResearchGate. (n.d.). Infrared spectra of the protonated neurotransmitter histamine: Competition between imidazolium and ammonium isomers in the gas phase | Request PDF. Retrieved from [Link]

  • Mulry, E., Ray, A. P., & Eddy, M. T. (2021). Production of a Human Histamine Receptor for NMR Spectroscopy in Aqueous Solutions. Biomolecules, 11(5), 632. [Link]

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Foundational

Foreword: Navigating the Nuances of Histamine Chemistry

An In-depth Technical Guide to the Solubility and Stability of 1H-Imidazole-4-ethanamine (Histamine) Welcome, fellow researchers and drug development professionals. In the intricate world of bioactive amines, few molecul...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 1H-Imidazole-4-ethanamine (Histamine)

Welcome, fellow researchers and drug development professionals. In the intricate world of bioactive amines, few molecules command the same level of multifaceted interest as histamine. While the query for "1H-Imidazole-4-propanamine" points towards a related structure, the vast body of scientific literature and its profound biological significance overwhelmingly centers on its close analog, 1H-Imidazole-4-ethanamine , universally known as histamine. This guide is therefore dedicated to the latter, providing the in-depth, field-proven insights necessary for its effective handling, formulation, and study. Understanding the solubility and stability of histamine is not merely an academic exercise; it is the bedrock upon which reliable, reproducible, and meaningful experimental outcomes are built. This document is structured to be a practical companion in your research, moving beyond simple data recitation to explain the causality behind its physicochemical behavior.

Core Physicochemical Properties: The Foundation of Behavior

Histamine is a hydrophilic vasoactive amine derived from the decarboxylation of the amino acid histidine.[1] Its structure, comprising a polar imidazole ring and a primary amino group, dictates its chemical personality.

PropertyValueSource
IUPAC Name 2-(1H-imidazol-4-yl)ethanaminePubChem
CAS Number 51-45-6[2]
Molecular Formula C₅H₉N₃[2]
Molecular Weight 111.15 g/mol [2]
pKa₁ (Aliphatic Amino Group) ~9.4[1]
pKa₂ (Imidazole Ring) ~5.8[1]
Melting Point (Free Base) 83-84 °C[1]
pH-Dependent Speciation: A Tale of Two Protons

The two pKa values of histamine are critical determinants of its charge, solubility, and receptor interaction under varying pH conditions. The aliphatic amino group is significantly more basic than the imidazole ring nitrogen.[1] Consequently, at physiological pH (~7.4), the side-chain amino group is protonated, while the imidazole ring is largely neutral, resulting in a singly charged cation.[1] Understanding this equilibrium is paramount for designing buffer systems for assays and formulations.

G Dication Dicationic (pH < 5.8) Monocation Monocationic (pH 5.8 - 9.4) Predominant Physiological Form Dication->Monocation +OH⁻ -H⁺ (pKa ≈ 5.8) Neutral Neutral (pH > 9.4) Monocation->Neutral +OH⁻ -H⁺ (pKa ≈ 9.4)

Caption: pH-dependent protonation states of histamine.

Solubility Profile: A Guide to Solvent Selection

Histamine's polarity makes it readily soluble in polar solvents. However, its solubility is highly dependent on whether it is in its free base form or as a salt. From a practical standpoint, the hydrochloride or diphosphate salts are most frequently used in research due to their enhanced stability and water solubility.[1]

SolventFormSolubilityComments & Citations
Water Hydrochloride/Phosphate SaltsVery SolubleThe salts are hygroscopic and easily dissolve.[1]
Phosphate-Buffered Saline (PBS, pH 7.2) Free Base~10 mg/mLAqueous solutions of the free base are not recommended for long-term storage.[2]
Ethanol Hydrochloride/Phosphate SaltsSoluble[1]
Ethanol Free Base~10 mg/mL[2]
Dimethyl Sulfoxide (DMSO) Free Base~20 mg/mL[2]
Ether Hydrochloride/Phosphate SaltsInsoluble[1]

Expert Insight: The choice between the free base and a salt form is a critical experimental decision. For aqueous buffers used in cell-based assays or animal studies, using a highly soluble salt like histamine dihydrochloride is standard practice. This ensures rapid and complete dissolution, minimizing variability. For stock solutions intended for dilution in various media, DMSO is an excellent choice for the free base, but care must be taken to ensure the final DMSO concentration is non-toxic to the experimental system.[2]

The Stability of Histamine: A Multifactorial Challenge

The integrity of histamine in solution is not absolute. It is susceptible to degradation by chemical and enzymatic pathways, with the rate of degradation significantly influenced by environmental factors.

Chemical and Enzymatic Degradation Pathways

In biological systems, histamine is rapidly inactivated by two primary enzymatic routes.[1][3][4] Understanding these pathways is crucial for interpreting in vivo and in vitro metabolism studies.

  • Oxidative Deamination: Catalyzed by diamine oxidase (DAO), this pathway converts histamine to imidazole acetaldehyde, which is further metabolized.[5][6] This process also generates ammonia and hydrogen peroxide.[5]

  • N-Methylation: Catalyzed by histamine-N-methyltransferase (HNMT), this pathway methylates the imidazole ring to form N-methylhistamine.[6]

G Histamine Histamine DAO_path Imidazole Acetaldehyde Histamine->DAO_path Oxidative Deamination HNMT_path N-Methylhistamine Histamine->HNMT_path Ring Methylation Enzyme1 Diamine Oxidase (DAO) Enzyme1->Histamine Enzyme2 Histamine-N-methyl- transferase (HNMT) Enzyme2->Histamine

Caption: Major enzymatic degradation pathways of histamine.

Impact of Environmental Factors on Stability

Beyond enzymatic action, the stability of prepared histamine solutions is critically dependent on storage conditions.

Temperature: Temperature is a key arbiter of histamine's shelf-life. Room temperature storage is strongly discouraged for anything other than immediate use.

Storage TemperatureConcentrationStability DurationKey Findings & Citations
-20°C (Frozen) 0.125 - 16 mg/mLStable for 12 monthsSolutions should be stored in the dark.[7]
4°C (Refrigerated) 0.125 - 16 mg/mLStable for at least 8 weeksSolutions should be stored in the dark.[7][8]
20°C (Room Temp) ≤ 0.25 mg/mLSignificant activity loss after 1 monthShould be used within 1 week of preparation.[8]
20°C (Room Temp) 0.125 - 16 mg/mL63-80% degradation after 7 daysWhen exposed to fluorescent light.[7]

Photostability: This is arguably the most critical and often overlooked factor in histamine's stability. Exposure to light is the primary driver of non-enzymatic degradation at room temperature.

A study on histamine diphosphate solutions demonstrated that when stored at 20°C and constantly exposed to 375 foot-candles of fluorescent light, solutions degraded to only 20-37% of their initial concentration within 7 days.[7] In stark contrast, identical solutions stored at the same temperature but protected from light retained 83-94% of their initial concentration.[7]

Causality: This photodegradation highlights the importance of the imidazole ring's aromatic system, which can absorb light energy, leading to photochemical reactions that break down the molecule. Therefore, all histamine stock solutions and dilutions must be stored in amber vials or wrapped in aluminum foil, and exposure to ambient lab light should be minimized during experiments.

Experimental Protocols for Solubility and Stability Assessment

A self-validating workflow is essential for generating trustworthy data. The following protocols provide a robust framework for characterizing histamine solutions.

Protocol: Shake-Flask Solubility Determination

This method establishes the equilibrium solubility of histamine in a given solvent system.

  • Preparation: Add an excess amount of histamine (e.g., 20-30 mg of histamine dihydrochloride) to a known volume (e.g., 2 mL) of the test solvent (e.g., PBS, pH 7.4) in a glass vial.

  • Equilibration: Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Sampling & Filtration: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove undissolved solids. This step is critical to prevent artificially high concentration readings.

  • Dilution & Analysis: Accurately dilute the clear filtrate with the mobile phase used for analysis.

  • Quantification: Analyze the diluted sample using a pre-validated, stability-indicating HPLC method (see Protocol 3.2). Calculate the concentration against a standard curve.

Protocol: Forced Degradation Study Workflow

Forced degradation is essential for developing a stability-indicating analytical method—one that can resolve the parent drug from all potential degradation products.

G cluster_prep 1. Sample Preparation cluster_stress 2. Application of Stress Conditions cluster_analysis 3. Analysis & Method Validation Prep Prepare Histamine Solution (e.g., 1 mg/mL in Water) Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Prep->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Prep->Base Oxidation Oxidative (e.g., 3% H₂O₂, RT) Prep->Oxidation Thermal Thermal (e.g., 80°C, Dark) Prep->Thermal Photo Photolytic (ICH Q1B Light Box) Prep->Photo Control Control (No Stress) Prep->Control Analysis Analyze All Samples by HPLC-UV/DAD Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Control->Analysis PeakPurity Assess Peak Purity of Histamine Analysis->PeakPurity Resolution Ensure Resolution > 2 between Histamine and Degradants Analysis->Resolution

Caption: Workflow for a forced degradation study.

Methodology:

  • Stress Conditions: Expose aliquots of a known concentration of histamine solution to various stress conditions:

    • Acid/Base Hydrolysis: Treat with 0.1 M HCl and 0.1 M NaOH at elevated temperatures (e.g., 60°C) for several hours. Neutralize samples before analysis.

    • Oxidation: Treat with 3% H₂O₂ at room temperature.

    • Thermal: Heat the solution at 80°C in the dark.

    • Photochemical: Expose the solution to light according to ICH Q1B guidelines.[9]

  • Target Degradation: Aim for 5-20% degradation of the active ingredient. This provides sufficient levels of degradants for detection without completely consuming the parent peak.

  • Analytical Method: Use a High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or a similar universal detector.[7][10][11][12]

    • Column: A C18 reversed-phase column is common.[12]

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile) is often effective.

    • Detection: Monitor at a low UV wavelength (e.g., 210 nm).

  • Validation: The method is considered "stability-indicating" if the histamine peak is spectrally pure and well-resolved from all degradant peaks in all stress conditions.

Final Recommendations for Laboratory Practice

Synthesizing this technical data into actionable advice, the following best practices should be adopted when working with 1H-Imidazole-4-ethanamine (histamine):

  • Procure High-Quality Salts: For aqueous solutions, always use a high-purity salt form like histamine dihydrochloride to ensure solubility and consistency.

  • Always Protect from Light: This is non-negotiable. Store all stock solutions and working dilutions in amber vials or wrapped in foil, even for short-term benchtop use.

  • Control the Temperature: Prepare fresh solutions for daily use. For longer-term storage, aliquot and freeze solutions at -20°C or colder. Avoid repeated freeze-thaw cycles.

  • Validate Your Methods: Never assume that a literature-derived analytical method is stability-indicating for your specific matrix or conditions. Perform at least a cursory forced degradation study to confirm your method's suitability.

  • Buffer Appropriately: Be mindful of the pH of your solutions and its proximity to histamine's pKa values, as this will affect its charge state and potentially its stability and biological activity.

References

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  • Wikipedia. (n.d.). Diamine oxidase. Wikipedia, The Free Encyclopedia. [Link]

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  • Giusti, A., et al. (2020). Development of a Rapid and Eco-Friendly UHPLC Analytical Method for the Detection of Histamine in Fish Products. Foods, 9(10), 1459. [Link]

  • Gangele, K., & Poluri, K. M. (2017). Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions. RSC Advances, 7(57), 35919-35930. [Link]

  • PubChem. (n.d.). Imidazole. National Center for Biotechnology Information. [Link]

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  • Rivara, M., et al. (2008). Synthesis and stability in biological media of 1H-imidazole-1-carboxylates of ROS203, an antagonist of the histamine H3 receptor. Chemistry & Biodiversity, 5(1), 108-120. [Link]

  • SIELC Technologies. (n.d.). 1H-Imidazole-1-propanamine. [Link]

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Sources

Exploratory

An In-depth Technical Guide to 1H-Imidazole-4-propanamine Derivatives: From Synthesis to Therapeutic Potential

Abstract The 1H-imidazole-4-propanamine scaffold, a structural bioisostere of histamine, serves as a privileged core in medicinal chemistry for the development of potent and selective ligands for various biogenic amine r...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-imidazole-4-propanamine scaffold, a structural bioisostere of histamine, serves as a privileged core in medicinal chemistry for the development of potent and selective ligands for various biogenic amine receptors. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis, structure-activity relationships (SAR), and burgeoning therapeutic applications of these derivatives. With a primary focus on their role as histamine H₃ receptor (H₃R) antagonists/inverse agonists, this document details the mechanistic underpinnings of their action, presents robust experimental protocols for their synthesis and biological evaluation, and explores their preclinical efficacy in models of neurological and cognitive disorders. By synthesizing field-proven insights with technical accuracy, this guide aims to be an essential resource for advancing the discovery and development of novel therapeutics based on the 1H-imidazole-4-propanamine framework.

Introduction: The Imidazole Core in Modern Drug Discovery

The imidazole ring is a fundamental five-membered heterocyclic motif integral to numerous endogenous molecules, including the amino acid histidine and the neurotransmitter histamine.[1] Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and its ionizable nature make it a highly versatile scaffold in drug design.[2] The 1H-Imidazole-4-propanamine structure, also known as homohistamine, extends the ethylamine side chain of histamine by a single methylene group, a subtle modification that profoundly alters its pharmacological profile. This alteration shifts the primary target from the histamine H₁ and H₂ receptors to the H₃ receptor, a critical modulator of neurotransmitter release in the central nervous system (CNS).[3][4]

The histamine H₃ receptor is a G protein-coupled receptor (GPCR) that primarily functions as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine.[5] It also acts as a heteroreceptor on a wide range of non-histaminergic neurons, modulating the release of key neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin.[6] Due to its high constitutive activity (signaling without an agonist), the H₃R exerts a tonic, inhibitory influence on these neurotransmitter systems.[3] Consequently, antagonists or inverse agonists of the H₃R block this inhibition, leading to an increase in the release of these wake-promoting and pro-cognitive neurotransmitters. This mechanism forms the basis for their therapeutic potential in a variety of CNS disorders, including Alzheimer's disease, attention-deficit hyperactivity disorder (ADHD), and schizophrenia.[7][8][9]

This guide will systematically explore the journey of 1H-imidazole-4-propanamine derivatives from the synthesis flask to preclinical validation, providing the technical detail necessary for researchers to build upon this promising chemical scaffold.

Synthetic Strategies and Methodologies

The synthesis of therapeutically relevant 1H-imidazole-4-propanamine derivatives involves a multi-step process, beginning with the construction of the core scaffold followed by derivatization to install the desired pharmacophoric elements for potent H₃R antagonism.

Synthesis of the Core Scaffold: 4-(3-Aminopropyl)-1H-imidazole

A robust and efficient synthesis of the crucial intermediate, 4-(3-aminopropyl)-1H-imidazole, can be achieved starting from inexpensive fructose. This pathway leverages a series of well-established organic transformations to build the target molecule.

G Fructose D-Fructose Imidazole_Methanol 4-(Hydroxymethyl)-1H-imidazole Fructose->Imidazole_Methanol Weidenhagen Synthesis (Ammoniacal Copper Sulfate) Trityl_Protected 1-Trityl-4-(hydroxymethyl)imidazole Imidazole_Methanol->Trityl_Protected Trityl Chloride, Et3N Aldehyde 1-Trityl-1H-imidazole-4-carbaldehyde Trityl_Protected->Aldehyde MnO2 Oxidation Cyanoethenyl 1-Trityl-4-(2-cyanoethenyl)imidazole Aldehyde->Cyanoethenyl Wittig-Horner Reaction (Cyanomethyl diethylphosphonate, NaNH2) Final_Product 4-(3-Aminopropyl)-1H-imidazole Cyanoethenyl->Final_Product 1. Hydrogenation (PtO2) 2. Deprotection (aq. HCl)

Figure 1: Synthetic pathway to 4-(3-aminopropyl)-1H-imidazole.

Experimental Protocol: Synthesis of 4-(3-Aminopropyl)-1H-imidazole

  • Step 1: Synthesis of 4-(Hydroxymethyl)-1H-imidazole from Fructose. This step utilizes the Weidenhagen synthesis, a classical method for forming imidazoles.

  • Step 2: N-Tritylation. The imidazole methanol product from Step 1 is protected using trityl chloride in the presence of triethylamine to yield 1-trityl-4-(hydroxymethyl)imidazole. This protection is crucial for directing subsequent reactions to the C4 position.

  • Step 3: Oxidation to the Aldehyde. The protected alcohol is oxidized to the corresponding aldehyde, 1-trityl-1H-imidazole-4-carbaldehyde, using manganese dioxide (MnO₂) in a suitable solvent like dioxane.

  • Step 4: Wittig-Horner Olefination. The aldehyde is then subjected to a modified Wittig reaction with cyanomethyl diethylphosphonate and a strong base like sodium amide to form the α,β-unsaturated nitrile, 1-trityl-4-(2-cyanoethenyl)imidazole.

  • Step 5: Reduction and Deprotection. The cyanoethenyl intermediate is hydrogenated using platinum oxide (PtO₂) as a catalyst. This reaction simultaneously reduces both the double bond and the nitrile to an amine. The reaction mixture is then treated with aqueous hydrochloric acid to remove the trityl protecting group, yielding the final product, 4-(3-aminopropyl)-1H-imidazole.

Derivatization to Potent H₃R Antagonists: Synthesis of Ciproxifan

Ciproxifan is a highly potent and selective H₃R antagonist that serves as a valuable research tool and a prototype for drug design.[10] Its synthesis from the 4-(3-aminopropyl)imidazole core illustrates a common derivatization strategy involving ether linkage formation.[11][12]

Experimental Protocol: Synthesis of Ciproxifan

  • Step 1: Conversion of 4-(3-Aminopropyl)-1H-imidazole to 3-(1H-imidazol-4-yl)propan-1-ol. The primary amine of the core scaffold is converted to a hydroxyl group. This can be achieved through methods like diazotization followed by hydrolysis.

  • Step 2: Mitsunobu or SNAr Reaction. The key ether linkage is formed.

    • Mitsunobu Reaction: 3-(1H-imidazol-4-yl)propan-1-ol is reacted with 4-fluorophenyl(cyclopropyl)methanone in the presence of triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

    • SNAr Reaction: A more convenient, one-pot procedure involves the nucleophilic aromatic substitution (SNAr) of an acylated fluoroaromatic with 3-(1H-imidazol-4-yl)propan-1-ol.[11] This method often requires no chromatographic purification and gives good yields.[11]

  • Step 3: Purification. The final product, Ciproxifan, is purified by crystallization or column chromatography to yield the desired compound.

Mechanism of Action and Downstream Signaling

1H-Imidazole-4-propanamine derivatives, particularly H₃R antagonists, exert their effects by modulating a complex network of neurotransmitter systems.

H₃ Receptor Antagonism and Neurotransmitter Release

The H₃R is a Gi/o-coupled receptor.[13] Its activation inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and modulates calcium influx, ultimately suppressing neurotransmitter release.[3][7] H₃R antagonists and inverse agonists bind to the receptor, preventing its activation by endogenous histamine and reducing its constitutive activity. This disinhibition results in a significant increase in the release of histamine and other neurotransmitters from nerve terminals.[5][6]

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Histamine_Vesicle Histamine Vesicles Released_Histamine Histamine Histamine_Vesicle->Released_Histamine Release H3R_Antagonist 1H-Imidazole-4-propanamine Derivative (H3R Antagonist) H3_Autoreceptor H3 Autoreceptor (Gi/o-coupled) H3R_Antagonist->H3_Autoreceptor Blocks H3_Heteroreceptor H3 Heteroreceptor (Gi/o-coupled) H3R_Antagonist->H3_Heteroreceptor Blocks H3_Autoreceptor->Histamine_Vesicle Inhibitory Feedback (-) Neurotransmitter_Vesicle ACh, DA, NE Vesicles Released_NTs ACh, DA, NE Neurotransmitter_Vesicle->Released_NTs Release H3_Heteroreceptor->Neurotransmitter_Vesicle Inhibitory Feedback (-) Released_Histamine->H3_Autoreceptor Inhibits (-) Released_Histamine->H3_Heteroreceptor Inhibits (-) Postsynaptic_Receptors Postsynaptic Receptors (H1, H2, D2, M1, etc.) Released_Histamine->Postsynaptic_Receptors Released_NTs->Postsynaptic_Receptors Cellular Response\n(Wakefulness, Cognition) Cellular Response (Wakefulness, Cognition) Postsynaptic_Receptors->Cellular Response\n(Wakefulness, Cognition)

Figure 2: Mechanism of H₃R antagonists in the synapse.
Key Downstream Signaling Pathways

The increased neurotransmitter release initiated by H₃R antagonists activates downstream signaling cascades crucial for cognitive function and potentially disease modification in neurodegenerative disorders.

  • CREB Phosphorylation: Increased acetylcholine and histamine levels can lead to the phosphorylation and activation of the cAMP response element-binding protein (CREB), a transcription factor essential for synaptic plasticity and long-term memory formation.[14]

  • Akt/GSK-3β Pathway: H₃R antagonists can promote the phosphorylation of Akt, which in turn phosphorylates and inhibits glycogen synthase kinase 3β (GSK-3β).[7] Since GSK-3β is a primary kinase involved in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease pathology, its inhibition suggests a potential disease-modifying effect.[14]

Structure-Activity Relationship (SAR) and Lead Optimization

The potency and selectivity of 1H-imidazole-4-propanamine derivatives are highly dependent on their structural features. SAR studies have revealed key requirements for optimal H₃R antagonism.[2][15][16]

  • The Imidazole Moiety: The imidazole ring is a critical pharmacophore, mimicking the endogenous ligand histamine.

  • The Alkyl Spacer: A propyl or butyl chain is often optimal for bridging the imidazole core and the polar/lipophilic region.

  • The Lipophilic Region: A terminal lipophilic group is essential for high affinity. This can be a substituted phenyl ring, a cyclohexyl group, or other bulky moieties. The lipophilicity (logP) of the molecule is a key determinant of both potency and brain penetration.

Table 1: Comparative Analysis of H₃R Antagonist Affinity

Compound IDR1 (Imidazole Substitution)Linker (Alkyl Chain)R2 (Terminal Group)Kᵢ (nM) for hH₃RReference
1H-(CH₂)₄-COOH-150[15]
2H-(CH₂)₄-CONH-benzylBenzyl45[15]
3H-(CH₂)₄-CONH-cyclohexylCyclohexyl62[15]
CiproxifanH-(CH₂)₃-O-Ph-4-cyclopropylketone~1-2[10]
ABT-239(Non-imidazole)(Varies)(Varies)1.2[14]
A-431404(Non-imidazole)(Varies)(Varies)1.0[14]

This table presents a selection of compounds to illustrate SAR trends. Kᵢ values are approximate and can vary based on assay conditions.

The causality behind these observations lies in the specific interactions within the H₃R binding pocket. The basic nitrogen of the imidazole ring typically forms a key ionic interaction with a conserved aspartate residue (Asp114), while the lipophilic tail occupies a hydrophobic pocket, contributing significantly to binding affinity. The linker's length and flexibility ensure the optimal orientation of these two key pharmacophoric elements.

Biological Evaluation: Experimental Protocols

Assessing the pharmacological profile of novel 1H-imidazole-4-propanamine derivatives requires robust and validated in vitro and in vivo assays.

In Vitro Radioligand Binding Assay

This assay is the gold standard for determining the affinity of a compound for the H₃ receptor. It measures the ability of a test compound to compete with a radiolabeled ligand for binding to the receptor.

G start Start prep_membranes Prepare Membranes (HEK293 cells expressing hH3R) start->prep_membranes incubate Incubate (Membranes, [3H]NAMH, Test Compound) prep_membranes->incubate separate Separate Bound/Free Ligand (Rapid Filtration) incubate->separate quantify Quantify Radioactivity (Scintillation Counting) separate->quantify analyze Analyze Data (Calculate Ki value) quantify->analyze end End analyze->end

Figure 3: Workflow for H₃R radioligand binding assay.

Experimental Protocol: H₃ Receptor Radioligand Binding Assay

  • Cell Culture and Membrane Preparation:

    • Culture HEK293T cells stably expressing the human histamine H₃ receptor in DMEM supplemented with 10% FBS.

    • Harvest cells and resuspend in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

    • Disrupt cells via sonication and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in fresh buffer.

  • Binding Assay:

    • In a 96-well plate, combine the membrane preparation, the radioligand (e.g., 2 nM [³H]-Nα-methylhistamine, [³H]NAMH), and varying concentrations of the test compound.

    • To determine non-specific binding, a parallel set of wells should contain a high concentration (e.g., 10 µM) of a known H₃R ligand like clobenpropit.

    • Incubate the plate for 90-120 minutes at 25°C.

  • Filtration and Quantification:

    • Rapidly filter the contents of each well through a GF/C filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer.

    • Add scintillation fluid to each well and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Therapeutic Potential and Preclinical Evidence

The unique mechanism of action of H₃R antagonists has positioned them as promising therapeutic candidates for several CNS disorders characterized by neurotransmitter deficits and cognitive impairment.

Alzheimer's Disease (AD)

In preclinical models of AD, H₃R antagonists have demonstrated both symptomatic and potential disease-modifying effects.[14] By increasing acetylcholine release, they can enhance cognitive performance in a manner similar to current acetylcholinesterase inhibitors.[7] Furthermore, by inhibiting GSK-3β, they may reduce tau hyperphosphorylation, a key pathological feature of AD.[14][17] Studies in transgenic mouse models have shown that H₃R antagonists can reverse tau pathology and normalize signaling pathways related to cognitive function.[17]

Attention-Deficit Hyperactivity Disorder (ADHD)

The ability of H₃R antagonists to enhance the release of dopamine and norepinephrine in the prefrontal cortex provides a strong rationale for their use in ADHD. Preclinical studies in animal models of ADHD, such as the spontaneously hypertensive rat (SHR), have shown that H₃R antagonists like ciproxifan and ABT-239 can improve attention and reduce impulsive behavior.[1][7]

Schizophrenia

Cognitive impairment is a core and debilitating feature of schizophrenia that is poorly addressed by current antipsychotics.[18] H₃R antagonists are being investigated to treat these cognitive deficits. In animal models that mimic aspects of schizophrenia, such as those induced by NMDA receptor antagonists (e.g., MK-801, ketamine), H₃R antagonists like ABT-239 have been shown to reverse cognitive deficits in working memory and long-term memory tasks.[14][18]

Conclusion and Future Directions

Derivatives of 1H-imidazole-4-propanamine represent a highly promising class of compounds for the development of novel CNS therapeutics. Their ability to act as potent and selective histamine H₃ receptor antagonists provides a unique mechanism for enhancing pro-cognitive and wake-promoting neurotransmitter systems. The extensive SAR data available allows for the rational design of new chemical entities with optimized potency, selectivity, and pharmacokinetic properties, particularly concerning brain penetration. While the translation from preclinical success to clinical efficacy has faced challenges, the underlying pharmacology remains a compelling area of investigation. Future research will likely focus on developing derivatives with multi-target engagement (polypharmacology) to address the complex, multifactorial nature of CNS disorders and on refining candidates with superior drug-like properties to overcome the hurdles of clinical development. The foundational knowledge and experimental frameworks detailed in this guide provide a solid platform for these future endeavors.

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  • Alachkar, A., et al. (2021). Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder. Frontiers in Pharmacology, 12, 763751. [Link]

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  • Stark, H., et al. (1996). Novel Histamine H(3)-receptor Antagonists With Carbonyl-Substituted 4-(3-(phenoxy)propyl)-1H-imidazole Structures Like Ciproxifan and Related Compounds. Archiv der Pharmazie, 329(8-9), 341-349. [Link]

  • Hamzeh-Mivehroud, M., et al. (2012). Comparison of Different 2D and 3D-QSAR Methods on Activity Prediction of Histamine H3 Receptor Antagonists. Iranian Journal of Pharmaceutical Research, 11(2), 465-476. [Link]

  • Stark, H., et al. (2000). Analogues and derivatives of ciproxifan, a novel prototype for generating potent histamine H3-receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 10(20), 2379-2382. [Link]

  • Łażewska, D., et al. (2014). Non-Imidazole Histamine H3 Ligands. Part VII. Synthesis, In Vitro and In Vivo Characterization of 5-Substituted-2-thiazol-4-n-propylpiperazines. Molecules, 19(11), 17646-17666. [Link]

  • Taylor & Francis. (n.d.). Ciproxifan – Knowledge and References. Taylor & Francis Online. [Link]

Sources

Foundational

Role of 1H-Imidazole-4-propanamine as a histamine analogue

An In-Depth Technical Guide to 1H-Imidazole-4-propanamine (Histamine) and its Analogues as Probes for Histaminergic Systems Authored by: A Senior Application Scientist Abstract Histamine, chemically known as 1H-Imidazole...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1H-Imidazole-4-propanamine (Histamine) and its Analogues as Probes for Histaminergic Systems

Authored by: A Senior Application Scientist

Abstract

Histamine, chemically known as 1H-Imidazole-4-propanamine, is a pivotal biogenic amine that modulates a wide array of physiological and pathological processes through its interaction with four distinct G-protein coupled receptors (GPCRs): H1, H2, H3, and H4. The development and characterization of histamine analogues have been instrumental in dissecting the complex roles of these receptors and in the discovery of new therapeutic agents. This technical guide provides an in-depth exploration of histamine and its analogues, focusing on their structure-activity relationships, their utility in experimental pharmacology, and the detailed protocols for their investigation. We will delve into the causality behind experimental choices, ensuring a self-validating system of protocols, and ground all claims in authoritative, citable literature.

Introduction: The Histaminergic System and the Need for Analogues

The histaminergic system is a critical signaling network involved in neurotransmission, immune responses, gastric acid secretion, and allergic reactions. The pleiotropic effects of histamine are mediated by its four receptor subtypes, each with a unique tissue distribution and downstream signaling cascade. The development of selective agonists and antagonists for these receptors has been a cornerstone of modern pharmacology, leading to blockbuster drugs for allergies (H1 antagonists), gastric ulcers (H2 antagonists), and emerging therapies for neurological and inflammatory disorders.

Histamine analogues, synthetic or naturally derived molecules that mimic or block the action of endogenous histamine, are indispensable research tools. They allow for the selective activation or inhibition of specific histamine receptor subtypes, enabling researchers to:

  • Elucidate the physiological and pathophysiological roles of each receptor.

  • Characterize the binding pockets and activation mechanisms of histamine receptors.

  • Develop high-throughput screening assays for novel drug candidates.

  • Validate new therapeutic targets within the histaminergic system.

This guide will focus on the foundational molecule, histamine (1H-Imidazole-4-propanamine), and illustrate how its structural modifications give rise to analogues with diverse pharmacological profiles.

Physicochemical and Pharmacological Profile of Histamine

Histamine is a small molecule (111.15 g/mol ) composed of an imidazole ring and an ethylamine side chain. At physiological pH, the primary amino group is protonated, and the imidazole ring can exist in two tautomeric forms, Nτ-H and Nπ-H. This structural plasticity is crucial for its interaction with the different histamine receptors.

PropertyValueSource
IUPAC Name 2-(1H-imidazol-4-yl)ethanaminePubChem
Molecular Formula C5H9N3PubChem
Molecular Weight 111.15 g/mol PubChem
pKa1 (Ammonium) 9.4DrugBank
pKa2 (Imidazole) 5.8DrugBank
Receptor Selectivity and Signaling

Histamine itself is a non-selective agonist, activating all four histamine receptors with varying potencies. The downstream signaling pathways are receptor-specific:

  • H1 Receptor: Couples to Gq/11, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and activation of protein kinase C (PKC).

  • H2 Receptor: Couples to Gs, activating adenylyl cyclase (AC) and leading to an increase in intracellular cyclic AMP (cAMP).

  • H3 and H4 Receptors: Couple to Gi/o, inhibiting adenylyl cyclase and decreasing cAMP levels.

Histamine_Signaling Histamine Histamine H1R H1 Receptor Histamine->H1R H2R H2 Receptor Histamine->H2R H3R_H4R H3/H4 Receptors Histamine->H3R_H4R Gq11 Gq/11 H1R->Gq11 Couples to Gs Gs H2R->Gs Couples to Gio Gi/o H3R_H4R->Gio Couples to PLC PLC Gq11->PLC Activates AC_inc Adenylyl Cyclase (Activated) Gs->AC_inc Activates AC_inh Adenylyl Cyclase (Inhibited) Gio->AC_inh Inhibits IP3_DAG IP3 + DAG PLC->IP3_DAG Generates cAMP_inc ↑ cAMP AC_inc->cAMP_inc Generates cAMP_dec ↓ cAMP AC_inh->cAMP_dec Reduces Ca_PKC ↑ [Ca2+] ↑ PKC IP3_DAG->Ca_PKC

Caption: Simplified signaling pathways of histamine receptors.

Experimental Protocols for Characterizing Histamine Analogues

The characterization of a novel histamine analogue requires a multi-faceted approach, starting with its binding affinity and culminating in its functional effects in a cellular or in vivo context.

Radioligand Binding Assays: Quantifying Receptor Affinity

Radioligand binding assays are the gold standard for determining the affinity (expressed as Ki) of a compound for a specific receptor. The principle is based on the competition between a radiolabeled ligand (e.g., [3H]-mepyramine for H1R) and the unlabeled test compound (the histamine analogue) for binding to the receptor.

Step-by-Step Protocol:
  • Membrane Preparation:

    • Culture cells stably expressing the human histamine receptor of interest (e.g., HEK293-H1R).

    • Harvest the cells and homogenize them in a hypotonic buffer to lyse the cells and release the membranes.

    • Centrifuge the homogenate at high speed to pellet the membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Competition Binding Assay:

    • In a 96-well plate, add a fixed concentration of the radiolabeled ligand.

    • Add increasing concentrations of the unlabeled histamine analogue.

    • Add the cell membrane preparation to initiate the binding reaction.

    • Incubate at room temperature for a specified time to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter, which traps the membranes but allows unbound ligand to pass through.

    • Wash the filters to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the competitor.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 (the concentration of the analogue that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow start Start prep_membranes Prepare Cell Membranes (Expressing Receptor) start->prep_membranes setup_assay Set up 96-well Plate: - Radioligand (Fixed Conc.) - Analogue (Variable Conc.) - Membranes prep_membranes->setup_assay incubate Incubate to Reach Equilibrium setup_assay->incubate filter Rapid Filtration (Separates Bound from Free) incubate->filter measure Measure Radioactivity (Scintillation Counting) filter->measure analyze Data Analysis: - Plot Competition Curve - Calculate IC50 - Calculate Ki measure->analyze end End analyze->end

Caption: Workflow for a radioligand competition binding assay.

Functional Assays: Determining Agonist or Antagonist Activity

Once the binding affinity is established, the functional activity of the analogue must be determined. This involves measuring the downstream signaling events upon receptor activation.

3.2.1. cAMP Assays for H2, H3, and H4 Receptors

Since these receptors modulate adenylyl cyclase activity, measuring intracellular cAMP levels is a direct readout of their function.

Step-by-Step Protocol (HTRF-based):
  • Cell Plating: Plate cells expressing the receptor of interest in a 384-well plate and culture overnight.

  • Compound Addition:

    • For agonist testing, add increasing concentrations of the histamine analogue.

    • For antagonist testing, pre-incubate the cells with increasing concentrations of the analogue before adding a fixed concentration of a known agonist (e.g., histamine).

  • Lysis and Detection:

    • After incubation, lyse the cells and add the HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents: a cAMP-d2 conjugate and an anti-cAMP antibody labeled with a fluorescent donor (e.g., Eu3+ cryptate).

    • In the absence of free cAMP, the donor and acceptor antibodies are in close proximity, leading to a high HTRF signal.

    • cAMP produced by the cells competes with the cAMP-d2 conjugate, reducing the HTRF signal.

  • Data Analysis:

    • Calculate the HTRF ratio and plot it against the log concentration of the analogue.

    • For agonists, determine the EC50 (potency) and Emax (efficacy).

    • For antagonists, determine the IC50 and calculate the Kb using the Schild regression analysis.

3.2.2. Calcium Mobilization Assays for H1 Receptors

For Gq-coupled receptors like H1R, changes in intracellular calcium are a robust measure of activation.

Step-by-Step Protocol (FLIPR-based):
  • Cell Plating and Dye Loading: Plate cells expressing H1R in a 384-well plate. The next day, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Place the plate in a FLIPR (Fluorometric Imaging Plate Reader) instrument. The instrument's integrated liquid handler adds the histamine analogue to the wells while simultaneously measuring the fluorescence.

  • Fluorescence Measurement: Record the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of the analogue.

    • Plot the peak response against the log concentration of the analogue to determine the EC50 and Emax.

Applications in Research and Drug Discovery

Histamine analogues are workhorses in pharmacology. For example:

  • 2-Methylhistamine and 4-Methylhistamine: These were early tools used to differentiate H1 and H2 receptors, respectively.

  • Imetit and Immepip: Potent and selective H3 receptor agonists that have been crucial in understanding the role of H3 autoreceptors in modulating neurotransmitter release.

  • JNJ 7777120: A selective H4 receptor antagonist that has enabled the investigation of the H4 receptor's role in inflammation and autoimmune diseases.

By using these selective compounds, researchers can confidently attribute a physiological response to the modulation of a specific histamine receptor subtype, a critical step in target validation for drug discovery.

Conclusion

1H-Imidazole-4-propanamine (histamine) is the endogenous key that unlocks a complex signaling system with profound physiological implications. The rational design and rigorous characterization of its analogues have been, and continue to be, essential for advancing our understanding of the histaminergic system. The experimental protocols detailed in this guide provide a robust framework for researchers to assess the pharmacological properties of novel histamine analogues, thereby facilitating the discovery of new chemical probes and therapeutic entities. The integration of binding and functional assays ensures a comprehensive characterization, upholding the principles of scientific rigor and reproducibility.

References

  • Parsons, M. E., & Ganellin, C. R. (2006). Histamine and its receptors. British Journal of Pharmacology, 147(S1), S127–S135. [Link]

  • Thurmond, R. L., Gelfand, E. W., & Dunford, P. J. (2008). The role of histamine H1 and H4 receptors in allergic inflammation: the search for new antihistamines. Nature Reviews Drug Discovery, 7(1), 41–53. [Link]

  • Thurmond, R. L., Desai, P. J., Dunford, P. J., Fung-Leung, W. P., Hofstra, C. L., Jiang, W., ... & Edwards, J. P. (2004). A potent and selective histamine H4 receptor antagonist with anti-inflammatory properties. The Journal of pharmacology and experimental therapeutics, 309(1), 404–413. [Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols for In Vitro Assays of 1H-Imidazole-4-propanamine (Histamine)

Introduction 1H-Imidazole-4-propanamine, commonly known as histamine, is a fundamental biogenic amine that functions as a crucial signaling molecule in a myriad of physiological and pathological processes.[1] Its actions...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1H-Imidazole-4-propanamine, commonly known as histamine, is a fundamental biogenic amine that functions as a crucial signaling molecule in a myriad of physiological and pathological processes.[1] Its actions are mediated through four distinct G-protein coupled receptors (GPCRs): H1, H2, H3, and H4.[2] These receptors are distributed throughout the body and are involved in diverse functions, from allergic responses and gastric acid secretion to neurotransmission and immune modulation.[2] Consequently, the histamine receptors are significant targets for therapeutic intervention in a wide range of diseases, including allergic rhinitis, peptic ulcers, and inflammatory disorders.[2][3]

This comprehensive guide provides detailed experimental protocols for key in vitro assays designed to investigate the interaction of histamine and its analogs with its receptors. It is intended for researchers, scientists, and drug development professionals seeking to characterize the pharmacological properties of compounds targeting the histaminergic system. The protocols are presented with an emphasis on the scientific rationale behind each step, ensuring methodological robustness and data integrity.

Histamine Receptor Signaling Pathways: A Mechanistic Overview

Understanding the distinct signaling cascades initiated by each histamine receptor subtype is paramount for designing and interpreting in vitro assays. Histamine's diverse effects are a direct consequence of which receptor it binds to and the subsequent intracellular signaling pathways that are activated.

The Four Subtypes of Histamine Receptors
ReceptorG-Protein CouplingPrimary Second MessengerKey Physiological Roles
H1 Receptor Gq/11↑ IP₃, ↑ DAG, ↑ intracellular Ca²⁺Allergic inflammation, smooth muscle contraction, vascular permeability.[2][4]
H2 Receptor Gs↑ cAMPGastric acid secretion, smooth muscle relaxation.[2][3][5]
H3 Receptor Gi/o↓ cAMP, modulation of Ca²⁺ channelsNeurotransmitter release modulation in the CNS.[6][7][8]
H4 Receptor Gi/o↓ cAMP, ↑ intracellular Ca²⁺, β-arrestin recruitmentImmune cell chemotaxis and activation, inflammation.[9][10][11]
H1 Receptor Signaling Cascade

The H1 receptor primarily couples to the Gq/11 family of G-proteins.[4] Upon activation by histamine, the Gαq subunit activates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses to the endoplasmic reticulum and binds to its receptor, triggering the release of stored calcium ions into the cytoplasm. The subsequent increase in intracellular calcium concentration, along with DAG, activates protein kinase C (PKC), leading to a cascade of downstream cellular responses.

H1_Signaling_Pathway Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Gq11 Gq/11 Protein H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Activates Response Cellular Response PKC->Response

Caption: H1 Receptor Signaling Cascade.

H2 Receptor Signaling Cascade

The H2 receptor is coupled to the Gs protein.[12] Histamine binding to the H2 receptor leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[12] Elevated cAMP levels then activate protein kinase A (PKA), which phosphorylates various downstream targets to elicit cellular responses.[5]

H2_Signaling_Pathway Histamine Histamine H2R H2 Receptor (GPCR) Histamine->H2R Gs Gs Protein H2R->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response

Caption: H2 Receptor Signaling Pathway.

H3 and H4 Receptor Signaling Cascades

H3_H4_Signaling_Pathway Histamine Histamine H3R_H4R H3/H4 Receptor (GPCR) Histamine->H3R_H4R Gio Gi/o Protein H3R_H4R->Gio Activates AC Adenylyl Cyclase (AC) Gio->AC Inhibits BetaGamma βγ Subunits Gio->BetaGamma cAMP ↓ cAMP AC->cAMP Response Cellular Response cAMP->Response MAPK MAPK Pathway BetaGamma->MAPK IonChannel Ion Channel Modulation BetaGamma->IonChannel MAPK->Response IonChannel->Response

Caption: H3 and H4 Receptor Signaling Pathways.

Experimental Protocols for In Vitro Assays

The following protocols provide detailed, step-by-step methodologies for the most common in vitro assays used to study the interactions of compounds with histamine receptors.

Protocol 1: Radioligand Receptor Binding Assay

This assay directly measures the affinity of a test compound for a specific histamine receptor subtype. It is a competitive binding assay where the test compound competes with a radiolabeled ligand for binding to the receptor.

Principle: The amount of radioligand displaced by the test compound is proportional to the affinity of the test compound for the receptor. By using a range of concentrations of the test compound, a competition curve can be generated, from which the inhibition constant (Ki) can be determined.

Materials:

  • HEK293 cells transiently or stably expressing the human histamine receptor of interest (H1, H2, H3, or H4).

  • Radioligand (e.g., [³H]mepyramine for H1R, [³H]tiotidine for H2R).[12][14]

  • Unlabeled competitor (e.g., mianserin for H1R).[14]

  • Test compounds.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation cocktail.

  • Scintillation counter.

  • 96-well filter plates.

  • Plate shaker.

Procedure:

  • Membrane Preparation:

    • Culture and harvest the cells expressing the target receptor.

    • Homogenize the cells in ice-cold buffer and centrifuge to pellet the cell membranes.

    • Resuspend the membrane pellet in fresh buffer and determine the protein concentration using a BCA protein assay.[14]

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Binding buffer.

      • A fixed concentration of the radioligand.

      • Increasing concentrations of the test compound or a reference compound.

      • For determining non-specific binding, add a high concentration of an unlabeled competitor.

    • Initiate the binding reaction by adding the cell membrane preparation to each well.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 4 hours) with gentle agitation to reach equilibrium.[14]

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold binding buffer to remove any unbound radioligand.

  • Quantification:

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain the specific binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: Calcium Mobilization Assay

This functional assay is particularly suitable for studying H1 and H4 receptor activation, which leads to an increase in intracellular calcium concentration.

Principle: Cells expressing the target receptor are loaded with a calcium-sensitive fluorescent dye. Upon receptor activation and subsequent calcium release from intracellular stores, the dye binds to calcium, resulting in an increase in fluorescence intensity. This change in fluorescence is measured over time to quantify receptor activation.

Materials:

  • HEK293 or CHO cells expressing the human H1 or H4 receptor.[15][16]

  • Fluorescent calcium indicator (e.g., Fluo-4 AM, Indo-1).[15][17]

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).[15]

  • Histamine or other agonists.

  • Test compounds (agonists or antagonists).

  • Black, clear-bottom 96-well or 384-well microplates.

  • Fluorescence plate reader with an injection system.

Procedure:

  • Cell Plating:

    • Seed the cells into the microplates at an appropriate density and allow them to attach overnight.[15]

  • Dye Loading:

    • Remove the culture medium and add the fluorescent calcium indicator solution to each well.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes) in the dark to allow the dye to enter the cells.[15]

    • Wash the cells with assay buffer to remove excess dye.[15]

  • Compound Addition:

    • For antagonist screening, add the test compounds to the wells and incubate for a short period.

    • For agonist screening, the test compounds will be injected directly into the wells by the plate reader.

  • Fluorescence Measurement:

    • Place the plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading for a few seconds.

    • Inject the agonist (e.g., histamine) or test compound into the wells.

    • Immediately begin recording the fluorescence intensity over time (typically 60-120 seconds).[18]

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.[18]

    • For agonists, plot the peak fluorescence response against the logarithm of the compound concentration to determine the EC50 value.

    • For antagonists, plot the percentage of inhibition of the agonist response against the logarithm of the antagonist concentration to determine the IC50 value.

Calcium_Mobilization_Workflow Start Start CellPlating 1. Cell Plating (HEK293-H1R/H4R) Start->CellPlating DyeLoading 2. Dye Loading (e.g., Fluo-4 AM) CellPlating->DyeLoading CompoundAddition 3. Compound Addition (Agonist or Antagonist) DyeLoading->CompoundAddition Measurement 4. Fluorescence Measurement (Plate Reader) CompoundAddition->Measurement DataAnalysis 5. Data Analysis (EC50 / IC50 Determination) Measurement->DataAnalysis End End DataAnalysis->End

Caption: Workflow for the Calcium Mobilization Assay.

Protocol 3: cAMP Assay

This assay is used to measure the activation of H2 (Gs-coupled) and H3/H4 (Gi/o-coupled) receptors, which modulate the intracellular levels of cyclic AMP.

Principle:

  • For Gs-coupled receptors (H2): Agonist binding leads to an increase in cAMP levels.

  • For Gi/o-coupled receptors (H3/H4): Agonist binding inhibits adenylyl cyclase, leading to a decrease in cAMP levels. This is often measured by first stimulating adenylyl cyclase with forskolin and then measuring the ability of the agonist to inhibit this stimulated cAMP production.

Materials:

  • Cells expressing the human H2, H3, or H4 receptor.

  • cAMP assay kit (e.g., HTRF, ELISA, or LANCE).[18]

  • Histamine or selective agonists.

  • Test compounds.

  • Forskolin (for Gi/o-coupled receptor assays).

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[18]

  • 96-well or 384-well microplates.

Procedure:

  • Cell Preparation:

    • Culture and harvest the cells expressing the target receptor.

  • Assay Setup:

    • In a microplate, add the cells, phosphodiesterase inhibitor, and the test compound.

    • For Gi/o-coupled receptor assays, also add forskolin to stimulate cAMP production.

  • Incubation:

    • Incubate the plate at room temperature or 37°C for a specified time to allow for cAMP production or inhibition.

  • cAMP Detection:

    • Lyse the cells and perform the cAMP measurement according to the instructions of the chosen assay kit.

  • Data Analysis:

    • For H2 receptors: Plot the amount of cAMP produced against the logarithm of the agonist concentration to determine the EC50 value.

    • For H3/H4 receptors: Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the agonist concentration to determine the EC50 value.

Protocol 4: Mast Cell Degranulation Assay

This assay is a more physiologically relevant functional assay that measures the ability of a compound to induce or inhibit the release of inflammatory mediators, such as histamine and β-hexosaminidase, from mast cells.[19][20]

Principle: Mast cells are activated by various stimuli, including allergens cross-linking IgE receptors or certain chemical compounds.[19][20] This activation leads to degranulation, the process of releasing the contents of their granules into the extracellular space.[21] The amount of a specific granule component, such as β-hexosaminidase, released into the supernatant can be quantified as a measure of mast cell activation.[22]

Materials:

  • Mast cell line (e.g., RBL-2H3, MC/9) or primary mast cells.[19][22]

  • Cell culture medium.

  • Degranulation stimulus (e.g., compound 48/80, IgE/anti-IgE).[20][22]

  • Test compounds.

  • β-hexosaminidase substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide).

  • Stop solution (e.g., sodium carbonate).

  • 96-well plates.

  • Spectrophotometer or plate reader.

Procedure:

  • Cell Culture:

    • Culture the mast cells in the appropriate medium.

  • Assay Setup:

    • Plate the mast cells in a 96-well plate.

    • Add the test compounds and incubate for a short period.

    • Add the degranulation stimulus to induce mast cell activation.

    • Include positive controls (stimulus alone) and negative controls (unstimulated cells).

  • Degranulation and Supernatant Collection:

    • Incubate the plate at 37°C for a defined time (e.g., 30 minutes) to allow for degranulation.[22]

    • Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • β-Hexosaminidase Activity Measurement:

    • Add the β-hexosaminidase substrate to the supernatant.

    • Incubate to allow for the enzymatic reaction to occur.

    • Add the stop solution to terminate the reaction.

  • Quantification:

    • Measure the absorbance of the product at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of β-hexosaminidase release relative to the positive control.

    • Plot the percentage of release or inhibition against the logarithm of the test compound concentration to determine EC50 or IC50 values.

Conclusion

The in vitro assays described in this guide provide a robust framework for the pharmacological characterization of compounds targeting the histaminergic system. By carefully selecting the appropriate assay and understanding the underlying signaling pathways, researchers can gain valuable insights into the mechanism of action, potency, and selectivity of novel drug candidates. The detailed protocols and the scientific rationale provided herein are intended to empower researchers to generate high-quality, reproducible data in their drug discovery and development efforts.

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  • Esbenshade, T. A., et al. (2008). The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. British Journal of Pharmacology, 154(6), 1166-1181. [Link]

  • Mitsuhashi, M., et al. (1991). Multiple signaling pathways of histamine H2 receptors. The Journal of Biological Chemistry, 266(36), 24436-24441. [Link]

  • Thurmond, R. L., et al. (2008). The role of histamine H4 receptor in immune and inflammatory disorders. British Journal of Pharmacology, 153 Suppl 1(Suppl 1), S351-S360. [Link]

  • Ferrada, C., et al. (2017). The histamine H3 receptor modulates dopamine D2 receptor–dependent signaling pathways and mouse behaviors. The Journal of Clinical Investigation, 127(10), 3857-3870. [Link]

  • Histamine H4 receptor - Wikipedia. [Link]

  • Histamine receptor - Wikipedia. [Link]

  • Kennedy, L., et al. (2018). The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets. Frontiers in Immunology, 9, 1873. [Link]

  • Mast Cell Assays - Charles River Laboratories. [Link]

  • Wilson, B. S., et al. (2013). A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents. Journal of Visualized Experiments, (78), 50577. [Link]

  • HISTAMINE - Megazyme. [Link]

  • Hoonakker, M. E., et al. (2010). The cAMP assay: A functional in vitro alternative to the in vivo Histamine Sensitization test. Vaccine, 28(7), 1347-1352. [Link]

  • Histamine H1 Receptor Assay - Innoprot GPCR Functional Assays. [Link]

  • Held, C., et al. (2019). NanoBRET binding assay for histamine H2 receptor ligands using live recombinant HEK293T cells. ResearchGate. [Link]

  • de Graaf, C., et al. (2011). Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. Journal of Medicinal Chemistry, 54(23), 8195-8208. [Link]

  • Histamine-induced intracellular calcium mobilization in HeLa cells... - ResearchGate. [Link]

  • Lee, C. H., et al. (2001). Histamine-induced cytosolic calcium mobilization in human bronchial smooth muscle cells. Journal of Cellular Biochemistry, 82(4), 609-618. [Link]

  • Histamine Assay Kit (Colorimetric) (BN00737). [Link]

  • Sanderson, J., et al. (1995). Histamine and ATP mobilize calcium by activation of H1 and P2u receptors in human lens epithelial cells. The Journal of Physiology, 487(Pt 2), 353-362. [Link]

  • CALCIUM FLUX PROTOCOL . [Link]

  • Histamine ELISA Assay Kit - Northwest Life Science Specialties. [Link]

  • In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. Frontiers in Pharmacology. [Link]

  • Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase | ACS Omega - ACS Publications. [Link]

  • 1H-Imidazole-1-propanamine - SIELC Technologies. [Link]

  • In vitro Leishmanicidal and Trypanosomicidal Properties of Imidazole‐Containing Azine and Benzoazine Derivatives - PMC - NIH. [Link]

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Application

High-Performance Liquid Chromatography (HPLC) Analysis of 1H-Imidazole-4-propanamine (Histamine): A Detailed Methodological Guide

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a comprehensive and robust method for the quantitative analysis of 1H-Imidazole-4-propanamine, c...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive and robust method for the quantitative analysis of 1H-Imidazole-4-propanamine, commonly known as histamine, using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with pre-column derivatization and fluorescence detection. Histamine is a critical biogenic amine whose quantification is essential in food safety, particularly in fish and fishery products, as well as in pharmaceutical formulations to prevent adverse reactions.[1][2][3][4] The method described herein leverages the high sensitivity and selectivity of o-phthalaldehyde (OPA) as a derivatizing agent, enabling precise and reliable measurements even at low concentrations. This guide is designed for researchers, quality control analysts, and drug development professionals, offering detailed protocols, scientific rationale for methodological choices, and performance data.

Introduction and Scientific Principle

1H-Imidazole-4-propanamine (Histamine) is a biologically active amine formed via the decarboxylation of the amino acid histidine.[2] In the context of food safety, elevated levels of histamine in fish can lead to scombroid poisoning, a foodborne illness.[1][5] In pharmaceuticals, controlling histamine content is crucial, especially in biopharmaceutical products like immunoglobulin formulations, to avoid intoxication and ensure patient safety.[6]

High-Performance Liquid Chromatography (HPLC) is the reference method for histamine determination due to its accuracy, sensitivity, and specificity.[5][7][8] However, histamine presents analytical challenges: it is a small, highly polar molecule and lacks a native chromophore, making direct UV detection difficult and insensitive.[7]

To overcome these challenges, this method employs two key strategies:

  • Reversed-Phase Chromatography: A C18 stationary phase is used. To retain the polar histamine, a derivatization step is performed which increases its hydrophobicity.

  • Pre-column Derivatization with o-Phthalaldehyde (OPA): Before injection into the HPLC system, histamine is reacted with OPA in the presence of a thiol (e.g., 2-mercaptoethanol or β-mercaptoethanol) under alkaline conditions. This reaction forms a highly fluorescent isoindolic derivative, which can be detected with exceptional sensitivity by a fluorescence detector (FLD).[2][9] This approach is favored over post-column derivatization as it does not require an additional pump for the reagent.[10]

The chemical derivatization of histamine with OPA is illustrated below.

cluster_product Product Histamine Histamine (1H-Imidazole-4-propanamine) Plus1 + OPA o-Phthalaldehyde (OPA) Thiol Thiol (R-SH) (e.g., 2-Mercaptoethanol) Plus2 + Product Highly Fluorescent Isoindole Derivative Plus2->Product Alkaline Alkaline pH Plus2->Alkaline Alkaline->Product

Caption: Derivatization reaction of histamine with OPA and a thiol.

Instrumentation, Reagents, and Materials

Instrumentation
EquipmentSpecification
HPLC SystemQuaternary pump, online degasser, autosampler, column oven
DetectorFluorescence Detector (FLD)
ColumnC18 Reversed-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Data AcquisitionChromatography Data Station (CDS)
Analytical Balance4-decimal place readability
pH MeterCalibrated with standard buffers
HomogenizerFor solid sample preparation
CentrifugeCapable of >4000 x g
Volumetric GlasswareClass A
Reagents and Chemicals
ReagentGrade
Histamine dihydrochlorideAnalytical Standard (≥99% purity)
o-Phthalaldehyde (OPA)HPLC Grade
2-Mercaptoethanol (or β-mercaptoethanol)ACS Grade
Acetonitrile (ACN)HPLC Grade
Methanol (MeOH)HPLC Grade
Perchloric Acid (PCA) or Trichloroacetic Acid (TCA)ACS Grade
Sodium Hydroxide (NaOH)ACS Grade
Boric AcidACS Grade
Sodium Dihydrogen PhosphateACS Grade
WaterHPLC or Milli-Q Grade

Detailed Experimental Protocol

The entire analytical workflow is summarized in the diagram below.

G prep 1. Reagent & Standard Preparation sample_prep 2. Sample Preparation (Homogenization & Extraction) prep->sample_prep derivatize 3. Pre-Column Derivatization (Mix Extract/Standard with OPA Reagent) prep->derivatize centrifuge Centrifugation & Filtration sample_prep->centrifuge centrifuge->derivatize hplc 4. HPLC-FLD Analysis derivatize->hplc data 5. Data Processing & Quantification hplc->data

Sources

Method

Application Notes and Protocols for the Suzuki-Miyaura Coupling of Imidazole Derivatives

Introduction: The Significance of Imidazoles and the Power of Cross-Coupling The imidazole nucleus is a cornerstone of medicinal chemistry and drug development. Its unique electronic properties and ability to engage in v...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Imidazoles and the Power of Cross-Coupling

The imidazole nucleus is a cornerstone of medicinal chemistry and drug development. Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into a vast array of blockbuster drugs, including the anti-ulcer agent cimetidine, the antifungal drug ketoconazole, and the antihypertensive medication losartan. The strategic functionalization of the imidazole ring is therefore a critical endeavor in the quest for novel therapeutics with enhanced potency and selectivity.

Among the myriad of synthetic methodologies, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile tool for the formation of carbon-carbon bonds.[1] Its mild reaction conditions, exceptional functional group tolerance, and the commercial availability of a diverse range of boronic acid derivatives have cemented its status as an indispensable reaction in the synthetic organic chemist's toolbox.[2]

However, the application of the Suzuki-Miyaura coupling to imidazole derivatives is not without its challenges. The nitrogen-rich nature of the imidazole ring, particularly the presence of an acidic N-H proton in unprotected imidazoles, can lead to catalyst inhibition and diminished reaction efficiency.[3][4] This guide provides a comprehensive overview of the key mechanistic considerations, detailed, field-proven protocols, and a troubleshooting guide to empower researchers to successfully navigate the intricacies of the Suzuki-Miyaura coupling with this important class of heterocycles.

Mechanistic Insights: Navigating the Catalytic Cycle with Imidazoles

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[5]

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Oxidative\nAddition->Ar-Pd(II)(X)L_n R-X R-X R-X->Oxidative\nAddition Imidazole-X Transmetalation Transmetalation Ar-Pd(II)(X)L_n->Transmetalation Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Transmetalation->Ar-Pd(II)-R(L_n) Ar-B(OR')_2 Ar-B(OR')_2 Ar-B(OR')_2->Transmetalation Boronic Acid/Ester Base Base Base->Transmetalation Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L_n)->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Ar-R Ar-R Reductive\nElimination->Ar-R Product

Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Causality Behind Experimental Choices for Imidazole Substrates:

  • The Challenge of the "Free" N-H: Unprotected imidazoles possess an acidic proton (pKa ≈ 14.5), which can be deprotonated by the base present in the reaction mixture. The resulting imidazolate anion can then coordinate to the palladium center, leading to the formation of catalytically inactive or less active Pd-azolyl complexes, effectively sequestering the catalyst.[4]

    • Solution 1: N-Protection: Protecting the imidazole nitrogen with a suitable group, such as tert-butyloxycarbonyl (Boc), can circumvent this issue by removing the acidic proton.[6]

    • Solution 2: Judicious Ligand and Precatalyst Selection: For unprotected imidazoles, the use of bulky, electron-rich phosphine ligands like SPhos and XPhos, often in combination with highly active precatalysts, can promote the desired catalytic turnover by favoring the reductive elimination step and minimizing catalyst deactivation.[3][4]

  • The Role of the Base: The base plays a crucial role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species.[7][8] For imidazole substrates, the choice of base is critical. Strong bases can exacerbate the deprotonation of unprotected imidazoles, while weaker bases may not be efficient enough to promote transmetalation. Carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly employed.[9]

  • Solvent Systems: Aprotic polar solvents like 1,4-dioxane, dimethylformamide (DMF), and tetrahydrofuran (THF), often with the addition of water, are typically used to ensure the solubility of all reaction components.[1]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the Suzuki-Miyaura coupling of different imidazole derivatives.

Protocol 1: Coupling of N-Protected 2-Bromoimidazole

This protocol is suitable for the coupling of N-protected haloimidazoles, where catalyst inhibition by the N-H group is not a concern.[6]

Protocol_1_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine N-Boc-2-bromoimidazole, arylboronic acid, and base in a dry flask. B Add palladium catalyst and ligand. A->B C Evacuate and backfill with inert gas (3x). B->C D Add anhydrous solvent. C->D E Heat to 80-110 °C and stir for 2-24 h. D->E F Monitor progress by TLC or LC-MS. E->F G Cool to room temperature. F->G H Quench with water and extract with an organic solvent. G->H I Dry, concentrate, and purify by column chromatography. H->I

Figure 2: General workflow for Protocol 1.

Materials:

  • N-Boc-2-bromoimidazole (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Pd(PPh₃)₄ (0.05 equiv.)

  • K₂CO₃ (2.0 equiv.)

  • 1,4-Dioxane/H₂O (4:1 v/v)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add N-Boc-2-bromoimidazole, the arylboronic acid, and K₂CO₃.

  • Add the palladium catalyst, Pd(PPh₃)₄.

  • Seal the flask with a septum, and evacuate and backfill with nitrogen or argon gas. Repeat this cycle three times.

  • Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-N-Boc-imidazole.

Protocol 2: Coupling of Unprotected 4(5)-Bromoimidazole

This protocol is optimized for the coupling of unprotected haloimidazoles, employing a highly active catalyst system to overcome potential inhibition.[10][11]

Materials:

  • 4(5)-Bromo-1H-imidazole (1.0 equiv.)

  • Arylboronic acid (1.5 equiv.)

  • Pd₂(dba)₃ (0.02 equiv.)

  • SPhos (0.04 equiv.)

  • K₃PO₄ (2.0 equiv.)

  • Anhydrous 1,4-dioxane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware

Procedure:

  • In a glovebox or under a stream of inert gas, add 4(5)-bromo-1H-imidazole, the arylboronic acid, and K₃PO₄ to a dry reaction vessel.

  • In a separate vial, weigh Pd₂(dba)₃ and SPhos and add them to the reaction vessel.

  • Add anhydrous, degassed 1,4-dioxane.

  • Seal the vessel and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 4-12 hours.

  • After completion, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the 4(5)-aryl-1H-imidazole product.

Data Presentation: A Comparative Overview

The choice of reaction parameters significantly impacts the outcome of the Suzuki-Miyaura coupling of imidazoles. The following tables provide a summary of representative reaction conditions and yields for different imidazole substrates.

Table 1: Suzuki-Miyaura Coupling of N-Protected Haloimidazoles

EntryImidazole SubstrateBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1N-SEM-2,4,5-tribromoimidazolePhenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH801282
2N-PMB-2,4,5-tribromoimidazole4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH801278
31-Cyclohexyl-2-iodobenzimidazole4-Fluorophenylboronic acidPdCl₂ (5)SPhos (10)Cs₂CO₃Dioxane120 (MW)0.592[2]

Table 2: Suzuki-Miyaura Coupling of Unprotected Haloimidazoles

EntryImidazole SubstrateBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14(5)-Bromo-1H-imidazolePhenylboronic acidPdCl₂(dppf) (3)-K₂CO₃Toluene/H₂O801295[10]
22-Bromo-1H-imidazole3-Indolylboronic acidPd(OAc)₂ (10)PPh₃ (20)K₂CO₃Dioxane/H₂O1001280[11]
33-Chloroindazole5-Indole boronic acidP2 Precatalyst (2.5)-K₃PO₄Dioxane/H₂O1001580[4]

Troubleshooting Guide

Even with optimized protocols, challenges can arise. This section addresses common issues and provides evidence-based solutions.

Troubleshooting_Guide cluster_diagnosis Diagnosis cluster_solutions Potential Solutions start Low or No Conversion diagnosis_node Catalyst Deactivation Poor Substrate Solubility Inefficient Transmetalation Protodeboronation start->diagnosis_node solutions_node Use bulky, electron-rich ligands (SPhos, XPhos). Increase catalyst loading. Ensure rigorous degassing. Screen alternative solvents (e.g., DMF, DME). Increase reaction temperature. Use a stronger base (e.g., K₃PO₄). Use boronic esters instead of acids. Use anhydrous conditions. Use boronic esters (e.g., pinacol esters). diagnosis_node:f0->solutions_node:f0 For N-H imidazoles diagnosis_node:f1->solutions_node:f1 diagnosis_node:f2->solutions_node:f2 diagnosis_node:f3->solutions_node:f3 Especially with electron-rich heteroaryl boronic acids

Figure 3: Troubleshooting decision tree.

Common Problems and Solutions:

  • Low or No Product Formation:

    • Cause: Catalyst inhibition, particularly with unprotected imidazoles.[4]

    • Solution: Switch to a more robust catalyst system, such as a Buchwald precatalyst with a bulky biarylphosphine ligand (e.g., SPhos, XPhos).[3][4] Ensure all reagents and solvents are thoroughly degassed to prevent oxidative degradation of the Pd(0) catalyst.

    • Cause: Inefficient transmetalation.

    • Solution: The choice of base is critical. K₃PO₄ is often more effective than carbonates for challenging couplings.[9] Using boronic esters can sometimes enhance reactivity compared to boronic acids.

  • Side Reactions:

    • Protodeboronation: The cleavage of the C-B bond of the boronic acid by a proton source.

    • Solution: Minimize water content in the reaction by using anhydrous solvents and bases. Using boronic esters, such as pinacol esters, can increase stability and reduce protodeboronation.[1]

    • Homocoupling: The coupling of two boronic acid molecules.

    • Solution: This is often a result of the presence of oxygen. Rigorous degassing of the reaction mixture is essential.[1]

  • Substrate-Specific Issues:

    • Electron-rich haloimidazoles: These can be less reactive in the oxidative addition step.

    • Solution: Employing more electron-rich and sterically demanding ligands can facilitate oxidative addition.[5]

    • Sterically hindered substrates: Coupling at a sterically encumbered position on the imidazole ring or using a bulky boronic acid can be challenging.

    • Solution: Higher reaction temperatures and longer reaction times may be necessary. The use of highly active catalyst systems is also recommended.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and adaptable method for the synthesis of functionalized imidazole derivatives, which are of paramount importance in drug discovery. While the inherent properties of the imidazole ring can present unique challenges, a thorough understanding of the reaction mechanism and the rationale behind the choice of reagents and conditions can lead to successful outcomes. The protocols and troubleshooting guide presented herein provide a solid foundation for researchers to effectively utilize this transformative reaction in their synthetic endeavors.

References

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 134(30), 12879–12882. Retrieved from [Link]

  • Tan, J., Chen, Y., Li, H., & Yasuda, N. (2014). Suzuki–Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. The Journal of Organic Chemistry, 79(18), 8871–8876. Retrieved from [Link]

  • PubMed. (2014). Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles. Retrieved from [Link]

  • Lima, C. G., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. ChemCatChem, 6(5), 1285-1293. Retrieved from [Link]

  • ResearchGate. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • Keel, K. L., et al. (2021). Total Synthesis of Nortopsentin D via a Late-Stage Pinacol-like Rearrangement. Organic Letters, 23(14), 5368-5372. Retrieved from [Link]

  • Campaner, P., et al. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 27(46), 11834-11855. Retrieved from [Link]

  • National Institutes of Health. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. Retrieved from [Link]

  • Smith, G. B., et al. (1994). Mechanistic Studies of the Suzuki Cross-Coupling Reaction. The Journal of Organic Chemistry, 59(26), 8151–8156. Retrieved from [Link]

  • Wang, X., et al. (2020). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 11(30), 7938-7946. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Bellina, F., et al. (2006). Cross-Coupling Reactions on Azoles with Two and More Heteroatoms. European Journal of Organic Chemistry, 2006(1), 17-45. Retrieved from [Link]

  • PubMed. (2021). Total Synthesis of Nortopsentin D via a Late-Stage Pinacol-like Rearrangement. Retrieved from [Link]

  • World Wide Journal of Multidisciplinary Research and Development. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Retrieved from [Link]

  • NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • Wan, Y., et al. (2002). Azoles as Suzuki Cross-Coupling Leaving Groups: Syntheses of 6-Arylpurine 2'-Deoxynucleosides and Nucleosides from 6-(Imidazol-1-yl)- and 6-(1,2,4-Triazol-4-yl)purine Derivatives. Organic Letters, 4(21), 3671–3674. Retrieved from [Link]

  • Molecules. (2020). Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. Retrieved from [Link]

  • Arkat USA, Inc. (2020). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2- (hetero)aryl benzimidazoles. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki‐Miyaura coupling of 5‐iodopyridoimidazoisoquinolinium iodide. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ResearchGate. (2014). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 1-38). Retrieved from [Link]

  • Semantic Scholar. (2005). synthesis of 2,4-diarylimidazoles through suzuki cross- coupling reactions of imidazole. Retrieved from [Link]

  • ResearchGate. (n.d.). The Suzuki cross-coupling reaction of 4H-imidazole N-oxide 1 with.... Retrieved from [Link]

  • ResearchGate. (2021). Total Synthesis of Nortopsentin D via a Late-Stage Pinacol-like Rearrangement. Retrieved from [Link]

  • ResearchGate. (2019). Suzuki—Miyaura Reactions of Arenediazonium Salts Catalyzed by Pd(0)/C. One-Pot Chemoselective Double Cross-Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (2003). Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. Retrieved from [Link]

  • National Institutes of Health. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: A Guide to the Synthesis of 1H-Imidazole-4-propanamine Derivatives for Drug Discovery

Introduction: The Significance of the Homohistamine Scaffold The imidazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compound...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Homohistamine Scaffold

The imidazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds, including the essential amino acid histidine and the neurotransmitter histamine.[1][2][3] Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and its amphoteric nature make it a versatile scaffold for interacting with a wide array of biological targets.[3]

Within this important class of heterocycles, 1H-Imidazole-4-propanamine , also known as homohistamine, represents a critical research tool and synthetic building block.[1] As a structural analogue of histamine with an extended three-carbon side chain, it serves as an invaluable probe for studying the structure-activity relationships (SAR) of histamine receptor ligands.[1][4] The exploration of its derivatives has led to the development of novel therapeutic agents for conditions ranging from allergies and inflammatory diseases to neurological disorders.[4][5][6]

This guide provides a comprehensive overview of the key synthetic strategies, detailed experimental protocols, and robust purification and characterization methods for preparing 1H-imidazole-4-propanamine and its derivatives, aimed at empowering researchers in the field of drug discovery.

Part 1: Strategic Approaches to Synthesis

The synthesis of 1H-imidazole-4-propanamine derivatives can be approached from several distinct strategic directions. The choice of strategy is often dictated by the desired substitution pattern on the imidazole ring and the propanamine side chain, as well as the availability of starting materials. A key challenge in many of these syntheses is achieving regioselectivity, particularly in controlling substitution at the C4 (or C5) position of the tautomeric imidazole ring versus N-alkylation.[1]

Strategy A: De Novo Imidazole Ring Construction

For derivatives requiring complex substitution on the imidazole core, constructing the ring from acyclic precursors is often the most efficient approach.

  • Classical Methods : The Debus synthesis (reacting glyoxal, formaldehyde, and ammonia) and the Radiszewski synthesis (reacting a 1,2-dicarbonyl compound, an aldehyde, and ammonia) are foundational methods for forming the imidazole core.[2] While historically significant, these methods can have limitations in yield and regioselectivity for complex targets.

  • Modern Multi-Component Reactions (MCRs) : Contemporary organic synthesis favors one-pot, multi-component reactions that build molecular complexity rapidly. Various protocols using catalysts like copper or iron allow for the convergent synthesis of highly substituted imidazoles from simple starting materials, such as aldehydes, amines, and α-hydroxy or α-dicarbonyl ketones.[7][8] These methods are particularly advantageous for generating libraries of analogues.

Strategy B: Elongation from a Pre-formed Imidazole Core

This is the most common and direct route to 1H-imidazole-4-propanamine itself and its N-substituted derivatives. The strategy involves introducing the propanamine side chain onto a pre-existing, often commercially available, imidazole scaffold.

  • Cyanoethylation-Reduction Pathway : This two-step sequence is a robust and widely used method.[4]

    • Cyanoethylation : An imidazole derivative containing a suitable activating group (or the parent imidazole itself, though this can lead to mixtures) undergoes a nucleophilic addition to acrylonitrile. This step forms a 3-(1H-imidazol-4-yl)propanenitrile intermediate.

    • Nitrile Reduction : The resulting nitrile is then reduced to the primary amine. Catalytic hydrogenation using catalysts like Raney Nickel is a well-established method for this transformation.[4] Alternative reducing agents such as lithium aluminum hydride (LiAlH₄) can also be employed.[9]

Strategy C: Post-Synthesis Derivatization

Once the core 1H-imidazole-4-propanamine scaffold is synthesized, its derivatives can be readily accessed through functionalization of the terminal primary amine or the imidazole ring itself.

  • N-Functionalization : The primary amine of the propanamine side chain is a versatile handle for introducing a wide array of functional groups through reactions such as reductive amination, acylation, sulfonylation, and urea/guanidine formation.[9]

  • Ring Functionalization : While the imidazole ring is relatively electron-rich, electrophilic substitution can be challenging. However, specific positions can be functionalized. For instance, introducing substituents at the C2 position can be achieved by starting with 2-substituted imidazole precursors or through specific cyclization strategies.[10]

The following diagram illustrates these primary synthetic strategies.

G cluster_0 Synthetic Strategies Acyclic Acyclic Precursors (Aldehydes, Dicarbonyls) Scaffold 1H-Imidazole-4-propanamine (Homohistamine) Acyclic->Scaffold Strategy A: De Novo Ring Synthesis (e.g., MCRs) ImidazoleCore Pre-formed Imidazole (e.g., 4-iodoimidazole) ImidazoleCore->Scaffold Strategy B: Side Chain Elongation (e.g., Cyanoethylation-Reduction) Derivatives Substituted Derivatives Scaffold->Derivatives Strategy C: Post-Synthesis Derivatization (N-Alkylation, Acylation, etc.)

Caption: Overview of synthetic strategies for 1H-imidazole-4-propanamine derivatives.

Part 2: Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis of the core 1H-imidazole-4-propanamine scaffold via the cyanoethylation-reduction pathway, followed by a general protocol for derivatization.

Protocol 1: Synthesis of 3-(1H-imidazol-4-yl)propanenitrile

Rationale: This protocol describes the introduction of a three-carbon nitrile-terminated chain onto an imidazole precursor. While starting from imidazole itself is possible, using a precursor like 4-(hydroxymethyl)imidazole and converting the hydroxyl to a leaving group can offer better regiocontrol. For simplicity, this protocol outlines the direct, albeit potentially lower-yielding, reaction with a basic imidazole.

Reagents & Materials Quantity M.W. Moles Notes
4-Iodoimidazole5.0 g193.9825.8 mmolStarting material.
Acrylonitrile2.05 g (2.56 mL)53.0638.7 mmolUse excess. Caution: Toxic and flammable.
Palladium(II) acetate290 mg224.501.29 mmolCatalyst (5 mol%).
Xantphos1.49 g578.682.58 mmolLigand (10 mol%).
Cesium carbonate (Cs₂CO₃)16.8 g325.8251.6 mmolBase.
Anhydrous Dioxane100 mL--Reaction solvent.

Procedure:

  • Inert Atmosphere Setup : To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-iodoimidazole, palladium(II) acetate, Xantphos, and cesium carbonate.

  • Atmosphere Exchange : Seal the flask with a septum and purge with dry argon or nitrogen for 15 minutes.

  • Solvent and Reagent Addition : Under a positive pressure of inert gas, add anhydrous dioxane (100 mL) followed by acrylonitrile (2.56 mL) via syringe.

  • Reaction : Heat the reaction mixture to reflux (approximately 101 °C) and maintain for 12-18 hours. Monitor the reaction progress by TLC (e.g., using a 10% Methanol/Dichloromethane mobile phase).

  • Work-up :

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts. Wash the pad with ethyl acetate (3 x 30 mL).

    • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purification : Purify the crude residue by flash column chromatography on silica gel using a gradient of 1-5% methanol in dichloromethane to yield the title compound as a pale yellow oil or solid.

Protocol 2: Reduction of 3-(1H-imidazol-4-yl)propanenitrile to 1H-Imidazole-4-propanamine

Rationale: This step converts the nitrile functional group into the desired primary amine via catalytic hydrogenation. Raney Nickel is a highly effective catalyst for this transformation, known for its high activity under relatively mild conditions.[4]

Reagents & Materials Quantity M.W. Moles Notes
3-(1H-imidazol-4-yl)propanenitrile2.0 g121.1416.5 mmolStarting material from Protocol 1.
Raney® Nickel (50% slurry in water)~2.0 g (wet)--Caution: Pyrophoric when dry.
Methanol (MeOH)100 mL--Solvent.
Ammonia (7N solution in MeOH)20 mL--Suppresses side reactions.
Hydrogen (H₂) gas50 psi--In a suitable pressure vessel.

Procedure:

  • Catalyst Preparation : In a fume hood, carefully wash the Raney Nickel slurry with deionized water (3 x 20 mL) and then with methanol (3 x 20 mL) to remove the water. Do not allow the catalyst to dry.

  • Reaction Setup : To a hydrogenation vessel (e.g., a Parr shaker bottle), add the 3-(1H-imidazol-4-yl)propanenitrile and the methanolic ammonia solution.

  • Catalyst Addition : Carefully add the washed, methanol-wet Raney Nickel catalyst to the vessel.

  • Hydrogenation : Seal the vessel, purge it several times with hydrogen gas, and then pressurize to 50 psi. Shake or stir the reaction mixture vigorously at room temperature for 6-12 hours.

  • Work-up :

    • Carefully vent the hydrogen pressure and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to carefully remove the Raney Nickel catalyst. The filter cake must be kept wet with methanol or water at all times to prevent ignition. Quench the filter cake immediately by immersing it in a large volume of water.

    • Concentrate the filtrate under reduced pressure to yield the crude 1H-imidazole-4-propanamine.

  • Purification : The product is often pure enough for subsequent steps. If necessary, it can be purified via chromatography on basic or neutral alumina to avoid the tailing commonly seen on silica gel.[11]

Part 3: Purification and Characterization

Rigorous purification and characterization are essential to validate the identity, purity, and structure of the synthesized compounds, ensuring the reliability of subsequent biological screening data.

Purification Techniques
Technique Application & Rationale Troubleshooting Tips
Flash Chromatography Primary method for purifying intermediates and final products. For basic imidazole derivatives, neutral or basic alumina is often superior to acidic silica gel to prevent strong adsorption and peak tailing.[11]Problem : Significant peak tailing on silica gel. Solution : Add a basic modifier like triethylamine (0.1-1%) to the mobile phase to neutralize acidic silanol groups.[11] Alternatively, switch to an alumina stationary phase.
Acid-Base Extraction An effective technique for separating the basic imidazole products from neutral or acidic impurities. The product is protonated and extracted into an aqueous acid layer, which is then basified and back-extracted into an organic solvent.[11]Problem : Low recovery; product has high water solubility. Solution : After basifying the aqueous layer, saturate it with NaCl (brine) to decrease the product's aqueous solubility before back-extracting with an organic solvent like dichloromethane.
Recrystallization Ideal for obtaining highly pure, crystalline final products or their salts (e.g., dihydrochloride salts).[11][12]Problem : Compound oils out instead of crystallizing. Solution : Try a different solvent system, cool the solution more slowly, or use a seed crystal to initiate crystallization.
Characterization Data

The following table summarizes the key analytical data used to confirm the structure of the synthesized compounds.

Technique Expected Observations for 1H-Imidazole-4-propanamine
¹H NMR - Imidazole Protons : Two singlets or doublets in the aromatic region (~δ 6.8-7.6 ppm).[13] - Propyl Chain : Three distinct multiplets in the aliphatic region (~δ 1.8-3.0 ppm) corresponding to the three CH₂ groups. - Amine Protons : A broad singlet (NH₂) that is exchangeable with D₂O.
¹³C NMR - Imidazole Carbons : Signals in the aromatic region (~δ 115-140 ppm).[13] - Propyl Chain Carbons : Three signals in the aliphatic region (~δ 25-45 ppm).
Mass Spec (ESI-MS) - A clear molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of the compound (C₆H₁₁N₃, M.W. 125.17).[1]
FT-IR - N-H Stretch : Broad absorptions in the 3200-3400 cm⁻¹ region (amine and imidazole N-H). - C=N/C=C Stretch : Absorptions around 1500-1600 cm⁻¹ from the imidazole ring.[13]

The workflow from synthesis to analysis is a critical, self-validating system.

G Start Crude Reaction Mixture Purification Purification (Chromatography, Extraction) Start->Purification PureCompound Isolated Pure Compound Purification->PureCompound >95% Purity Characterization Structural Characterization PureCompound->Characterization NMR NMR Spectroscopy (¹H, ¹³C) Characterization->NMR MS Mass Spectrometry Characterization->MS FTIR FT-IR Spectroscopy Characterization->FTIR Verified Verified Structure & Purity NMR->Verified MS->Verified FTIR->Verified

Caption: Experimental workflow for synthesis, purification, and characterization.

Conclusion

The 1H-imidazole-4-propanamine scaffold is a powerful platform for the discovery of new medicines, particularly those targeting histamine receptors. The synthetic strategies and detailed protocols outlined in this guide—from de novo ring formation to side-chain elongation and final derivatization—provide a robust framework for researchers. By combining efficient synthetic routes with rigorous purification and characterization techniques, scientists can confidently generate high-quality compound libraries, accelerating the journey from initial hit identification to the development of novel therapeutic agents. The continued exploration of innovative synthetic methods, including green and microwave-assisted chemistry, will further enhance the accessibility and utility of this important molecular scaffold.[1][4]

References

  • Smolecule. (2023, August 15). 1H-Imidazole-4-propanamine | 40546-33-6.
  • Benchchem. 1H-Imidazole-4-propanamine | 40546-33-6.
  • Durant, G. J., et al. (1976). Synthesis of histamine analogs. Journal of Pharmaceutical Sciences, 65(1), 98–102. [Link]

  • Vessally, E., et al. (2017). New protocols to access imidazoles and their ring fused analogues: synthesis from N-propargylamines. RSC Advances, 7(14), 8384–8409. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Imidazole. [Link]

  • Vessally, E., et al. (2017). New protocols to access imidazoles and their ring fused analogues: synthesis from N-propargylamines. ResearchGate. [Link]

  • Organic Chemistry Portal. Imidazole synthesis. [Link]

  • Benchchem.
  • Zingel, V., Elz, S., & Schunack, W. (1992). Histamine analogues. 36th communication. Basically substituted histamine derivatives with H1-agonistic activity. Pharmazie, 47(10), 746–751. [Link]

  • Kumar, V., et al. (2021). Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction. RSC Advances, 11(36), 22443–22448. [Link]

  • Wang, Z., et al. (2020). Synthesis of anti-allergic drugs. RSC Advances, 10(9), 5366–5381. [Link]

  • Wang, Z., et al. (2020). Synthesis of anti-allergic drugs. RSC Publishing.
  • Gümüş, M., et al. (2023). Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. ACS Omega, 8(39), 36171–36190. [Link]

  • Khan, K., et al. (2020). Synthesis, Characterization and Biological Evaluation of Novel Tetrasubsituted Imidazole Compounds. ChemRxiv. [Link]

  • Parab, R. H., Dixit, B. C., & Desai, D. J. (2012). Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. Asian Journal of Chemistry, 24(12), 5707-5711. [Link]

  • Raposo, M. M. M., et al. (2022). A Novel Imidazole Derivative: Synthesis, Characterization and Chemosensory Ability for Ions. Molbank, 2022(4), M1493. [Link]

  • Sadek, B., et al. (2013). Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Derivatives. Molecules, 18(9), 10416–10437. [Link]

  • Wang, L., et al. (2011). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. E-Journal of Chemistry, 8(1), 351-356. [Link]

  • de Oliveira, C. S., et al. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 27(17), 5567. [Link]

Sources

Method

The Imidazole Scaffold: A Versatile Platform for Advanced Fluorescence Microscopy

Introduction: Beyond a Simple Heterocycle To the seasoned researcher in cellular biology and drug development, the mention of 1H-Imidazole-4-propanamine might first evoke its identity as a histamine analogue.[1] However,...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Heterocycle

To the seasoned researcher in cellular biology and drug development, the mention of 1H-Imidazole-4-propanamine might first evoke its identity as a histamine analogue.[1] However, its true power in the realm of bio-imaging lies not in its intrinsic properties but in the remarkable versatility of its core imidazole scaffold.[1] This five-membered aromatic heterocycle, with its unique electronic characteristics and metal-binding capabilities, serves as a foundational building block for a new generation of sophisticated fluorescent probes.[1][2] This guide delves into the chemical principles and practical applications of imidazole-based fluorophores in modern fluorescence microscopy, providing detailed protocols for their use in live-cell imaging and biosensing.

The imidazole ring's electron-rich nature and the presence of two nitrogen atoms make it an ideal candidate for chemical modification.[3] By strategically adding or modifying substituents, chemists can fine-tune the photophysical properties of the resulting molecule, creating probes with tailored excitation and emission spectra, enhanced quantum yields, and specific affinities for biological targets.[4][5] This adaptability has led to the development of imidazole derivatives that can visualize specific organelles, detect subtle changes in the cellular microenvironment, and even track the progression of diseases like cancer.[6][7]

The Chemistry of Imidazole-Based Fluorophores: From Non-Fluorescent Precursors to Bright Probes

The journey from a simple imidazole-containing precursor, such as 1H-Imidazole-4-propanamine, to a highly fluorescent probe involves elegant chemical synthesis strategies. A common approach is to create a donor-π-acceptor (D-π-A) system, where the imidazole ring can act as part of the π-conjugated bridge or be modified to influence the electron-donating or -accepting groups. This modular design allows for the rational engineering of probes with desired optical properties.

A generalized synthetic workflow for creating an imidazole-based fluorescent probe is illustrated below. This multi-component reaction strategy allows for the efficient assembly of complex fluorescent molecules from simpler building blocks.

G cluster_reactants Starting Materials cluster_synthesis One-Pot Multicomponent Reaction cluster_product Product Amidine Amidine Derivative Reaction Groebke–Blackburn–Bienaymé (GBB) Reaction Amidine->Reaction Isocyanide Isocyanide Isocyanide->Reaction Glyoxal Glyoxal Acetal Glyoxal->Reaction Probe Tunable Imidazole-Fused Fluorescent Probe Reaction->Probe

Caption: Generalized workflow for the synthesis of imidazole-based fluorescent probes.

This synthetic versatility is a key reason why the imidazole scaffold is so widely adopted in the development of novel imaging agents.

Applications in Fluorescence Microscopy

The true utility of these synthesized probes is demonstrated in their diverse applications in cellular imaging. Below, we explore several key areas where imidazole-based fluorophores are making a significant impact.

Selective Imaging of Cancer Cells

The ability to specifically label and track cancer cells is crucial for both basic research and clinical diagnostics. Certain imidazole derivatives have been shown to selectively accumulate in tumor cells, enabling their visualization with high contrast.[6][8]

Featured Probe Example: Cyclo X

Cyclo X is an imidazole derivative that has demonstrated excellent properties for in vivo and in vitro imaging of cancer cells.[6] It exhibits a good fluorescence quantum yield, a large Stokes shift, and, critically, low cytotoxicity.[6][8]

Table 1: Photophysical Properties of Selected Imidazole-Based Probes

Probe NameExcitation (nm)Emission (nm)Quantum Yield (Φ)Target ApplicationReference
Cyclo X3604520.226Cancer Cell Imaging[6][8]
SAC3504280.400Cancer Cell Imaging[6][8]
SNO3504320.479Cancer Cell Imaging[6][8]
MIBTAA~488 (pH dependent)~610 (red emission)Not specifiedLysosomal pH Sensing[7]

Protocol: In Vitro Staining of Cancer Cells with Cyclo X

This protocol provides a general guideline for staining adherent cancer cells (e.g., HT-29) with an imidazole-based probe like Cyclo X.

Materials:

  • Cyclo X stock solution (e.g., 1 mM in DMSO)

  • Adherent cancer cells (e.g., HT-29) cultured on glass-bottom dishes

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI channel for Cyclo X)

Procedure:

  • Cell Culture: Plate cells on glass-bottom dishes and culture until they reach the desired confluency (typically 60-80%).

  • Probe Preparation: Prepare a working solution of Cyclo X in complete cell culture medium. The final concentration should be optimized, but a starting point of 5-10 µM is recommended.

  • Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the Cyclo X working solution to the cells and incubate for 30-60 minutes at 37°C in a CO2 incubator.

  • Washing: Remove the staining solution and wash the cells three times with pre-warmed PBS to remove any unbound probe.

  • Imaging: Add fresh, pre-warmed complete culture medium or PBS to the cells. Image the cells immediately using a fluorescence microscope. For Cyclo X, use an excitation wavelength around 360 nm and collect the emission around 452 nm.[6][8]

G start Start: Adherent Cells in Culture prep_probe Prepare Probe Working Solution start->prep_probe stain Incubate Cells with Probe prep_probe->stain wash Wash to Remove Unbound Probe stain->wash image Image with Fluorescence Microscope wash->image

Caption: Workflow for in vitro cell staining with an imidazole-based probe.

Ratiometric Sensing of Lysosomal pH

Lysosomes are acidic organelles that play a crucial role in cellular degradation and recycling pathways. Aberrations in lysosomal pH are associated with various diseases. Imidazole-based probes have been engineered to be pH-sensitive, allowing for the ratiometric imaging of lysosomal pH.[7]

Featured Probe Example: MIBTAA

MIBTAA is an imidazole-fused benzothiadiazole derivative that exhibits a pH-dependent fluorescence response in the acidic range, making it suitable for monitoring lysosomal pH.[7] It has a pKa value of 5.3 and shows a good linear response to pH changes between 4.4 and 5.6.[7]

Protocol: Live-Cell Imaging of Lysosomal pH with MIBTAA

Materials:

  • MIBTAA stock solution (e.g., 1 mM in DMSO)

  • Live cells cultured on glass-bottom dishes

  • Complete cell culture medium

  • Live-cell imaging solution (e.g., HBSS)

  • Confocal laser scanning microscope with appropriate laser lines and detectors

Procedure:

  • Cell Preparation: Culture cells on glass-bottom dishes to the desired confluency.

  • Probe Loading: Prepare a working solution of MIBTAA in complete culture medium (e.g., 5 µM). Replace the culture medium with the probe solution and incubate for 20-30 minutes at 37°C.

  • Washing: Wash the cells twice with live-cell imaging solution.

  • Imaging: Mount the dish on the confocal microscope stage, ensuring the cells are maintained at 37°C. Acquire fluorescence images using two different emission channels, corresponding to the protonated and deprotonated forms of the probe.

  • Data Analysis: Calculate the ratio of the fluorescence intensities from the two channels for each pixel. This ratio will be proportional to the pH. Calibrate the probe's response by treating cells with buffers of known pH in the presence of ionophores like nigericin and monensin.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. For instance, in the cancer cell imaging protocol, the specificity of the probe can be confirmed by comparing the fluorescence intensity in cancer cell lines versus non-cancerous cell lines. For the pH-sensing protocol, the use of ionophores to clamp the intracellular pH at known values provides an internal calibration and validates the probe's response.

Conclusion and Future Perspectives

The imidazole scaffold, exemplified by simple molecules like 1H-Imidazole-4-propanamine, provides a remarkably fertile ground for the development of advanced fluorescent probes. The ability to synthetically tune their photophysical properties and introduce specific functionalities has led to a new generation of tools for high-resolution, live-cell imaging. As synthetic methodologies become more sophisticated, we can anticipate the emergence of even more powerful imidazole-based probes for applications ranging from super-resolution microscopy to in vivo diagnostics and targeted therapy.

References

  • Synthesis and application of the fluorescent furan and imidazole probes for selective in vivo and in vitro cancer cell imaging. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • Synthesis and application of the fluorescent furan and imidazole probes for selective in vivo and in vitro cancer cell imaging. ResearchGate. [Link]

  • Imidazole-based fluorophores: Synthesis and applications. ResearchGate. [Link]

  • Imidazole-fused benzothiadiazole-based red-emissive fluorescence probe for lysosomal pH imaging in living cells. PubMed. [Link]

  • Synthesis of Tunable Fluorescent Imidazole-Fused Heterocycle Dimers. ACS Publications. [Link]

  • Synthesis and evaluation of an imidazole derivative-fluorescein conjugate. PubMed. [Link]

  • Imidazole-based fluorophores: Synthesis and applications. OUCI. [Link]

  • Imidazole Compounds: Synthesis, Characterization and Application in Optical Analysis. Taylor & Francis Online. [Link]

  • Synthesis of Strongly Fluorescent Imidazole Derivatives: Structure Property Studies, Halochromism and Fluorescent Photoswitching. Scilit. [Link]

Sources

Application

Application Notes and Protocols for the Purification of Synthesized 1H-Imidazole-4-propanamine

Introduction 1H-Imidazole-4-propanamine, more commonly known as histamine, is a biogenic amine synthesized from the amino acid L-histidine.[1][2][3] It is a pivotal mediator in allergic reactions and autoimmune condition...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1H-Imidazole-4-propanamine, more commonly known as histamine, is a biogenic amine synthesized from the amino acid L-histidine.[1][2][3] It is a pivotal mediator in allergic reactions and autoimmune conditions, plays a role in gastric acid secretion, and functions as a neurotransmitter.[1][3][4] Given its potent physiological effects, the purity of synthesized histamine is of paramount importance for researchers, scientists, and drug development professionals to ensure the accuracy and reproducibility of experimental results.

This comprehensive guide provides detailed application notes and protocols for the purification of synthesized 1H-Imidazole-4-propanamine. It is designed to offer not just procedural steps, but also the underlying scientific principles to empower researchers to make informed decisions and troubleshoot effectively.

Understanding the Analyte: Key Physicochemical Properties of 1H-Imidazole-4-propanamine

A successful purification strategy is predicated on a thorough understanding of the target molecule's properties.

PropertyValue/DescriptionSignificance for Purification
Molecular Formula C₅H₉N₃
Molecular Weight 111.15 g/mol
Appearance Hygroscopic crystalsDictates handling and storage conditions.
pKa pKa₁ (imidazole ring) ≈ 6.0, pKa₂ (primary amine) ≈ 9.7The basic nature of the imidazole ring and the primary amine allows for manipulation of solubility through pH adjustment, which is the cornerstone of acid-base extraction techniques.[5][6]
Solubility Soluble in water and ethanol; sparingly soluble in ether.Informs the choice of solvents for recrystallization and extraction.

Pre-Purification Considerations: Identifying Potential Impurities

The choice of purification technique is heavily influenced by the nature of the impurities present in the crude synthetic mixture. Common impurities can include:

  • Unreacted Starting Materials: Such as L-histidine.

  • Reagents and Catalysts: From the synthetic steps.

  • Side-Products: Arising from incomplete reactions or alternative reaction pathways.

  • Solvents: Residual high-boiling point solvents like DMF or DMSO.[7]

A preliminary analysis of the crude product by techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended to identify the major impurities and inform the purification strategy.[8][9]

Purification Methodologies

Several techniques can be employed for the purification of 1H-Imidazole-4-propanamine, each with its own set of advantages and limitations. The most common and effective methods include acid-base extraction, column chromatography, and recrystallization.[7]

Acid-Base Extraction

This technique leverages the basic properties of 1H-Imidazole-4-propanamine to separate it from neutral and acidic impurities. By adjusting the pH of the solution, the protonation state of the imidazole ring and the primary amine can be altered, thereby changing its solubility between aqueous and organic phases.[5][6]

Principle of Operation

At a low pH, both the imidazole ring and the primary amine will be protonated, rendering the molecule highly soluble in the aqueous phase. Conversely, at a high pH, the molecule will be in its neutral form and preferentially partition into an organic solvent.

Experimental Protocol
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent that is immiscible with water (e.g., dichloromethane or ethyl acetate).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1 M HCl). Shake the funnel vigorously, venting frequently. The protonated 1H-Imidazole-4-propanamine will move into the aqueous layer.

  • Phase Separation: Allow the layers to separate and collect the aqueous layer. The organic layer, containing neutral and acidic impurities, can be discarded.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., concentrated NaOH or KOH solution) with stirring until the pH is greater than 10. This will deprotonate the 1H-Imidazole-4-propanamine, causing it to become less water-soluble.

  • Back-Extraction: Extract the basified aqueous solution multiple times with an organic solvent (e.g., dichloromethane).

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.

Workflow Diagram

A Crude Product in Organic Solvent B Add 1 M HCl A->B Dissolve C Separatory Funnel B->C D Aqueous Layer (Protonated Histamine) C->D Shake & Separate E Organic Layer (Impurities) C->E Shake & Separate F Add NaOH (pH > 10) D->F G Back-extract with Organic Solvent F->G H Purified Histamine in Organic Phase G->H I Aqueous Waste G->I A Crude Solid B Add Minimal Hot Solvent A->B C Hot Filtration (Optional) B->C D Slow Cooling C->D E Ice Bath D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Crystals G->H I Pure Crystals H->I

Sources

Method

Handling and storage procedures for 1H-Imidazole-4-propanamine

An in-depth guide to the handling, storage, and application of 1H-Imidazole-4-propanamine for researchers, scientists, and drug development professionals. Introduction: Understanding 1H-Imidazole-4-propanamine 1H-Imidazo...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the handling, storage, and application of 1H-Imidazole-4-propanamine for researchers, scientists, and drug development professionals.

Introduction: Understanding 1H-Imidazole-4-propanamine

1H-Imidazole-4-propanamine, also known by its systematic IUPAC name 3-(1H-imidazol-5-yl)propan-1-amine and the common synonym homohistamine, is a critical research chemical.[1] Structurally, it is an analogue of histamine, featuring an additional methylene group in the side chain.[1] This modification makes it an invaluable tool in medicinal chemistry and pharmacology, primarily for investigating the binding and function of histamine receptors.[2] Its imidazole ring and flexible propanamine chain are key to its chemical reactivity and biological activity, allowing it to serve as a ligand for receptors and a versatile building block in the synthesis of functional polymers and other novel compounds.[1][2]

This guide provides a comprehensive overview of the essential procedures for safely handling, storing, and utilizing 1H-Imidazole-4-propanamine in a laboratory setting.

Physicochemical Properties and Identification

A clear understanding of the compound's properties is fundamental to its proper use. The dihydrochloride salt form is often used in research to improve water solubility.[1]

PropertyValueSource(s)
CAS Number 40546-33-6[2][3][4]
Molecular Formula C₆H₁₁N₃[1][2]
Molecular Weight 125.17 g/mol [1][2]
IUPAC Name 3-(1H-imidazol-5-yl)propan-1-amine[1]
Common Synonyms Homohistamine, Imidazolyl-4-propylamine[1][3]
Appearance Clear, colorless liquid or solid[3]
Boiling Point ~333.2°C at 760 mmHg[3]
Density ~1.098 g/cm³[3]
Flash Point ~181.8°C[3]

PART 1: Safety, Handling, and Personal Protection

1H-Imidazole-4-propanamine and related imidazole compounds require careful handling to minimize risk to laboratory personnel. The primary hazards include skin and eye irritation or burns, and potential reproductive toxicity.[5][6] Adherence to strict safety protocols is mandatory.

Hazard Identification and Personal Protective Equipment (PPE)

The causality behind PPE selection is the prevention of contact with a potentially corrosive and toxic substance. Standard laboratory PPE is the first line of defense.

  • Eye Protection : Wear tight-sealing safety goggles or a face shield.[6] The amine functional group can make the compound corrosive, and eye contact could lead to serious damage.

  • Hand Protection : Use chemically resistant gloves (e.g., nitrile). Change gloves immediately if contaminated.

  • Body Protection : A lab coat is required. For tasks with a higher risk of splashing, consider an impervious apron.

  • Respiratory Protection : Handle only in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of vapors or aerosols.[5][6]

General Handling Workflow

The following workflow is designed to ensure a self-validating system of safety checks and balances during the handling process.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_area Verify Fume Hood Operation weigh Weigh Compound in Hood prep_area->weigh get_sds Review Safety Data Sheet (SDS) don_ppe Don Appropriate PPE get_sds->don_ppe don_ppe->prep_area dissolve Prepare Solution in Hood weigh->dissolve dispose Dispose of Waste in Designated Container dissolve->dispose clean Clean Work Area & Equipment dispose->clean doff_ppe Remove PPE Correctly clean->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

Caption: General workflow for safely handling 1H-Imidazole-4-propanamine.

First Aid Measures

In the event of exposure, immediate action is critical.

  • Inhalation : Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[5]

  • Skin Contact : Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[5][6]

  • Eye Contact : Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

PART 2: Storage and Stability Management

Proper storage is crucial for maintaining the chemical integrity and activity of 1H-Imidazole-4-propanamine. Imidazole compounds can be sensitive to environmental factors.

Storage Conditions

The goal of these storage conditions is to prevent degradation from air, light, and temperature fluctuations.

ParameterRecommended ConditionRationale
Temperature Store at 2-8°C (Refrigerated).Minimizes thermal degradation and slows potential side reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen).The amine group can be susceptible to oxidation. An inert atmosphere displaces oxygen and moisture.
Light Protect from light. Store in an amber vial or opaque container.Imidazole compounds can be light-sensitive, which may catalyze degradation.[7]
Container Keep container tightly closed in a dry, well-ventilated place.Prevents absorption of moisture and atmospheric CO₂ which can react with the basic amine.[6][8]
Long-Term Stability
  • Solid Form : When stored correctly as a solid, the compound is generally stable.

  • Solutions : Stock solutions are significantly less stable. It is highly recommended to prepare working solutions fresh for each experiment.[7] If storage is necessary, flash-freeze aliquots in an appropriate solvent (e.g., DMSO) and store at -20°C or -80°C.[7] Avoid repeated freeze-thaw cycles. Aqueous solutions should not be stored for more than one day.[9]

PART 3: Application Notes and Experimental Protocols

1H-Imidazole-4-propanamine is primarily used as a research tool to probe histamine receptor systems and as a monomer in polymer science.

Application Note: Preparation of Stock Solutions

The choice of solvent is critical for ensuring complete dissolution and compatibility with downstream assays. Due to the basicity of the free amine, solubility in neutral aqueous buffers can be limited.

Expertise & Experience: The free base form may not readily dissolve in neutral pH buffers. It is often advantageous to either use the more soluble hydrochloride salt or to dissolve the free base in a small amount of an organic solvent like DMSO before diluting into an aqueous medium.[1][7] This prevents precipitation of the compound in your assay.

Protocol 1: Preparing a 10 mM Stock Solution in DMSO

This protocol is a self-validating system as the clarity of the final solution confirms successful dissolution.

  • Preparation : Perform all steps in a chemical fume hood.

  • Weighing : Accurately weigh an appropriate amount of 1H-Imidazole-4-propanamine (MW: 125.17 g/mol ). For 1 mL of a 10 mM stock, weigh 1.25 mg.

  • Dissolution : Add the weighed compound to a microcentrifuge tube or small vial. Add the calculated volume of high-purity DMSO to achieve a 10 mM concentration.

  • Mixing : Vortex the solution until the solid is completely dissolved. A brief sonication may be used to aid dissolution if necessary.

  • Storage : Store the stock solution in small aliquots at -20°C or -80°C, protected from light.[7]

Application Note: Histamine Receptor Binding Assays

As a histamine analogue, this compound is frequently used in competitive binding assays to determine its affinity (Ki) for histamine receptors (e.g., H3, H4).[10][11] The assay measures the ability of the compound to displace a known radiolabeled ligand from the receptor.

Protocol 2: Representative Radioligand Displacement Assay

This protocol provides a template; specific concentrations of radioligand and cell membranes must be optimized based on empirical data.

cluster_prep Assay Preparation cluster_assay Incubation cluster_end Termination & Counting prep_ligand Prepare Serial Dilutions of 1H-Imidazole-4-propanamine incubate Combine Membranes, Radioligand, & Test Compound in Assay Buffer prep_ligand->incubate prep_radio Prepare Radioligand Working Solution prep_radio->incubate prep_mem Prepare Cell Membrane Suspension prep_mem->incubate shake Incubate with Shaking (e.g., 60 min at 25°C) incubate->shake filter Rapidly Filter through GF/B filters shake->filter wash Wash Filters with Ice-Cold Buffer filter->wash count Measure Radioactivity (Scintillation Counting) wash->count

Caption: Workflow for a histamine receptor competitive binding assay.

  • Assay Buffer Preparation : Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Compound Dilution : Using the 10 mM stock from Protocol 1, prepare a serial dilution curve of 1H-Imidazole-4-propanamine in the assay buffer.

  • Reaction Mixture : In a 96-well plate, combine:

    • Cell membranes expressing the target histamine receptor.

    • A fixed concentration of a suitable radioligand (e.g., [³H]histamine or another specific ligand).[11]

    • Varying concentrations of 1H-Imidazole-4-propanamine (or buffer for total binding, or a high concentration of a known antagonist for non-specific binding).[12]

  • Incubation : Incubate the plate, typically for 60-120 minutes at room temperature, to allow the binding to reach equilibrium.[12]

  • Termination : Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the unbound.[12]

  • Washing : Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification : Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis : Plot the percentage of specific binding against the log concentration of 1H-Imidazole-4-propanamine. Calculate the IC₅₀ and subsequently the Ki value using the Cheng-Prusoff equation.

Application Note: Polymer Functionalization

The primary amine of 1H-Imidazole-4-propanamine provides a reactive site for incorporation into polymer structures, for example, through amide coupling or reductive amination.[1] This allows for the introduction of the imidazole moiety, which can impart pH-responsiveness, metal-coordinating capabilities, or biological activity to the final material.[13]

Protocol 3: Conceptual Amide Coupling to a Carboxylic Acid-Functionalized Polymer

This protocol describes a general method for grafting the compound onto a polymer backbone.

  • Polymer Activation : Dissolve a polymer containing carboxylic acid groups (e.g., poly(acrylic acid)) in a suitable anhydrous solvent (e.g., DMF).

  • Coupling Agents : Add coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide) to the polymer solution to activate the carboxylic acid groups, forming an active ester intermediate.

  • Amine Addition : In a separate vial, dissolve 1H-Imidazole-4-propanamine in the same anhydrous solvent. Add this solution to the activated polymer mixture.

  • Reaction : Allow the reaction to stir at room temperature for 12-24 hours. The primary amine of 1H-Imidazole-4-propanamine will nucleophilically attack the active ester, forming a stable amide bond.

  • Purification : Purify the functionalized polymer by precipitation in a non-solvent (e.g., diethyl ether) or by dialysis to remove unreacted starting materials and coupling byproducts.

  • Characterization : Confirm successful functionalization using techniques such as ¹H NMR spectroscopy (observing new peaks corresponding to the imidazole and propanamine protons) and FTIR spectroscopy (observing the appearance of the amide bond).

References

  • Cas 40546-33-6, 3-(1H-IMIDAZOL-4-YL)-PROPYLAMINE | lookchem . LookChem. Available at: [Link]

  • 3-(1H-IMIDAZOL-4-YL)-PROPYLAMINE CAS#: 40546-33-6; ChemWhat . ChemWhat. Available at: [Link]

  • Solution and Buffer Recipes . iGEM Lyon. (2025). Available at: [Link]

  • De Esch, I. J., et al. (1999). Characterization of the binding site of the histamine H3 receptor. 1. Journal of Medicinal Chemistry, 42(7), 1115-22. Available at: [Link]

  • Stock Solutions . Cold Spring Harbor Laboratory Press. (2002). Available at: [Link]

  • Seven, A. B. (2016). Common Stock Solutions . Alpay B. Seven. Available at: [Link]

  • Stark, H., et al. (2009). Histamine H3 and H4 receptor affinity of branched 3-(1H-imidazol-4-yl)propyl N-alkylcarbamates. Bioorganic & Medicinal Chemistry, 17(23), 8092-9. Available at: [Link]

  • Velten, J., et al. (2022). Reversible Polymer–Protein Functionalization by Stepwise Introduction of Amine-Reactive, Reductive-Responsive Self-Immolative End Groups onto RAFT-Derived Polymers. Biomacromolecules, 23(10), 4234–4245. Available at: [Link]

  • Imidazole | C3H4N2 | CID 795 - PubChem . National Institutes of Health. Available at: [Link]

  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION . Brawijaya University. Available at: [Link]

  • Imidazole - Solubility of Things . Solubility of Things. Available at: [Link]

  • Harper, E. A., et al. (2006). Histamine H3-receptor agonists and imidazole-based H3-receptor antagonists can be thermodynamically discriminated. British Journal of Pharmacology, 147(7), 803–811. Available at: [Link]

  • Li, H., et al. (2014). Click Chemistry for Biofunctional Polymers: From Observing to Steering Cell Behavior. Chemical Reviews, 114(21), 10826–10868. Available at: [Link]

  • 1H-Imidazole-1-propanamine | C6H11N3 | CID 78736 - PubChem . National Institutes of Health. Available at: [Link]

  • Bapat, A. P., et al. (2014). Tailoring macromolecular architecture with imidazole functionality: A perspective for controlled polymerization processes. Journal of Polymer Science Part A: Polymer Chemistry, 52(20), 2851-2871. Available at: [Link]

  • Lim, H. D., et al. (2005). Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor. The Journal of Pharmacology and Experimental Therapeutics, 314(3), 1310-21. Available at: [Link]

  • Kim, S., et al. (2019). A one-pot strategy for the synthesis and functionalization of hyperbranched polytriazoles. Polymer Chemistry, 10(30), 4143-4150. Available at: [Link]

  • Functional Polymers - GSE Mainz . Johannes Gutenberg University Mainz. (2018-12-21). Available at: [Link]

Sources

Application

Revolutionizing Imidazole Synthesis: A Guide to Microwave-Assisted Protocols

Introduction: The imidazole nucleus is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, ionic liquids, and functional materials. Traditional synthetic r...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The imidazole nucleus is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, ionic liquids, and functional materials. Traditional synthetic routes to these vital heterocyclic compounds, however, are often plagued by long reaction times, harsh conditions, and modest yields. This application note provides a comprehensive guide to the adoption of microwave-assisted organic synthesis (MAOS) for the rapid and efficient construction of substituted imidazole frameworks. By leveraging the unique heating mechanism of microwave irradiation, researchers can dramatically accelerate reaction rates, improve yields, and embrace greener chemical practices. This document offers detailed protocols, mechanistic insights, and practical guidance for drug development professionals and researchers aiming to harness the transformative power of microwave chemistry.

The Microwave Advantage: Beyond Thermal Effects

Microwave synthesis accelerates chemical reactions through a mechanism fundamentally different from conventional heating.[1][2] Instead of relying on slow conductive heat transfer from the vessel walls, microwaves directly couple with polar molecules in the reaction mixture, causing them to rapidly oscillate and generate heat volumetrically.[1] This leads to instantaneous and uniform heating, eliminating thermal gradients and often resulting in cleaner reactions with fewer byproducts.[3][4]

The debate between purely thermal and potential "non-thermal" microwave effects is ongoing.[5][6][7] While the energy of microwave photons is too low to cleave chemical bonds directly, the rapid, localized heating can create conditions unattainable through conventional methods, leading to significant rate enhancements.[2] This is particularly evident in reactions with polar transition states, which are stabilized by the microwave field.[3]

Core Principles of Microwave-Assisted Imidazole Synthesis

The application of microwave energy to imidazole synthesis is particularly advantageous for multi-component reactions, such as the venerable Debus-Radziszewski synthesis.[8][9][10] This approach allows for the one-pot construction of highly substituted imidazoles from simple precursors, aligning with the principles of atom economy and process intensification.

A generalized workflow for microwave-assisted imidazole synthesis is depicted below. This iterative process of optimization is crucial for developing robust and scalable synthetic methods.

G cluster_0 Phase 1: Feasibility & Optimization cluster_1 Phase 2: Synthesis & Analysis A Reactant Selection (Dicarbonyl, Aldehyde, Amine/Ammonia) B Solvent/Catalyst Screening (Polar Solvents, Ionic Liquids, Solid Supports) A->B Initial Trials C Microwave Parameter Optimization (Temperature, Time, Power) B->C Systematic Variation D Microwave-Assisted Reaction C->D Optimized Protocol E Work-up & Purification (Extraction, Crystallization, Chromatography) D->E Post-reaction F Characterization (NMR, IR, MS) E->F Purity & Identity Confirmation

Figure 1: A generalized workflow for developing a microwave-assisted imidazole synthesis protocol.

Protocol 1: One-Pot Synthesis of 2,4,5-Trisubstituted Imidazoles

This protocol details a solvent-free, three-component synthesis of 2,4,5-triphenyl-1H-imidazole, a common building block, adapted from the Debus-Radziszewski reaction.[11][12] The absence of a solvent not only simplifies purification but also enhances the green chemistry profile of the synthesis.[3][13]

Materials and Equipment:
  • Benzil

  • Benzaldehyde

  • Ammonium acetate

  • Glacial acetic acid (catalytic amount)

  • Microwave synthesizer (e.g., CEM Discover, Anton Paar Monowave)[12][14][15][16][17][18][19]

  • 10 mL microwave reaction vial with a stir bar

  • Standard laboratory glassware for work-up

  • Silica gel for thin-layer chromatography (TLC)

Step-by-Step Procedure:
  • Reactant Charging: To a 10 mL microwave reaction vial containing a magnetic stir bar, add benzil (1.0 mmol, 210 mg), benzaldehyde (1.0 mmol, 106 mg), and ammonium acetate (5.0 mmol, 385 mg).

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Vessel Sealing: Securely cap the reaction vial.

  • Microwave Irradiation: Place the vial in the microwave synthesizer cavity. Program the instrument to heat the mixture to 120°C and hold for 5 minutes with continuous stirring. The power can be set to a maximum of 300 W, allowing the instrument to modulate power to maintain the target temperature.

  • Cooling: After the irradiation is complete, allow the vial to cool to room temperature (or use the instrument's compressed air cooling feature).

  • Work-up: Open the vial in a fume hood. Add 10 mL of cold water to the reaction mixture and stir vigorously. The solid product will precipitate.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from ethanol to yield 2,4,5-triphenyl-1H-imidazole as a white solid.

  • Analysis: Confirm the identity and purity of the product using TLC, melting point, and spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Comparative Data:
MethodReaction TimeYield (%)Reference
Microwave-Assisted 5-15 minutes ~92% [20]
Conventional Heating8-24 hours~75%[12]

Table 1: A comparison of microwave-assisted versus conventional heating for the synthesis of 2,4,5-trisubstituted imidazoles. The microwave method offers a significant reduction in reaction time with an improved yield.

Protocol 2: One-Pot, Four-Component Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles

This protocol describes a microwave-assisted, solvent-free synthesis of 1,2,4,5-tetrasubstituted imidazoles, demonstrating the versatility of this technology for creating more complex imidazole derivatives.[21][22][23]

Materials and Equipment:
  • Benzil

  • Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Primary amine (e.g., aniline)

  • Ammonium acetate

  • Acidic alumina or silica gel (as solid support)

  • Microwave synthesizer

  • 10 mL microwave reaction vial with a stir bar

  • Standard laboratory glassware for work-up

Step-by-Step Procedure:
  • Reactant and Support Preparation: In a small beaker, thoroughly mix benzil (1.0 mmol, 210 mg), 4-chlorobenzaldehyde (1.0 mmol, 141 mg), aniline (1.0 mmol, 93 mg), ammonium acetate (2.0 mmol, 154 mg), and 1 g of acidic alumina.

  • Transfer to Vial: Transfer the solid mixture to a 10 mL microwave reaction vial. A stir bar is not necessary as the reaction is conducted on a solid support.

  • Microwave Irradiation: Place the open vial in the microwave synthesizer. Irradiate the mixture for 6-8 minutes at a power of 400-500 W. Monitor the reaction progress by TLC if desired by taking small aliquots.

  • Cooling: Allow the vial to cool to room temperature.

  • Extraction: Add 15 mL of dichloromethane to the reaction vial and stir to extract the product.

  • Isolation: Filter the mixture to remove the solid support. Wash the solid support with additional dichloromethane (2 x 5 mL). Combine the organic filtrates.

  • Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford the pure 1-(4-chlorophenyl)-2,4,5-triphenyl-1H-imidazole.

  • Analysis: Characterize the final product by spectroscopic methods to confirm its structure and purity.

G cluster_0 Reactants cluster_1 Reaction Environment cluster_2 Product Benzil Benzil Microwave Microwave Irradiation (Rapid, Volumetric Heating) Benzil->Microwave Aldehyde Aldehyde Aldehyde->Microwave Amine Primary Amine Amine->Microwave NH4OAc Ammonium Acetate NH4OAc->Microwave Imidazole Substituted Imidazole Microwave->Imidazole One-Pot Condensation Catalyst Catalyst (e.g., Acetic Acid, Solid Acid) Catalyst->Microwave Accelerates

Figure 2: Logical relationship of components in a one-pot, multi-component microwave-assisted imidazole synthesis.

Safety Considerations in Microwave Chemistry

While microwave synthesis offers numerous advantages, it is imperative to adhere to strict safety protocols.[1][6][8][9][11]

  • Use Dedicated Equipment: Only use microwave reactors specifically designed for chemical synthesis.[6][8] Domestic microwave ovens lack the necessary safety features for temperature and pressure control.

  • Pressure Monitoring: When conducting reactions in sealed vessels, always be aware of the potential for rapid pressure buildup. Ensure the microwave system has reliable pressure monitoring and venting capabilities.[14][16]

  • Solvent Choice: Be cautious with volatile or flammable solvents. While many reactions can be performed under solvent-free conditions, if a solvent is necessary, choose one with a high dielectric loss and a boiling point appropriate for the desired reaction temperature.

  • Superheating: Microwave heating can cause solvents to superheat beyond their atmospheric boiling points. This can lead to sudden and violent boiling if the vessel is disturbed. Always allow the vessel to cool before opening.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coats, and gloves.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low Yield - Suboptimal temperature or time.- Inefficient stirring.- Incorrect stoichiometry.- Systematically vary the temperature and hold time.- Use an appropriately sized stir bar.- Re-verify the molar ratios of reactants.
Byproduct Formation - Temperature is too high.- Reaction time is too long.- Reduce the reaction temperature.- Decrease the hold time.
Reaction Not Going to Completion - Insufficient microwave power.- Poor microwave absorption by reactants/solvent.- Increase the maximum power setting.- Add a small amount of a polar, non-reactive co-solvent (e.g., ethanol, DMF).

Table 2: Common troubleshooting tips for microwave-assisted imidazole synthesis.

Conclusion

Microwave-assisted synthesis represents a paradigm shift in the preparation of imidazole compounds, offering a green, efficient, and rapid alternative to conventional methods.[3][13][24] By understanding the principles of microwave heating and following optimized, validated protocols, researchers in drug discovery and materials science can significantly enhance their synthetic capabilities. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of this powerful technology.

References

  • CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. Retrieved from [Link]

  • de la Hoz, A., Díaz-Ortiz, Á., & Moreno, A. (2005). Microwaves in organic synthesis. Thermal and non-thermal microwave effects. Chemical Society Reviews, 34(2), 164-178. Retrieved from [Link]

  • Wikipedia. (n.d.). Non-thermal microwave effect. Retrieved from [Link]

  • Stack Exchange. (2017). Conventional heating compared to microwave heating of chemical reactions. Retrieved from [Link]

  • de la Hoz, A., Díaz-Ortiz, Á., & Moreno, A. (2005). Microwaves in organic synthesis. Thermal and non-thermal microwave effects. Semantic Scholar. Retrieved from [Link]

  • JETIR. (2019). Microwave Assisted One Pot Synthesis, Characterisation and Biological Evaluation of 2, 4, 5 – Triphenyl Imidazoles Using Glacial Acetic Acid as a Catalyst. Retrieved from [Link]

  • Scribd. (n.d.). Debus-Radziszewski Imidazole Synthesis. Retrieved from [Link]

  • RSC Publishing. (2005). Microwaves in organic synthesis. Thermal and non-thermal microwave effects. Retrieved from [Link]

  • Satyanarayana, V., Rakshit, M., & Sivakumar, A. (2010). Microwave-Assisted Synthesis of 2,4,5-Triphenyl-1H-imidazole Containing Schiff Base Derivatives with Potential Antioxidant and Anticancer Activities. Asian Journal of Chemistry. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Retrieved from [Link]

  • Slideshare. (n.d.). Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Asian Journal of Chemistry. (2010). Microwave-Assisted Synthesis of 2,4,5-Triphenyl-1H-imidazole Containing Schiff Base Derivatives with Potential Antioxidant and Anticancer Activities. Retrieved from [Link]

  • CEM Corporation. (n.d.). CEM Discover SP Microwave Reactor Manual. Retrieved from [Link]

  • Sanico. (n.d.). Monowave 300 User Guide. Retrieved from [Link]

  • YouTube. (2025). Debus Radzisewski Imidazole Synthesis. Retrieved from [Link]

  • NIH. (n.d.). Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives. Retrieved from [Link]

  • ResearchGate. (2025). Microwave-assisted synthesis and thermal properties of 2,4,5-triphenyl-1-(4-(phenyldiazenyl)phenyl)-1h-imidazole. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). A novel and an efficient catalyst for one-pot synthesis of 2,4,5- trisubstituted imidazoles by using microwave irradiation. Retrieved from [Link]

  • Advanced Journal of Chemistry, Section A. (2019). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Retrieved from [Link]

  • MDPI. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Retrieved from [Link]

  • ResearchGate. (2024). Microwave assisted synthesis: An eco-friendly green chemistry approach of drug synthesis. Retrieved from [Link]

  • ResearchGate. (2020). Microwave-Assisted Green Organic Synthesis. Retrieved from [Link]

  • Cemis-Tech. (n.d.). CEM Discover 2.0 Brochure. Retrieved from [Link]

  • MDPI. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Retrieved from [Link]

  • ResearchGate. (2025). A Novel One-Pot Synthesis of Tetrasubstituted Imidazoles under Solvent-Free Conditions and Microwave Irradiation. Retrieved from [Link]

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  • ResearchGate. (n.d.). Synthesis of 1,2,4,5-tetrasubstituted imidazole derivatives. Retrieved from [Link]

  • CEM Corporation. (n.d.). Discover 2.0 - Microwave Synthesizer. Retrieved from [Link]

  • ResearchGate. (n.d.). One-pot Synthesis of various 1,2,4,5-tetra substituted imidazole derivatives under ultrasound irradiation. Retrieved from [Link]

  • IJNRD. (2023). Microwave Assisted Organic Synthesis: A Green Chemistry Approach. Retrieved from [Link]

  • The Nest Group. (n.d.). Operation of the CEM Discover SP Microwave Reaction System for Amino Acid Hydrolysis. Retrieved from [Link]

  • Semantic Scholar. (n.d.). One-pot synthesis of multisubstituted imidazoles catalyzed by Dendrimer-PWAn nanoparticles under solvent-free conditions and ultrasonic irradiation. Retrieved from [Link]

  • ACS Publications. (n.d.). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. Retrieved from [Link]

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Sources

Method

One-Pot Synthesis of Substituted Imidazole Derivatives: An Application and Protocol Guide for Drug Discovery

Introduction: The Enduring Relevance of the Imidazole Scaffold in Medicinal Chemistry The imidazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, like the amino a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of the Imidazole Scaffold in Medicinal Chemistry

The imidazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, like the amino acid histidine, and a vast array of pharmacologically active compounds.[1] Its unique electronic properties and ability to engage in various biological interactions have led to the development of imidazole-containing drugs with diverse therapeutic applications, including anticancer, anti-inflammatory, antifungal, and antihypertensive agents.[2][3][4] Consequently, the efficient and versatile synthesis of substituted imidazoles remains a critical focus for researchers in drug discovery and development.

This comprehensive guide moves beyond a simple recitation of synthetic procedures. It is designed to provide a deep, practical understanding of the one-pot synthesis of substituted imidazoles, with a focus on the underlying chemical principles that govern these reactions. We will explore both classical and modern methodologies, offering field-proven insights to help you select the optimal experimental path for your specific research goals.

The Foundational Chemistry: The Debus-Radziszewski Reaction

The cornerstone of multicomponent imidazole synthesis is the Debus-Radziszewski reaction, first reported in the 19th century.[5][6] This reaction provides a straightforward route to 2,4,5-trisubstituted imidazoles through the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia.[5][6] A common modification of this reaction utilizes a primary amine in place of one equivalent of ammonia to yield N-substituted imidazoles.[6]

Reaction Mechanism: A Stepwise Look

While the exact mechanism can be complex and is not definitively established, a plausible pathway for the Debus-Radziszewski reaction is generally accepted to occur in two main stages:[5][6]

  • Diimine Formation: The 1,2-dicarbonyl compound reacts with two molecules of ammonia (or one of ammonia and one of a primary amine) to form a diimine intermediate.

  • Condensation and Cyclization: This diimine intermediate then condenses with the aldehyde, followed by cyclization and subsequent oxidation (aromatization) to form the stable imidazole ring.

Diagram: Proposed Mechanism of the Debus-Radziszewski Imidazole Synthesis

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product dicarbonyl 1,2-Dicarbonyl diimine Diimine Intermediate dicarbonyl->diimine + 2 NH3 - 2 H2O aldehyde Aldehyde condensation_product Condensation Adduct aldehyde->condensation_product ammonia Ammonia (2 equiv.) ammonia->diimine diimine->condensation_product + Aldehyde imidazole 2,4,5-Trisubstituted Imidazole condensation_product->imidazole Cyclization & Aromatization (- H2O, - H2)

Caption: A simplified workflow of the Debus-Radziszewski reaction.

Modern One-Pot Methodologies: Expanding the Synthetic Toolbox

While the classic Debus-Radziszewski reaction is robust, modern organic synthesis demands greater efficiency, milder reaction conditions, and broader substrate scope. This has led to the development of numerous advanced one-pot protocols that leverage catalysis and alternative energy sources.

The Logic of Catalysis in Imidazole Synthesis

The introduction of a catalyst in the one-pot synthesis of imidazoles serves several key functions:

  • Activation of Reactants: Catalysts, particularly Lewis and Brønsted acids, can activate the carbonyl groups of the aldehyde and dicarbonyl compound, making them more susceptible to nucleophilic attack.

  • Facilitation of Condensation: They can promote the various condensation steps, leading to faster reaction rates.

  • Lowering Activation Energy: By providing an alternative reaction pathway with a lower activation energy, catalysts can enable the reaction to proceed at lower temperatures and with greater efficiency.

Comparative Analysis of Modern Synthetic Protocols

The choice of synthetic protocol can significantly impact the yield, reaction time, and environmental footprint of your imidazole synthesis. Below is a comparative overview of several popular modern methodologies.

MethodologyCatalyst ExamplesKey AdvantagesConsiderations
Microwave-Assisted Synthesis Various catalysts can be usedDramatic reduction in reaction times (minutes vs. hours), often higher yields, improved reaction control.[7][8][9][10]Specialized microwave equipment is required; scalability can be a concern for industrial applications.
Ultrasound-Assisted Synthesis Nanocrystalline MgAl2O4, Iron(III) p-toluenesulfonateEnhanced reaction rates, high yields, mild conditions.[1][3]Requires an ultrasonic bath or probe.
Solvent-Free Synthesis Various solid-supported or reusable catalystsEnvironmentally friendly ("green chemistry"), simplified work-up, often high yields.[4][11]Reactant miscibility can be a factor; may require higher temperatures.
Heterogeneous Catalysis Zeolites (e.g., ZSM-11), SiO2-supported acids, MOFs (e.g., MIL-101(Cr))Easy catalyst recovery and reusability, simplified product purification.[12]Catalyst preparation may be required; potential for reduced activity over time.

Diagram: General Workflow for Catalyzed One-Pot Imidazole Synthesis

G start Combine Reactants: - 1,2-Dicarbonyl - Aldehyde - Ammonia Source - (Optional) Primary Amine add_catalyst Add Catalyst start->add_catalyst reaction_conditions Apply Reaction Conditions: - Conventional Heating - Microwave Irradiation - Ultrasound Sonication add_catalyst->reaction_conditions workup Reaction Work-up: - Quenching - Extraction reaction_conditions->workup purification Purification: - Recrystallization - Column Chromatography workup->purification product Substituted Imidazole purification->product

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in 1H-Imidazole-4-propanamine Synthesis

Welcome to the technical support center for the synthesis of 1H-Imidazole-4-propanamine (Histamine). This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering cha...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1H-Imidazole-4-propanamine (Histamine). This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges, particularly low yields, during the synthesis of this critical biogenic amine. As a molecule with immense physiological significance, its efficient and pure synthesis is paramount. This document provides in-depth, question-and-answer-based troubleshooting, grounded in chemical principles and field-proven insights, to help you diagnose and resolve common synthetic hurdles.

Section 1: Troubleshooting the Enzymatic Synthesis via Histidine Decarboxylation

The most direct and biomimetic route to 1H-Imidazole-4-propanamine is the decarboxylation of the amino acid L-histidine, a reaction catalyzed by the enzyme L-histidine decarboxylase (HDC).[1][2][3] This process, while elegant, is sensitive to a variety of factors that can drastically reduce yield.

FAQ 1.1: My enzymatic reaction shows minimal or no conversion of L-histidine to product. What are the primary causes?

This is a common issue that almost always points to a problem with one of the three core components of the reaction: the enzyme, the substrate, or the reaction environment.

Answer:

Several factors can lead to poor or no conversion in an HDC-catalyzed reaction. A systematic approach is required to pinpoint the root cause.

  • Enzyme Activity and Cofactor Availability:

    • The "Why": L-histidine decarboxylase is a pyridoxal-5'-phosphate (PLP) dependent enzyme.[4][5] PLP, an active form of vitamin B6, is an essential cofactor that forms a Schiff base intermediate with the histidine substrate, facilitating the removal of the carboxyl group.[5][6][7] Without sufficient PLP, the enzyme is catalytically inactive.

    • Troubleshooting Steps:

      • Verify Cofactor Concentration: Ensure that PLP is added to the reaction buffer at an appropriate concentration (typically in the micromolar range). The enzyme preparation itself may be apo (lacking the cofactor) and require reconstitution.

      • Assess Enzyme Integrity: Has the enzyme been stored correctly (typically at -20°C or -80°C)? Repeated freeze-thaw cycles can denature the protein. Consider running a small-scale activity assay with a fresh enzyme lot to confirm its viability.

      • Check for Inhibitors: Are there any potential enzyme inhibitors in your reaction mixture? Heavy metal ions or compounds like α-fluoromethylhistidine are known potent inhibitors of HDC.[3]

  • Sub-Optimal Reaction Conditions:

    • The "Why": Like all enzymes, HDC has an optimal pH and temperature range for activity. Deviations can lead to reduced catalytic efficiency or irreversible denaturation.

    • Troubleshooting Steps:

      • pH Verification: The optimal pH for most bacterial HDCs is acidic (around pH 4.5-5.5), while mammalian HDCs prefer a more neutral pH. Verify the pH of your buffer after all components have been added. The addition of L-histidine (an amino acid) can alter the buffer's pH.

      • Temperature Control: Ensure the reaction is maintained at the optimal temperature (often 37°C). Temperatures that are too high can cause denaturation, while temperatures that are too low will significantly slow the reaction rate.

  • Substrate Quality and Solubility:

    • The "Why": The enzyme is specific for the L-enantiomer of histidine.[4] Contamination with D-histidine or other impurities can competitively inhibit the enzyme. Furthermore, L-histidine has limited solubility in aqueous buffers, which can make it the rate-limiting component if not fully dissolved.

    • Troubleshooting Steps:

      • Confirm Substrate Identity: Use high-purity, L-histidine. If in doubt, check the optical rotation or run a chiral analysis.

      • Ensure Dissolution: Ensure the L-histidine is completely dissolved in the reaction buffer before adding the enzyme. Gentle heating or slight pH adjustment may be necessary to achieve full dissolution, but be sure to readjust the pH to the optimal range before starting the reaction.

Dot Diagram 1: Troubleshooting Workflow for Enzymatic Synthesis

G start Low or No Product (Enzymatic Synthesis) check_enzyme Step 1: Verify Enzyme & Cofactor start->check_enzyme sub_enzyme_activity Is enzyme active? (Test with new lot) check_enzyme->sub_enzyme_activity check_conditions Step 2: Verify Reaction Conditions sub_ph Is pH optimal (post-additions)? check_conditions->sub_ph check_substrate Step 3: Verify Substrate sub_purity Is substrate high-purity L-Histidine? check_substrate->sub_purity end_point Systematic Resolution sub_cofactor Is PLP cofactor present at correct concentration? sub_enzyme_activity->sub_cofactor Yes action_enzyme Action: Replace Enzyme sub_enzyme_activity->action_enzyme No sub_cofactor->check_conditions Yes action_cofactor Action: Add/Replenish PLP sub_cofactor->action_cofactor No sub_temp Is temperature correct and stable? sub_ph->sub_temp Yes action_ph Action: Adjust Buffer pH sub_ph->action_ph No sub_temp->check_substrate Yes action_temp Action: Calibrate Incubator sub_temp->action_temp No sub_solubility Is substrate fully dissolved? sub_purity->sub_solubility Yes action_purity Action: Use New Substrate sub_purity->action_purity No sub_solubility->end_point Yes action_solubility Action: Ensure complete dissolution before enzyme sub_solubility->action_solubility No action_enzyme->end_point action_cofactor->end_point action_ph->end_point action_temp->end_point action_purity->end_point action_solubility->end_point

Caption: A decision tree for systematically troubleshooting low yield in the enzymatic synthesis of histamine.

Section 2: Troubleshooting Chemical Synthesis Routes

While enzymatic synthesis is common, various chemical routes can also be employed. These multi-step syntheses introduce new variables and potential pitfalls, particularly concerning regioselectivity and side reactions. A common strategy involves the functionalization of the imidazole ring followed by modifications to build the propanamine side chain.

FAQ 2.1: My reaction to add the side chain precursor to the imidazole ring is giving a low yield of the desired C4-substituted product and a mixture of isomers. How can I improve regioselectivity?

Answer:

This is a classic challenge in imidazole chemistry. The imidazole ring is tautomeric, meaning the proton on the nitrogen can move between N1 and N3. This makes positions C4 and C5 electronically similar and can lead to mixtures of products. Furthermore, the nitrogen atoms are nucleophilic and can compete with the carbon atoms for electrophiles, leading to N-substituted byproducts.

  • The "Why": The regioselectivity of electrophilic substitution on an imidazole ring is notoriously difficult to control without a directing group. Direct alkylation or acylation often leads to a mixture of N1/N3 and C4/C5 substituted products.[8]

  • Troubleshooting & Strategy:

    • Protecting Groups: The most robust strategy is to use a protecting group on one of the ring nitrogens.[9] An N1-protecting group (like a trityl, tosyl, or Boc group) will deactivate that nitrogen and sterically hinder the adjacent C2 and C5 positions, thereby directing electrophilic attack towards C4. The protecting group is removed in a final step.

    • Directed Metalation: A more advanced technique involves using a directed metalation group (DMG). An appropriate group at the N1 position can direct a strong base (like n-BuLi) to selectively deprotonate the C2 position. This lithiated intermediate can then react with an electrophile. While powerful, this is often used for C2 functionalization. For C4/C5, one might start with a pre-functionalized imidazole, such as 4-bromoimidazole, and use metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) to build the side chain.

    • Reaction Condition Optimization: In the absence of protecting groups, systematically screen solvents and bases. A non-polar solvent might disfavor the formation of charged intermediates involved in N-alkylation. A bulky, non-nucleophilic base might minimize side reactions.

FAQ 2.2: The final step of my synthesis involves reducing a nitrile group to the primary amine, but the reaction is sluggish, or I'm seeing significant byproducts. What should I do?

Answer:

The reduction of a nitrile (e.g., 3-(1H-imidazol-4-yl)propanenitrile) to the corresponding primary amine is a critical transformation that can be prone to issues. The choice of reducing agent and reaction conditions is key.

  • The "Why": Incomplete reduction can occur if the catalyst is poisoned or inactive, or if the conditions (pressure, temperature) are insufficient. Over-reduction or side reactions can occur with overly harsh reagents. For example, using a very strong hydride reagent like Lithium Aluminum Hydride (LAH) can sometimes lead to reduction of the imidazole ring itself under certain conditions.

  • Troubleshooting & Strategy:

Reagent/MethodCommon IssuesRecommended Solution
Catalytic Hydrogenation (e.g., Raney Nickel, Pd/C) Catalyst poisoning (sulfur-containing impurities), incomplete reaction.Increase catalyst loading (e.g., from 5 mol% to 10-20 mol%). Increase hydrogen pressure (from 1 atm to 50-100 psi). Add a base like ammonia in the solvent (methanol or ethanol) to prevent the formation of secondary and tertiary amine byproducts. Ensure starting material is free of catalyst poisons. Raney Nickel is often cited as effective for reducing nitriles on imidazole rings.[10]
Lithium Aluminum Hydride (LAH) Over-reduction, difficult workup.Use a lower temperature (e.g., start at 0°C and allow to slowly warm to room temperature). Perform a careful, inverse quench (adding the reaction mixture slowly to a quenching solution) to manage the exothermic reaction and improve product isolation.
Sodium Borohydride (NaBH₄) / Cobalt(II) chloride Inconsistent results, requires careful stoichiometry.This system can be effective but is highly sensitive to the quality of the reagents and the solvent system. Ensure the CoCl₂ is anhydrous. This is often a milder alternative to LAH.
Dot Diagram 2: Potential Side Reactions in a Chemical Synthesis Route

G start 4-Bromoimidazole intermediate1 Coupling Reaction (e.g., with Acrylonitrile) start->intermediate1 nitrile 3-(1H-imidazol-4-yl)propanenitrile intermediate1->nitrile side_reaction1 N1-Alkylation (Isomeric byproduct) intermediate1->side_reaction1 Poor Regiocontrol side_reaction2 Polymerization of Acrylonitrile intermediate1->side_reaction2 Radical Initiators or High Temp. reduction Reduction Step nitrile->reduction product 1H-Imidazole-4-propanamine (Desired Product) reduction->product side_reaction3 Incomplete Reduction (Amide/Imine intermediate) reduction->side_reaction3 Insufficient Reducing Agent side_reaction4 Secondary Amine Formation (Dimerization) reduction->side_reaction4 Absence of Ammonia

Caption: A simplified chemical pathway highlighting potential side reactions that can lower the yield.

Section 3: General Purification and Characterization

FAQ 3.1: My crude product is a complex mixture, and I'm struggling with purification. What are the most effective methods for isolating 1H-Imidazole-4-propanamine?

Answer:

Purifying small, polar, basic molecules like histamine can be challenging. A combination of techniques is often most effective.

  • Acid-Base Extraction:

    • The "Why": This is the most powerful technique for separating basic compounds from neutral or acidic impurities. Histamine has two basic centers: the primary aliphatic amine (pKa ~9.4) and the imidazole ring nitrogen (pKa of conjugate acid ~5.8).[1] This allows for selective extraction.

    • Strategy: Dissolve the crude mixture in an organic solvent (e.g., dichloromethane or ethyl acetate). Wash with a dilute aqueous acid (e.g., 1 M HCl). The basic histamine will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be collected, basified with a strong base (e.g., NaOH) to pH >10, and the neutral histamine can be back-extracted into a fresh organic solvent. See Appendix A for a detailed protocol.[11]

  • Crystallization:

    • The "Why": If the product is a solid and of sufficient purity (>85-90%), crystallization can be an excellent final purification step. Histamine is often isolated and sold as its more stable dihydrochloride salt.

    • Strategy: After isolating the free base, dissolve it in a suitable solvent (e.g., ethanol or isopropanol) and carefully add a solution of HCl in a non-polar solvent (like ether or isopropanol) to precipitate the hydrochloride salt. The resulting crystals can be collected by filtration.[12]

  • Silica Gel Chromatography:

    • The "Why": This should be considered a last resort. Primary amines are notorious for tailing (streaking) on standard silica gel due to strong interactions with the acidic silanol groups.

    • Strategy: If chromatography is necessary, use a "basic-washed" or deactivated silica gel. Alternatively, add a small amount of a volatile base (like triethylamine or ammonium hydroxide) to the eluent system (e.g., 0.5-1% in a dichloromethane/methanol gradient) to improve peak shape and recovery.

Appendix A: Detailed Experimental Protocols

Protocol 1: Purification of 1H-Imidazole-4-propanamine via Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture (~1 g) in an organic solvent immiscible with water (e.g., 50 mL of dichloromethane).

  • Acidic Wash (Forward Extraction): Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M HCl (50 mL). Shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer (containing the protonated product) into a clean flask. Repeat the extraction of the organic layer with a fresh portion of 1 M HCl (25 mL) to ensure complete recovery. Combine the aqueous extracts.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add a concentrated base (e.g., 5 M NaOH) with stirring until the solution is strongly basic (pH > 11, check with pH paper).

  • Back-Extraction: Return the basic aqueous solution to the separatory funnel. Extract the neutralized product with several portions of an organic solvent (e.g., 3 x 40 mL of dichloromethane).

  • Drying and Concentration: Combine the organic extracts from the back-extraction. Dry the solution over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation) to yield the purified free-base product.

References

  • Smolecule. (2023, August 15). Buy 1H-Imidazole-4-propanamine | 40546-33-6.
  • Ohtsu, H. (n.d.). Histamine synthesis and lessons learned from histidine decarboxylase deficient mice. IntechOpen.
  • Brunton, L., Knollmann, B., & Hilal-Dandan, R. (Eds.). (n.d.). Histamine, Bradykinin, and Their Antagonists. In Goodman and Gilman's Manual of Pharmacology and Therapeutics, 2e. AccessHemOnc.
  • Fulghesu, D., et al. (2025, August 9). Histamine Synthesis and Lessons Learned from Histidine Decarboxylase Deficient Mice. MDPI.
  • JJ Medicine. (2018, July 19). Histamine Synthesis and Metabolism Pathway. YouTube.
  • Wikipedia contributors. (n.d.). Histamine. Wikipedia.
  • Huang, H., et al. (2018, February 7). Molecular Regulation of Histamine Synthesis. arXiv.
  • Huang, H., et al. (n.d.). Molecular Regulation of Histamine Synthesis. Frontiers.
  • Furutani, Y., et al. (2020, May 12). Histamine and histidine decarboxylase: Immunomodulatory functions and regulatory mechanisms. PMC - PubMed Central.
  • Katke, S. P. (n.d.). Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. TSI Journals.
  • de Oliveira, C. S., et al. (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC - PubMed Central.
  • Benchchem. (n.d.). 1H-Imidazole-4-propanamine | 40546-33-6.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole.
  • Sigma-Aldrich. (n.d.). Histamine Synthesis and Metabolism.
  • Kessler, A., & Purich, D. (2023, July 30). Biochemistry, Histidine. StatPearls - NCBI Bookshelf.
  • biocrates life sciences gmbh. (2023, April 13). Histamine - Metabolite of the month.
  • ResearchGate. (n.d.). Mechanism of L-histidine decarboxylation (intermediates a-c) and the reaction of internal aldimine with 4(5).
  • Benchchem. (n.d.). Technical Support Center: Purification of Imidazole Derivatives.
  • Wikipedia contributors. (n.d.). Imidazole. Wikipedia.
  • Wikipedia contributors. (n.d.). Histidine decarboxylase. Wikipedia.
  • ResearchGate. (2025, August 6). Molecular Regulation of Histamine Synthesis.
  • M-CSA. (n.d.). Histidine decarboxylase. Mechanism and Catalytic Site Atlas.
  • Wikipedia contributors. (n.d.). Debus–Radziszewski imidazole synthesis. Wikipedia.
  • Google Patents. (n.d.). Process for purifying imidazoles and imidazol-based agents by crystallisation.
  • Organic Chemistry Portal. (n.d.). Protective Groups.

Sources

Optimization

Technical Support Center: Optimizing Imidazole Derivative Synthesis

Welcome to the Technical Support Center for Imidazole Derivative Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of imidazole synthesis, prov...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Imidazole Derivative Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of imidazole synthesis, providing practical, in-depth solutions to common challenges. As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and practical application, offering insights grounded in established scientific principles to enhance the efficiency and success of your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis and purification of imidazole derivatives, offering quick and actionable solutions.

Q1: Why is the yield of my Debus-Radziszewski imidazole synthesis consistently low?

A1: Low yields in the Debus-Radziszewski synthesis, a multicomponent reaction involving a 1,2-dicarbonyl compound, an aldehyde, and ammonia, are a frequent challenge.[1] Several factors can contribute to this issue:

  • Side Reactions: The formation of byproducts, such as oxazoles, can diminish the yield of the desired imidazole.[1]

  • Harsh Reaction Conditions: Traditional methods often necessitate high temperatures and prolonged reaction times, which can lead to the degradation of both reactants and products.[1][2]

  • Poor Solubility of Starting Materials: The solubility of the reactants in the chosen solvent significantly impacts the reaction rate and overall yield.[1]

  • Sub-optimal Stoichiometry: The molar ratio of the reactants (dicarbonyl, aldehyde, and ammonia source) is critical for maximizing the yield.[1]

Q2: I am observing significant tailing of my imidazole derivative on the silica gel column. How can I resolve this?

A2: Tailing is a common issue when purifying basic compounds like imidazoles on acidic silica gel. This is due to strong interactions between the basic imidazole ring and the acidic silanol groups on the silica surface. To mitigate this:

  • Add a Basic Modifier: Incorporate a small amount of a base, such as triethylamine or pyridine (typically 0.1-1%), into your mobile phase. This will neutralize the acidic sites on the silica gel, leading to improved peak shape and reduced tailing.[3]

  • Switch to a Different Stationary Phase: Consider using neutral or basic alumina, which can provide better separation for basic compounds and prevent the strong acidic interactions that cause tailing.[3]

Q3: My polar imidazole derivative is difficult to purify and will not crystallize. What should I do?

A3: Purifying polar imidazole derivatives can be challenging. If crystallization is unsuccessful, here are some strategies:

  • Aqueous Wash: During your workup, perform an aqueous wash of the organic layer. An acidic wash (e.g., dilute HCl) will protonate the imidazole, increasing its water solubility and helping to remove non-basic impurities.[4]

  • Silica Gel Plug: For a quick purification, passing your product through a short plug of silica gel can effectively remove highly polar impurities if your desired compound is less polar.[4]

  • Induce Crystallization: If you are attempting recrystallization, try scratching the inside of the flask with a glass rod at the solution-air interface to create nucleation sites.[4]

  • Adjust the Solvent System for Recrystallization: If the solution is too concentrated, add a small amount of hot solvent to redissolve the solid and allow it to cool slowly. Using a co-solvent system (a "good" solvent and a "poor" solvent) can also provide better control over the crystallization process.[4]

Q4: How can I improve the reaction time and yield of my imidazole synthesis?

A4: Modern synthetic methods can significantly enhance reaction efficiency:

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields by efficiently heating the reactants.[5][6][7][8] This method is considered a green chemistry approach.[7]

  • Catalysis: Employing a suitable catalyst can significantly improve yields.[1] A variety of catalysts, including heterogeneous catalysts, have been shown to be effective.[9][10][11] For instance, silicotungstic acid has been used to achieve high yields in the synthesis of trisubstituted imidazoles.[12]

II. Troubleshooting Guides

This section provides more detailed, in-depth guidance on overcoming persistent challenges in imidazole synthesis, with a focus on the underlying scientific principles.

Troubleshooting Guide 1: Optimizing Reaction Conditions for the Debus-Radziszewski Synthesis

The Debus-Radziszewski reaction is a cornerstone of imidazole synthesis, but its success hinges on carefully optimized conditions.[13]

Problem: Low Yields and Formation of Byproducts

  • Causality: High temperatures can lead to degradation and the formation of unwanted side products. The choice of solvent and the stoichiometry of the reactants are also critical.

  • Troubleshooting Workflow:

Caption: Workflow for optimizing Debus-Radziszewski synthesis.

  • Detailed Steps & Explanation:

    • Temperature Optimization: Begin by systematically varying the reaction temperature. For example, in the synthesis of 4(5)-(3-pyridyl)imidazole, the optimal temperature was found to be 160°C.[1] Lowering the temperature may reduce byproduct formation, while increasing it may improve the reaction rate.

    • Stoichiometry Adjustment: The molar ratio of the dicarbonyl compound, aldehyde, and ammonia source is crucial. Often, using an excess of the ammonia source, such as ammonium acetate, can drive the reaction to completion and improve yields.[1]

    • Solvent Selection: The choice of solvent can have a profound effect on the reaction outcome.[14] Polar protic solvents like water and alcohols can stabilize charged intermediates through hydrogen bonding, potentially increasing yields.[14] In contrast, aprotic solvents such as DMSO and DMF can provide a favorable environment for reactions involving nucleophiles.[14] Recent studies have shown that an ethanol-water mixture can be highly effective, yielding up to 90% for 2,4,5-triaryl-1H-imidazoles.[14]

    • Catalyst Implementation: The use of a catalyst can lead to significant improvements in yield and reaction time. Both homogeneous and heterogeneous catalysts have been successfully employed. For instance, cobalt oxide nanoparticles have been used as a reusable catalyst for the synthesis of tetrasubstituted imidazoles.[11]

  • Data Presentation: Solvent Effects on Yield

Solvent SystemYield (%)Reference
Ethanol-Water (1:1)90[14]
GlycerolGood to Excellent[15]
DMSOVariable[14][16]
DMF65[16]
Troubleshooting Guide 2: Purification of Imidazole Derivatives

The purification of imidazole derivatives often presents challenges due to their basicity and polarity.

Problem: Tailing on Silica Gel and Difficulty in Separation

  • Causality: The basic nitrogen atoms of the imidazole ring interact strongly with the acidic silanol groups of the silica gel, leading to band broadening and tailing.

  • Purification Workflow:

Caption: Workflow for purifying imidazole derivatives.

  • Detailed Protocols:

    • Protocol 1: Column Chromatography with a Basic Modifier

      • Solvent System Selection: Use TLC to determine a suitable solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol).

      • Adding the Modifier: To the chosen mobile phase, add 0.1-1% triethylamine or pyridine.[3]

      • Column Packing and Sample Loading: Pack the column with silica gel slurried in the modified mobile phase. For optimal separation, consider dry loading by adsorbing the sample onto a small amount of silica gel before loading it onto the column.[3]

      • Elution and Collection: Elute the column with the modified mobile phase and collect fractions, monitoring by TLC.

      • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

    • Protocol 2: Recrystallization

      • Solvent Selection: In a test tube, find a solvent that dissolves your crude product when hot but not at room temperature.[3][4]

      • Dissolution: In a flask, dissolve the crude solid in the minimum amount of boiling solvent.

      • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

      • Filtration and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of cold recrystallization solvent.[3][4]

      • Drying: Dry the crystals in a vacuum oven or desiccator.

    • Protocol 3: Acid-Base Extraction

      • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate).[3]

      • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid (e.g., 1 M HCl). The protonated imidazole derivative will move to the aqueous layer.[3]

      • Separation: Separate the aqueous layer.

      • Neutralization and Back-Extraction: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH) until the solution is basic.[3] Extract the neutralized aqueous solution with several portions of an organic solvent.

      • Drying and Solvent Removal: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), and remove the solvent under reduced pressure.[3]

III. References

  • Technical Support Center: Purification of Imidazole Derivatives. Benchchem.

  • Solvent Influence on Yield and Selectivity in the Synthesis of 2,4,5- Triaryl-1H-imidazoles. Nanotechnology Perceptions.

  • Technical Support Center: Refining Purification Techniques for Polar Imidazole Derivatives. Benchchem.

  • Troubleshooting common problems in imidazole synthesis reactions. Benchchem.

  • A review article on synthesis of imidazole derivatives.

  • Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry (RSC Publishing).

  • Process for purifying imidazoles and imidazol-based agents by crystallisation. Google Patents.

  • Optimization of Imidazole Ring Formation Reaction Using DOE-Central Composite Design. Der Pharma Chemica.

  • Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action.

  • Optimization of Imidazole Ring Formation Reaction Using DOE-Central Composite Design.

  • Modular Synthesis of Di- and Tri-substituted Imidazoles from Ketones and Aldehydes: A Route to Kinase Inhibitors. ResearchGate.

  • Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry (RSC Publishing).

  • Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. Oriental Journal of Chemistry.

  • A Comprehensive Study on Synthesis of Imidazole Using Novel Techniques. ijarsct.

  • How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications.

  • Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline.

  • Recent advances in heterogeneous catalysts for the synthesis of imidazole derivatives. ResearchGate.

  • Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. MDPI.

  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. PMC - PubMed Central.

  • Kinetics and solvent effects in the synthesis of ionic liquids: imidazolium. KU ScholarWorks.

  • comparative study of catalytic activity in imidazole synthesis. Benchchem.

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC - PubMed Central.

  • Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction. RSC Publishing.

  • One-pot synthesis of symmetric imidazolium ionic liquids N,N-disubstituted with long alkyl chains. RSC Publishing.

  • Synthesis of Imidazole - Reactions of Imidazole - Medicinal uses of Imidazole.

  • Synthesis of some Novel Imidazoles Catalyzed by Co3O4 Nanoparticles and Evaluation of their Antibacterial Activities. PubMed.

  • Affinity purification methods involving imidazole elution. Google Patents.

  • Synthesis of imidazole derivatives in the last 5 years: An update. ResearchGate.

  • Reaction conditions evaluation for imidazole synthesis. ResearchGate.

  • Unusual heat management for imidazole-based synthesis of ionic liquids using micro-flow conditions. ResearchGate.

  • A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. International Journal of Pharmaceutical Research and Applications (IJPRA).

  • Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. NIH.

  • Imidazole synthesis. Reddit.

  • Problem with to synthesis of imidazole? ResearchGate.

  • Review: A convenient approach for the synthesis of imidazole derivatives using microwaves. Der Pharma Chemica.

  • Removing imidazole from a purified protein (using Nickel affinity), through ammonium sulphate? ResearchGate.

  • Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds.

Sources

Troubleshooting

Overcoming solubility issues of 1H-Imidazole-4-propanamine in experiments

Technical Support Center: 1H-Imidazole-4-propanamine Welcome to the technical support resource for 1H-Imidazole-4-propanamine. This guide is designed for researchers, scientists, and drug development professionals to nav...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1H-Imidazole-4-propanamine

Welcome to the technical support resource for 1H-Imidazole-4-propanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome common experimental hurdles related to the solubility of this compound. We will delve into the physicochemical principles governing its solubility and provide field-proven protocols and troubleshooting advice to ensure the integrity and success of your experiments.

Understanding 1H-Imidazole-4-propanamine and Its Solubility Challenges

1H-Imidazole-4-propanamine (CAS 40546-33-6), also known as homohistamine, is an imidazole derivative with a three-carbon propanamine side chain.[1] Its structure is analogous to histamine, a critical biological signaling molecule, but with an additional methylene group in its side chain.[1] This structural similarity makes it a valuable tool for investigating histamine receptor interactions and developing novel therapeutics.[2] However, researchers frequently encounter difficulties dissolving the free base form of this compound, particularly in aqueous buffers common to biological experiments.

These solubility issues stem from its molecular structure: an aromatic imidazole ring and a flexible propanamine chain.[1] The molecule is amphoteric, meaning it can act as both a base (at the primary amine and the non-protonated ring nitrogen) and a very weak acid (at the protonated ring nitrogen).[1][3] This behavior is pH-dependent and is the key to overcoming solubility problems.

Property Value
IUPAC Name 3-(1H-imidazol-5-yl)propan-1-amine
Synonyms Homohistamine, Imidazolyl-4-propylamine
CAS Number 40546-33-6
Molecular Formula C₆H₁₁N₃
Molecular Weight 125.17 g/mol [1][2]
The Critical Role of pH and pKa
  • At Acidic pH (pH < 5.8): Both the side-chain amino group and the imidazole ring are protonated, forming a dication. This charged species is highly polar and thus readily soluble in water.

  • At Physiological pH (~7.4): The side-chain amino group (pKa ~9.4) is protonated (cationic), while the imidazole ring (pKa ~5.8) is largely neutral.[4] This singly charged state generally confers moderate water solubility.

  • At Alkaline pH (pH > 9.4): The side-chain amino group is deprotonated, rendering the molecule neutral (free base). This uncharged form is significantly less polar and has much lower solubility in water.

cluster_low_ph Acidic pH (< pKa1) cluster_mid_ph Physiological pH (pKa1 < pH < pKa2) cluster_high_ph Alkaline pH (> pKa2) dication Dication (Highly Soluble) monocation Monocation (Soluble) dication->monocation pH increases neutral Neutral Free Base (Poorly Soluble) monocation->neutral pH increases

Caption: pH-dependent ionization and its impact on solubility.

Troubleshooting Guide & FAQs

This section directly addresses common questions and issues encountered during experiments.

Q1: My 1H-Imidazole-4-propanamine (free base) won't dissolve in my aqueous buffer. What are my options?

This is the most common issue. The neutral free base form has low intrinsic solubility in water.

Root Cause: At neutral or near-neutral pH, the compound exists primarily as the free base, which is not sufficiently polar to dissolve easily in water.

Solution A: Adjust the pH to Create a Salt In Situ

By lowering the pH, you protonate the molecule, converting it into a much more soluble salt. This is the preferred method for preparing aqueous stocks from the free base.

Step-by-Step Protocol: Acidification

  • Weigh the desired amount of 1H-Imidazole-4-propanamine free base powder.

  • Add a portion (e.g., 80%) of your total desired volume of solvent (e.g., sterile, nuclease-free water or PBS). You will observe that the powder does not dissolve.

  • While stirring vigorously, add a dilute acid (e.g., 1 M HCl) drop by drop.

  • Continue adding acid until the solid fully dissolves. The solution should become clear.

  • Check the pH of the solution. It will likely be acidic.

  • Adjust the pH to your desired final value using a dilute base (e.g., 1 M NaOH), but be cautious not to raise it too high, which could cause precipitation.

  • Add the remaining solvent to reach your final target volume and concentration.

  • Sterile filter the final solution through a 0.22 µm syringe filter if required for your application.

Solution B: Use an Organic Co-Solvent

If pH modification is not suitable for your experiment, an organic solvent can be used to create a concentrated stock solution.

Solubility in Common Organic Solvents

Solvent Approximate Solubility Reference
DMSO ~20 mg/mL [5][6]
Ethanol ~10 mg/mL [5][6]
Methanol Easily Soluble [4]
Water Soluble (especially as salt form) [5]
Diethyl Ether Very Slightly Soluble [4]

(Note: Data for the closely related histamine is used as a reference. Always determine solubility for your specific batch).

Protocol: Organic Stock Preparation

  • Dissolve the 1H-Imidazole-4-propanamine in a suitable organic solvent like DMSO to create a high-concentration stock (e.g., 100 mM). Purging the solvent with an inert gas is good practice.[6]

  • For your experiment, perform serial dilutions of this stock solution into your aqueous buffer or media.

Expertise & Trustworthiness: Always ensure the final concentration of the organic solvent in your assay is negligible (typically <0.1%) as solvents like DMSO can have physiological effects on cells and organisms.[6]

Q2: Should I purchase the free base or a salt form (e.g., dihydrochloride)?

For applications requiring aqueous solutions, using a pre-formed salt is highly recommended as it bypasses the most significant solubility hurdles.

Parameter Free Base Dihydrochloride (HCl) Salt
Water Solubility LowHigh[1]
Preparation Requires pH adjustment or organic co-solvents.Dissolves directly in water/buffers.
Solution pH AlkalineAcidic
Handling Less hygroscopic.Can be hygroscopic (absorbs moisture).
Best For Organic synthesis; when precise pH control from a neutral starting point is needed.Preparing aqueous stock solutions for biological assays.
Q3: My compound dissolved initially but crashed out of solution after I added it to my buffer. What happened?

Precipitation after initial dissolution is almost always due to a change in pH or exceeding the solubility limit.

Root Cause: Your final buffer system's pH is high enough to deprotonate the compound back to its less soluble free base form. This is common in bicarbonate-based cell culture media or buffers with a pH > 8.

cluster_workflow Troubleshooting Precipitation Start Compound Precipitates from Buffer CheckpH Check Final pH of Solution Start->CheckpH HighpH pH is too high (>8) CheckpH->HighpH Yes ConcIssue Concentration > Solubility Limit? CheckpH->ConcIssue No LowerpH Lower Buffer pH or Use a More Dilute Stock HighpH->LowerpH Action HighConc Concentration is too high ConcIssue->HighConc Yes OK Solution is Stable ConcIssue->OK No Dilute Prepare a More Dilute Solution HighConc->Dilute Action LowerpH->OK Dilute->OK

Sources

Optimization

Identifying and minimizing byproducts in 1H-Imidazole-4-propanamine reactions

A Guide to Identifying and Minimizing Byproduct Formation Welcome to the Technical Support Center for 1H-Imidazole-4-propanamine synthesis. This resource is designed for researchers, scientists, and drug development prof...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Identifying and Minimizing Byproduct Formation

Welcome to the Technical Support Center for 1H-Imidazole-4-propanamine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes. The following question-and-answer guide provides in-depth technical insights and practical solutions to common challenges encountered during the synthesis of this important imidazole derivative.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

FAQ 1: What are the most common synthetic routes to 1H-Imidazole-4-propanamine, and what are their inherent byproduct challenges?

The synthesis of 1H-Imidazole-4-propanamine, also known as homohistamine, can be approached through several pathways, each with its own set of potential side reactions.[1] The two primary routes are the decarboxylation of histidine and multi-step chemical syntheses.

  • Decarboxylation of L-Histidine: This is a common biosynthetic route and can be replicated in the lab using L-histidine decarboxylase (HDC) or chemical decarboxylation methods.[2] The main challenge with this method is controlling the enzymatic activity and preventing side reactions related to the amino acid starting material.[3]

  • Multi-step Chemical Synthesis: These routes often involve building the propanamine side chain onto an imidazole ring. Common strategies include cyanoethylation followed by reduction, or reductive amination.[4] A key challenge here is achieving regioselectivity, as the imidazole ring can be alkylated at different positions.[1][5]

Troubleshooting Guide 1: Issues in Histidine Decarboxylation

Q1: My enzymatic decarboxylation of L-histidine is showing low yield and multiple spots on my TLC/LC-MS. What are the likely byproducts?

A1: Incomplete Decarboxylation and Side Reactions of Histidine

Low yields are often due to incomplete enzymatic conversion. Ensure optimal conditions for your L-histidine decarboxylase (HDC), including pH, temperature, and the presence of the pyridoxal-5'-phosphate (PLP) cofactor.[6][7]

Beyond unreacted starting material, other byproducts can arise from the inherent reactivity of histidine. One common side reaction is the deamination of histidine to produce urocanic acid.[3]

Protocol for Minimizing Byproducts in Enzymatic Decarboxylation:

  • Enzyme and Cofactor Preparation:

    • Ensure the purity and activity of your L-histidine decarboxylase.

    • Prepare a fresh solution of the cofactor, pyridoxal-5'-phosphate (PLP).

  • Reaction Setup:

    • Dissolve L-histidine in a suitable buffer at the optimal pH for the enzyme (typically around 4.5-5.5).

    • Add the PLP cofactor to the reaction mixture.

    • Initiate the reaction by adding the L-histidine decarboxylase.

  • Monitoring and Work-up:

    • Monitor the reaction progress by TLC or LC-MS to ensure complete consumption of the starting material.

    • Once the reaction is complete, adjust the pH to quench the enzyme activity and proceed with extraction and purification.

Troubleshooting Guide 2: Challenges in Multi-Step Chemical Synthesis

Q2: I'm attempting a cyanoethylation of imidazole followed by reduction, but I'm getting a mixture of N-alkylated isomers. How can I improve the regioselectivity?

A2: Controlling N-Alkylation of the Imidazole Ring

The tautomeric nature of the imidazole ring makes regioselective N-alkylation a significant challenge, often leading to a mixture of 1,4- and 1,5-substituted products.[1][8] The ratio of these isomers is influenced by the reaction conditions, including the solvent, base, and the nature of the alkylating agent.[8]

To favor the desired 1,4-isomer, consider the following strategies:

  • Use of Protecting Groups: Employing a protecting group on one of the imidazole nitrogens can direct the alkylation to the desired position.

  • Solvent and Base Selection: The choice of solvent and base can influence the tautomeric equilibrium and, consequently, the regioselectivity of the alkylation.[8] Non-polar solvents and specific bases may favor one isomer over the other.

Q3: My reduction of the nitrile intermediate from cyanoethylation is incomplete, and I'm observing over-reduction byproducts. What can I do?

A3: Optimizing the Reduction of the Nitrile Group

Incomplete reduction of the nitrile to the primary amine is a common issue. The choice of reducing agent and reaction conditions are critical for a clean and complete conversion.

  • Catalytic Hydrogenation: Raney Nickel is an effective catalyst for the hydrogenation of nitriles to primary amines.[4] Ensure the catalyst is active and the reaction is run under appropriate hydrogen pressure and temperature.

  • Chemical Reduction: Reagents like lithium aluminum hydride (LiAlH₄) can also be used, but care must be taken to avoid over-reduction or side reactions with other functional groups.

Table 1: Comparison of Reducing Agents for Nitrile Reduction

Reducing AgentTypical ConditionsAdvantagesDisadvantages
Raney Nickel / H₂Ethanol/Methanol, RT-50°C, 50-100 psi H₂High selectivity for nitrile reduction.[4]Requires specialized hydrogenation equipment.
LiAlH₄Anhydrous THF/Ether, 0°C to refluxPowerful reducing agent.Can reduce other functional groups; requires careful handling.
NaBH₄ / CoCl₂Methanol, 0°C to RTMilder and safer than LiAlH₄.May require longer reaction times or additives.
Troubleshooting Guide 3: Byproducts in Reductive Amination

Q4: I am using reductive amination to introduce the propanamine side chain, but I am forming significant amounts of secondary and tertiary amine byproducts. How can I suppress this?

A4: Controlling Over-Alkylation in Reductive Amination

The formation of secondary and tertiary amines is a common side reaction in reductive amination, arising from the reaction of the desired primary amine product with the starting aldehyde or ketone.[9][10]

Strategies to Minimize Over-Alkylation:

  • Stoichiometry Control: Using a slight excess of the amine component relative to the carbonyl compound can help drive the reaction towards the primary amine product.[9]

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a highly selective reagent for reductive aminations and is less likely to reduce the starting carbonyl compound directly.[9]

  • Reaction Conditions: Running the reaction under neutral or non-acidic conditions can often suppress the formation of the tertiary amine.[9]

Experimental Workflow for Selective Reductive Amination:

Reductive_Amination_Workflow Start Start: Imidazole-4-acetaldehyde & Ammonia Imine_Formation Imine Formation (Methanol, Molecular Sieves) Start->Imine_Formation Mix & Stir Reduction Reduction (Add NaBH(OAc)₃) Imine_Formation->Reduction Monitor by TLC/LC-MS Workup Aqueous Work-up & Extraction Reduction->Workup Quench Reaction Purification Purification (Column Chromatography) Workup->Purification Product Product: 1H-Imidazole-4-propanamine Purification->Product Byproduct_Formation cluster_histidine Histidine Decarboxylation Route cluster_synthesis Multi-Step Synthesis Route Histidine L-Histidine Histamine 1H-Imidazole-4-propanamine (Desired Product) Histidine->Histamine HDC, PLP Urocanic_Acid Byproduct: Urocanic Acid Histidine->Urocanic_Acid Histidase (Deamination) Imidazole Imidazole Cyanoethyl_Intermediate Cyanoethylated Imidazole Imidazole->Cyanoethyl_Intermediate Cyanoethylation N1_Alkylated Byproduct: 1,5-Isomer Imidazole->N1_Alkylated Side Reaction Desired_Amine 1H-Imidazole-4-propanamine (Desired Product) Cyanoethyl_Intermediate->Desired_Amine Reduction Secondary_Amine Byproduct: Secondary Amine Desired_Amine->Secondary_Amine Over-alkylation (in Reductive Amination)

Sources

Troubleshooting

Technical Support Center: Enhancing the Stability of Imidazole Compounds for CO₂ Capture

Welcome to the technical support center dedicated to advancing research in carbon dioxide capture using imidazole-based compounds. This guide is designed for researchers, scientists, and professionals in drug development...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to advancing research in carbon dioxide capture using imidazole-based compounds. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of solvent stability. Here, we synthesize field-proven insights with rigorous scientific principles to address the common challenges you may encounter. Our goal is to provide a self-validating system of protocols and troubleshooting advice to enhance the robustness and efficiency of your CO₂ capture experiments.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the stability of imidazole-based solvents in CO₂ capture applications.

Q1: What are the primary drivers of degradation in imidazole-based CO₂ capture systems?

A1: The degradation of imidazole-based solvents is primarily driven by two mechanisms: thermal degradation and oxidative degradation.[1][2][3] Thermal degradation occurs at the high temperatures required for solvent regeneration (typically 100-150°C), where the imidazole compounds can react with CO₂ and other components to form undesirable, stable byproducts.[1][2] Oxidative degradation is predominantly initiated by the presence of oxygen in the flue gas, which is common in post-combustion capture scenarios.[1][3] This process can be catalyzed by metal ions and leads to a loss of the active solvent.[4]

Q2: How does the molecular structure of an imidazole derivative affect its stability?

A2: The structure of the imidazole compound plays a crucial role in its stability. Adding alkyl substituents to the imidazole ring can improve thermal stability.[5] For instance, steric hindrance around the amine groups can slow down degradation rates.[6] The choice of cation and anion in imidazole-based ionic liquids (ILs) also significantly influences their properties, including thermal stability and CO₂ absorption performance.[7] Functional groups on the alkyl chains of ILs can also impact stability and reactivity towards CO₂.[8]

Q3: What are Deep Eutectic Solvents (DESs) and how do they improve stability?

A3: Deep Eutectic Solvents (DESs) are a class of solvents formed by mixing a hydrogen bond acceptor (HBA), such as an imidazole salt, with a hydrogen bond donor (HBD), like monoethanolamine (MEA).[9][10][11] The resulting mixture has a significantly lower melting point than its individual components. The stability of these DESs is enhanced by the formation of a complex hydrogen bond network, which can increase the decomposition temperature of the solvent system.[10][12]

Q4: Can imidazole-based solvents be effectively regenerated without significant degradation?

A4: Yes, one of the attractive features of many imidazole-based systems is their potential for efficient regeneration. For example, some systems can release captured CO₂ at relatively mild temperatures (e.g., 65-90°C), which minimizes thermal degradation.[13][14] The key is to find an optimal balance between the energy required for regeneration and the temperature at which degradation becomes significant. Studies have shown that some imidazole-based solvents can undergo multiple absorption-desorption cycles with little to no loss in capture capability.[10][11][12][15]

Troubleshooting Guide: Experimental Issues & Solutions

This guide provides solutions to specific problems you may encounter during your experiments.

Problem 1: Rapid loss of CO₂ absorption capacity over a few cycles.

  • Possible Cause A: Oxidative Degradation. The presence of oxygen in your gas stream can lead to the oxidation of the amine functionalities, rendering them inactive for CO₂ capture.[1][2][4]

    • Verification: Analyze your solvent using Fourier-transform infrared spectroscopy (FTIR) or nuclear magnetic resonance (NMR) spectroscopy to identify changes in chemical structure, such as the formation of carbonyl groups.

    • Solution:

      • Inert Atmosphere: If possible, conduct your experiments under an inert atmosphere (e.g., N₂) to minimize oxygen exposure.

      • Antioxidants: Consider adding oxidation inhibitors to your solvent formulation.

      • Flue Gas Cleanup: In a real-world application, ensure adequate flue gas pre-treatment to remove oxygen and other impurities like NOx and SOx.[1][2]

  • Possible Cause B: Thermal Degradation. High regeneration temperatures can cause irreversible reactions, leading to the formation of inactive byproducts.[3][16]

    • Verification: Use techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to detect and identify degradation products in your used solvent.

    • Solution:

      • Optimize Regeneration Temperature: Determine the lowest possible temperature that still allows for efficient CO₂ release. Low-temperature desorption is a key advantage of some imidazole systems.[12]

      • Reduce Residence Time: Minimize the time the solvent spends at high temperatures in the stripper/reboiler section of your setup.[16]

Problem 2: Significant increase in solvent viscosity and color change (darkening).

  • Possible Cause: Formation of Polymeric Degradation Products. Both thermal and oxidative degradation can lead to the formation of higher molecular-weight compounds and polymers, which increase the viscosity of the solvent.[3][16]

    • Verification: Use Size Exclusion Chromatography (SEC) to analyze the molecular weight distribution of your solvent before and after use. A shift towards higher molecular weights indicates polymerization.

    • Solution:

      • Review Operating Conditions: As with capacity loss, re-evaluate your regeneration temperature and oxygen exposure.

      • Solvent Reclaiming: For larger-scale operations, a reclaiming process may be necessary to remove degradation products and recover the active solvent.

Problem 3: Precipitation or phase separation in the solvent.

  • Possible Cause A: Formation of Insoluble Degradation Products. Some degradation pathways can lead to the formation of products that are insoluble in the parent solvent.[17]

    • Verification: Isolate the precipitate by filtration and analyze its composition using techniques like elemental analysis, FTIR, or X-ray diffraction (XRD).

    • Solution: Adjusting the solvent composition, for instance by changing the ratio of components in a DES, may help keep degradation products in solution.[9][10][11]

  • Possible Cause B: Carbamate Precipitation. In some systems, the reaction product of the imidazole compound and CO₂ (a carbamate or bicarbonate) may have limited solubility, leading to precipitation. While sometimes an intended feature to enhance capacity, uncontrolled precipitation can cause clogging.[5][18]

    • Verification: Analyze the precipitate to confirm if it is the CO₂-loaded species. This can often be reversed by heating.

    • Solution:

      • Temperature Control: Ensure your system's temperature is maintained within the designed operating window to manage solubility.

      • Solvent Composition: The addition of co-solvents or modification of the imidazole structure can alter the solubility of the CO₂-adduct.

Experimental Protocols & Workflows

To ensure the integrity of your results, follow these standardized protocols for stability assessment.

Protocol 1: Accelerated Thermal Degradation Study

This protocol simulates the long-term thermal stress a solvent would experience in an industrial setting.

  • Sample Preparation: Prepare a known concentration of your imidazole-based solvent (e.g., 30 wt% in water or as a DES).

  • CO₂ Loading: Bubble CO₂ through the solution at a controlled temperature (e.g., 40°C) until it is saturated. Determine the CO₂ loading (moles of CO₂ per mole of amine).

  • Sealing: Transfer a precise volume of the CO₂-loaded solvent into a high-pressure stainless steel Swagelok cylinder.

  • Heating: Place the sealed cylinder in a forced convection oven at a constant, elevated temperature (e.g., 120°C, 135°C, or 150°C).[16]

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8 weeks), remove a cylinder from the oven and allow it to cool to room temperature.

  • Analysis:

    • Amine Concentration: Analyze the concentration of the parent imidazole compound using cation chromatography or HPLC to quantify its loss over time.[16]

    • Degradation Products: Use HPLC, GC-MS, or LC-MS to identify and quantify the formation of degradation products.

    • CO₂ Capacity: Measure the remaining CO₂ absorption capacity to assess the performance loss.

Workflow for Troubleshooting Solvent Degradation

The following diagram outlines a logical workflow for diagnosing and addressing solvent stability issues.

G cluster_observe Observation cluster_diagnose Diagnosis cluster_verify Verification cluster_solve Solution observe Observe Degradation Symptom (e.g., Capacity Loss, Color Change) what Identify Degradation Type observe->what thermal Thermal Degradation what->thermal High Temp? oxidative Oxidative Degradation what->oxidative O2 Present? other Other Issues (e.g., Precipitation) what->other Solid Phase? verify_thermal Analyze for Thermal Byproducts (HPLC, GC-MS) thermal->verify_thermal verify_oxidative Analyze for Oxidation Products (FTIR, NMR) oxidative->verify_oxidative verify_other Characterize Precipitate (XRD, FTIR) other->verify_other solve_thermal Optimize Regeneration T & Time verify_thermal->solve_thermal solve_oxidative Use Inert Gas / Inhibitors verify_oxidative->solve_oxidative solve_other Adjust Solvent Composition verify_other->solve_other

Caption: A workflow for diagnosing and resolving solvent degradation.

Data Summary

The following tables summarize key performance and stability data for various imidazole-based systems, providing a baseline for comparison.

Table 1: Thermal Stability of Imidazole-Based Solvents

Solvent SystemTypeDecomposition Temp. (°C)Notes
Im-MEA (1:4)DES~88 (361.15 K)High stability attributed to hydrogen bond network.[10][12]
2,4,5-MeIm/PZAmine Blend-Showed low thermal degradation in studies.[5]
[TMG][IM]Ionic Liquid-Can be regenerated at 65°C, minimizing thermal stress.[14]

Table 2: CO₂ Absorption Performance of Selected Imidazole Systems

Solvent SystemTypeCO₂ Capacity (g CO₂/g solvent)Cyclic Capacity (wt%)Conditions
Im-MEA (1:4)DES0.323Good recycling performance30°C, 0.1 MPa.[10][11][12][15]
2,4,5-MeIm/PZ (3M/1M)Amine Blend-~12Between 40°C and 80°C at 10 kPa CO₂.[18]
2,4,5-MeIm/MAPAAmine Blend~16 wt% (total)--

Key Degradation Pathways

Understanding the mechanisms of degradation is key to developing effective mitigation strategies.

A. Thermal Degradation

At high temperatures, particularly in the presence of CO₂, amine-based compounds can undergo irreversible reactions. For alkanolamines like MEA, a well-studied analog, degradation can proceed through carbamate polymerization, forming products like oxazolidones and imidazolidones.[16] Similar pathways can be expected for imidazole-based systems containing hydroxyl or amine functional groups. The rate of thermal degradation is highly dependent on temperature, CO₂ loading, and amine concentration.[16]

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Imidazole Imidazole Compound Carbamate Carbamate Intermediate Imidazole->Carbamate Absorption CO2 CO₂ CO2->Carbamate Absorption Heat High Temperature (>100-120°C) Degradation Stable Degradation Products (e.g., Ureas, Polymers) Heat->Degradation Carbamate->Degradation Loss Loss of Active Solvent Degradation->Loss

Caption: Simplified pathway for thermal degradation.

B. Oxidative Degradation

The presence of oxygen can initiate a complex series of free-radical reactions, leading to the breakdown of the solvent. This process is often catalyzed by dissolved metal ions (e.g., from equipment corrosion) and can be more severe than thermal degradation.[1][4] It results in the formation of various degradation products, including aldehydes, carboxylic acids, and larger polymeric structures, which can increase corrosion and foaming in the system.

References

  • Imidazole tailored deep eutectic solvents for CO2 capture enhanced by hydrogen bonds.Physical Chemistry Chemical Physics (RSC Publishing).
  • Mechanism Study of Imidazole-Type Deep Eutectic Solvents for Efficient Absorption of CO 2.ACS Omega.
  • Mechanism Study of Imidazole-Type Deep Eutectic Solvents for Efficient Absorption of CO2.
  • Mechanism Study of Imidazole-Type Deep Eutectic Solvents for Efficient Absorption of CO2.
  • Mechanism Study of Imidazole-Type Deep Eutectic Solvents for Efficient Absorption of CO2.ACS Omega.
  • High-Capacity Amine-Imidazole Solvent Blends for CO2 Capture.SciSpace.
  • Optimizing CO2 Adsorption/Desorption via the Coupling of Imidazole and Carbon Nanotubes Paper for Spontaneous CO2 Uptake from Ambient Air and Solar‐Driven Release.
  • Advances in Ionic Liquid Technologies for CO2 Capture and Conversion: A Comprehensive Review.
  • Highly efficient and reversible CO2 capture by imidazolate-based ether-functionalized ionic liquids with a capture transforming process.
  • High-Capacity Amine-Imidazole Solvent Blends for CO2 Capture.
  • Evaluating Degradation of CO2 Adsorbents in Flue Gas from Bioenergy with Carbon Capture and Storage.OSTI.GOV.
  • Highly efficient CO2 adsorption by imidazole and tetraethylenepentamine functional sorbents: Optimization and analysis using response surface methodology.
  • Thermal degradation of aqueous amines used for carbon dioxide capture.
  • Studies of CO2 capture over ten different imidazole solids.
  • Highly efficient and reversible CO2 capture through 1,1,3,3-tetramethylguanidinium imidazole ionic liquid.RSC Publishing.
  • Using Ionic Liquids to Improve CO2 Capture.MDPI.
  • Degradation of amine-based solvents in CO2 capture process by chemical absorption.
  • Degradation of amine-based solvents in CO2 capture process by chemical absorption.Society of Chemical Industry and John Wiley & Sons, Ltd.
  • Imidazolium Ionic Liquids, Imidazolylidene Heterocyclic Carbenes, and Zeolitic Imidazolate Frameworks for CO2 Capture and Photochemical Reduction.PubMed.
  • Ionic Liquid–Glycol Mixtures for Direct Air Capture of CO2: Decreased Viscosity and Mitigation of Evaporation Via Encapsulation.
  • Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO 2 Absorption Process.MDPI.
  • THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE.University of Kentucky.
  • Amine-Based Solvents and Additives to Improve the CO 2 Capture Processes: A Review.MDPI.
  • Review on CO2 Capture Using Amine-Functionalized M
  • Understanding the mechanism of CO2 capture by 1,3 di-substituted imidazolium acet
  • State-of-the-Art of CO2 Capture with Ionic Liquids.
  • CO2 Capture in Ionic Liquids: A Review of Solubilities and Experimental Methods.Journal of Chemistry.
  • Operating procedures and evaluation of a carbon capture pilot plant.
  • ZIF-8-Functionalized Manganese-Based Lithium Ion Sieve: Synthesis and Lithium Selective Extraction.Preprints.org.
  • Maca (Lepidium meyenii) as a Functional Food and Dietary Supplement: A Review on Analytical Studies.MDPI.
  • GPA33-Targeted Trimeric Immunotoxin Exhibits Enhanced Antitumor Activity in Human Colorectal Cancer Xenografts.MDPI.

Sources

Optimization

Technical Support Center: Scaling Up 1H-Imidazole Intermediate Synthesis

Welcome to the Technical Support Center for 1H-imidazole intermediate synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up imidazole...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 1H-imidazole intermediate synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up imidazole synthesis from the lab bench to pilot and production scales. Here, we address common challenges with in-depth troubleshooting guides and frequently asked questions, grounded in established scientific principles and field-proven insights.

Introduction to Imidazole Synthesis Scale-Up

The imidazole moiety is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals.[1] While numerous methods exist for its synthesis at the laboratory scale, transitioning to larger-scale production presents significant hurdles.[2][3] This guide focuses on identifying and overcoming these challenges to ensure a robust, safe, and efficient scale-up process.

A prevalent method for synthesizing imidazole derivatives is the Debus-Radziszewski reaction, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[4][5][6][7][8][9] While versatile, this multi-component reaction is often plagued by issues such as low yields, harsh reaction conditions, and the formation of impurities when scaled up.[9][10][11]

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when scaling up 1H-imidazole synthesis?

A1: The primary challenges include:

  • Low Yields: A drop in yield is common when moving from lab to pilot scale.[12] This can be attributed to several factors, including inefficient heat and mass transfer, incomplete reactions, and the formation of side products.[10][13]

  • Impurity Profile: The types and quantities of impurities can change upon scale-up. Common impurities include isomeric byproducts, over-reaction products, and residual starting materials.[14]

  • Purification Difficulties: Methods that are effective at the lab scale, such as column chromatography, are often not practical or economical for large-scale production.[12] Developing a scalable purification strategy, such as recrystallization or acid-base extraction, is crucial.[14][15]

  • Safety and Thermal Hazards: Imidazole synthesis can involve exothermic reactions and high temperatures.[12][16] Proper thermal hazard assessment is critical to prevent runaway reactions.[16]

  • Reaction Control: Maintaining consistent temperature, mixing, and addition rates is more challenging in larger reactors.[2][12]

Q2: Why does the yield of my Debus-Radziszewski synthesis decrease upon scale-up?

A2: Several factors can contribute to lower yields in a scaled-up Debus-Radziszewski synthesis:

  • Inefficient Mixing: Inadequate agitation in a large reactor can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.

  • Poor Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases, making it more difficult to control the reaction temperature.[12] This can lead to product degradation or the formation of temperature-sensitive byproducts.[16]

  • Sub-optimal Stoichiometry: The ideal molar ratios of reactants may differ at a larger scale due to changes in mixing and reaction kinetics.[10]

  • Water Removal: The condensation reaction produces water, which can inhibit the reaction if not effectively removed, especially at a larger scale.[12]

Q3: What are the key safety considerations for scaling up imidazole synthesis?

A3: Safety is paramount during scale-up. Key considerations include:

  • Thermal Runaway Potential: Thoroughly evaluate the reaction's exothermicity using techniques like reaction calorimetry.[16]

  • Handling of Reagents: Many reagents used in imidazole synthesis can be corrosive, flammable, or toxic.[2] Ensure proper personal protective equipment (PPE) and handling procedures are in place.

  • Pressure Management: Be aware of potential pressure build-up from gaseous byproducts and ensure the reactor is equipped with appropriate pressure relief systems.

  • Waste Disposal: Develop a plan for the safe disposal of all waste streams, including solvents and reaction byproducts.[17]

Troubleshooting Guides

Problem 1: Low and Inconsistent Yields
Symptoms:
  • The reaction yield is significantly lower than what was achieved at the lab scale.

  • Batch-to-batch variability in yield is high.

Potential Causes & Solutions:
Potential Cause Explanation Suggested Solutions
Inefficient Heat Transfer Larger reaction volumes have a lower surface-area-to-volume ratio, making temperature control difficult.[12] This can lead to localized overheating and degradation of reactants or products.- Optimize Heating/Cooling: Use a reactor with a jacket and an efficient heat transfer fluid. - Controlled Addition: Add exothermic reagents slowly and monitor the internal temperature closely.
Poor Mixing Inadequate agitation can result in non-homogenous reaction conditions, leading to incomplete conversion and increased side product formation.- Select Appropriate Impeller: Use an impeller designed for the viscosity and volume of your reaction mixture. - Optimize Stirring Speed: Experiment with different stirring speeds to ensure thorough mixing without causing splashing or vortexing.
Sub-optimal Reaction Concentration The optimal concentration may change upon scale-up due to differences in mass transfer.- Perform Concentration Studies: Run a series of small-scale experiments to determine the optimal concentration for the scaled-up process.
Ineffective Water Removal The formation of water during the condensation reaction can drive the equilibrium backward, reducing the yield.[12]- Azeotropic Distillation: Use a Dean-Stark trap with a suitable solvent (e.g., toluene, xylene) to continuously remove water. - Vacuum Distillation: If the reactants and products are not volatile, applying a vacuum can aid in water removal.[12]
Experimental Protocol: Optimizing Reaction Temperature
  • Set up a series of parallel reactions in a multi-well reactor system to screen a range of temperatures (e.g., 140°C, 150°C, 160°C, 170°C).[10]

  • Ensure all other reaction parameters (reactant stoichiometry, concentration, reaction time) are kept constant.

  • Monitor the progress of each reaction by taking samples at regular intervals and analyzing them by HPLC or GC.

  • Quench the reactions at the same time point and isolate the product from each.

  • Determine the yield and purity of the product for each temperature to identify the optimal condition.

Problem 2: High Levels of Impurities
Symptoms:
  • The final product contains significant levels of unreacted starting materials or byproducts.

  • New, unidentified impurities appear in the scaled-up batches.

Potential Causes & Solutions:
Potential Impurity Potential Origin Analytical Method Mitigation Strategy
Unreacted Starting Materials Incomplete reaction due to poor mixing, incorrect stoichiometry, or insufficient reaction time.HPLC, GC-MS- Optimize reaction time and temperature. - Ensure accurate charging of all reactants.
Isomeric Byproducts Depending on the reaction conditions, different isomers of the desired imidazole may form.[14]HPLC, LC-MS, NMR- Carefully control the reaction temperature and pH. - Investigate the effect of different solvents on regioselectivity.
Over-reaction Products Side reactions can lead to the formation of more complex molecules, such as bis-imidazole species.[14]LC-MS, NMR- Optimize the stoichiometry of the reactants. - Consider adding the limiting reagent in portions.
Quinoxaline Derivatives A potential side reaction when using aromatic diamines with glyoxal.[14]LC-MS, NMR- Control the reaction pH and temperature to disfavor quinoxaline formation.
Troubleshooting Workflow for Impurity Identification

G start High Impurity Level Detected check_sm Check for Unreacted Starting Materials (HPLC/GC) start->check_sm optimize_cond Optimize Reaction Conditions (Time, Temp, Stoichiometry) check_sm->optimize_cond Present check_isomers Identify Isomeric Byproducts (LC-MS, NMR) check_sm->check_isomers Absent end_node Pure Product optimize_cond->end_node adjust_params Adjust Reaction Parameters (Solvent, pH) check_isomers->adjust_params Present check_overreaction Look for Over-reaction Products (LC-MS) check_isomers->check_overreaction Absent adjust_params->end_node modify_stoich Modify Reactant Ratios check_overreaction->modify_stoich Present modify_stoich->end_node

Caption: Troubleshooting logic for addressing high impurity levels.

Problem 3: Purification Challenges at Scale
Symptoms:
  • Lab-scale purification methods (e.g., column chromatography) are not feasible for large quantities.

  • The product "oils out" or fails to crystallize during recrystallization attempts.[18][19]

  • Significant product loss occurs during the purification process.[20]

Scalable Purification Strategies:
  • Recrystallization: This is often the most cost-effective method for purifying solid products at scale.

    • Solvent Screening: Systematically screen for a solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.[19]

    • Troubleshooting "Oiling Out": If the product separates as an oil, try a slower cooling rate, use a seed crystal, or scratch the inside of the flask to induce crystallization.[18]

  • Acid-Base Extraction: The basic nature of the imidazole ring can be exploited for purification.[14]

    • Protocol:

      • Dissolve the crude product in an organic solvent.

      • Wash the organic layer with a dilute aqueous acid (e.g., 1M HCl) to extract the basic imidazole product into the aqueous phase.[15]

      • Separate the aqueous layer and neutralize it with a base to precipitate the purified product.

      • Filter and dry the solid product.

  • Distillation: For liquid imidazole intermediates, vacuum distillation can be an effective purification method.[12]

Purification Workflow Diagram

G start Crude Product is_solid Is the product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes distillation Perform Vacuum Distillation is_solid->distillation No acid_base Perform Acid-Base Extraction recrystallization->acid_base Fails end_node Pure Product recrystallization->end_node Successful acid_base->end_node distillation->end_node

Caption: Decision tree for selecting a scalable purification method.

References

  • Debus–Radziszewski imidazole synthesis - Wikipedia. (URL: [Link])

  • Synthesis, Reactions and Medicinal Uses of Imidazole - Pharmaguideline. (URL: [Link])

  • Debus-Radziszewski Imidazole Synthesis: Presented by Sourav Deka Mpharm 1 Semester Roll No 12 Pharmaceutical Chemistry - Scribd. (URL: [Link])

  • Synthesis of 1,2,4-Trisubstituted-(1H)-imidazoles through Cu(OTf)2-/I2-Catalyzed C–C Bond Cleavage of Chalcones and Benzylamines | ACS Omega. (URL: [Link])

  • Debus Radzisewski Imidazole Synthesis - YouTube. (URL: [Link])

  • Imidazole synthesis - Organic Chemistry Portal. (URL: [Link])

  • A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction - International Journal of Pharmaceutical Research and Applications (IJPRA). (URL: [Link])

  • Main reaction pathways for the formation of 1H-imidazole derivatives... - ResearchGate. (URL: [Link])

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC - PubMed Central. (URL: [Link])

  • An Ultrafast Production of Imidazoles at Low Temperature with a 3D-Printed Microflow Reactor | Organic Process Research & Development - ACS Publications. (URL: [Link])

  • Rapid Development and Scale-Up of a 1H-4-Substituted Imidazole Intermediate Enabled by Chemistry in Continuous Plug Flow Reactors - ACS Publications - American Chemical Society. (URL: [Link])

  • Rapid Development and Scale-Up of a 1H-4-Substituted Imidazole Intermediate Enabled by Chemistry in Continuous Plug Flow Reactors | Request PDF - ResearchGate. (URL: [Link])

  • Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches - NIH. (URL: [Link])

  • Rapid Development and Scale-Up of a 1H-4-Substituted Imidazole Intermediate Enabled by Chemistry in Continuous Plug Flow Reactors - figshare. (URL: [Link])

  • Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives - MDPI. (URL: [Link])

  • A Comprehensive Study on Synthesis of Imidazole Using Novel Techniques - ijarsct. (URL: [Link])

  • Problem with to synthesis of imidazole? - ResearchGate. (URL: [Link])

  • How to deal with Scale-up challenges of Chemistry? | Prime Scholars. (URL: [Link])

  • Imidazole synthesis : r/chemhelp - Reddit. (URL: [Link])

  • Imidazole Impurities and Related Compound - Veeprho. (URL: [Link])

  • Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • Imidazole - Wikipedia. (URL: [Link])

  • Reaction conditions evaluation for imidazole synthesis. | Download Table - ResearchGate. (URL: [Link])

  • Managing Hazards for Scale Up of Chemical Manufacturing Processes - ACS Publications. (URL: [Link])

  • REACTION STRATEGIES FOR SYNTHESIS OF IMIDAZOLE DERIVATIVES: A REVIEW - ResearchGate. (URL: [Link])

  • Markwald reaction for the synthesis of imidazole - ResearchGate. (URL: [Link])

  • One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. (URL: [Link])

  • Marckwald approach to fused imidazoles. | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • (PDF) Reaction strategies for synthesis of imidazole derivatives: a review - ResearchGate. (URL: [Link])

  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Full article: IL-assisted strategy for imidazole: A green recipe - Taylor & Francis Online. (URL: [Link])

Sources

Troubleshooting

Technical Support Center: Navigating Temperature Sensitivity in 1H-Imidazole-4-propanamine Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1H-Imidazole-4-propanamine. This guide is designed to provide in-depth technical assistance and field-p...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1H-Imidazole-4-propanamine. This guide is designed to provide in-depth technical assistance and field-proven insights into managing the critical parameter of temperature during reactions involving this versatile molecule. Our goal is to empower you with the knowledge to optimize your synthetic routes, troubleshoot common issues, and ensure the integrity of your experimental outcomes.

The Crucial Role of Temperature in 1H-Imidazole-4-propanamine Chemistry

1H-Imidazole-4-propanamine, a structural analogue of histamine, possesses two key reactive sites: the primary amine of the propanamine side chain and the imidazole ring. The nucleophilicity of both the primary amine and the imidazole nitrogen atoms makes this molecule highly reactive towards a variety of electrophiles. However, this reactivity is intrinsically linked to temperature, which can significantly influence reaction rates, regioselectivity, and the formation of undesirable byproducts.

Many reactions involving amines are exothermic, releasing heat that can, if not properly controlled, lead to a dangerous situation known as thermal runaway.[1][2] This is a positive feedback loop where an increase in temperature accelerates the reaction rate, which in turn generates more heat.[2] Therefore, precise temperature control is paramount not only for achieving high yields and purity but also for ensuring laboratory safety.

This guide will provide a structured approach to understanding and managing temperature sensitivity in common reactions involving 1H-Imidazole-4-propanamine.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during your experiments, with a focus on temperature-related causes and their solutions.

Issue 1: Low Yield of the Desired Product

Q1: I am getting a low yield in my N-alkylation reaction with 1H-Imidazole-4-propanamine. What are the likely temperature-related causes?

A1: Low yields in N-alkylation reactions are frequently tied to suboptimal temperature control. Here are the key factors to consider:

  • Insufficient Temperature: While higher temperatures can be detrimental, a reaction temperature that is too low may result in a sluggish reaction, leading to incomplete conversion within your allotted timeframe.

  • Side Reactions at Elevated Temperatures: Overheating the reaction can lead to the formation of multiple alkylated products. The primary amine can be successively alkylated to form secondary and tertiary amines, and even quaternary ammonium salts.[3] The imidazole ring can also be alkylated.

  • Thermal Decomposition: Although imidazole derivatives with alkylamine side chains generally exhibit good thermal stability, prolonged exposure to high temperatures can lead to decomposition, especially in the presence of strong bases or acids.[4]

Troubleshooting Protocol:

  • Establish a Baseline: If you suspect temperature is the issue, perform a small-scale reaction at a moderate temperature (e.g., room temperature or slightly above) to establish a baseline yield.

  • Incremental Temperature Screening: Systematically screen a range of temperatures (e.g., in 10-15 °C increments) to identify the optimal balance between reaction rate and selectivity.

  • Controlled Addition of Reagents: For highly exothermic alkylation reactions, add the alkylating agent dropwise to the solution of 1H-Imidazole-4-propanamine while monitoring the internal temperature. The use of an ice bath or other cooling system is highly recommended to dissipate the heat generated.[1]

Issue 2: Formation of Impurities and Byproducts

Q2: My final product is contaminated with significant impurities after an acylation reaction. How can I minimize these temperature-dependent side reactions?

A2: Acylation of 1H-Imidazole-4-propanamine can be complicated by the presence of two nucleophilic sites (the primary amine and the imidazole ring) and the potential for side reactions at elevated temperatures.

  • Over-acylation: At higher temperatures, both the primary amine and the imidazole ring can be acylated.

  • Ring Splitting: Under strongly basic conditions and elevated temperatures, the imidazole ring can be susceptible to fission, leading to a complex mixture of byproducts.

  • Hydrolysis of Acylating Agent: If the reaction is run at too high a temperature in the presence of water, the acylating agent (e.g., an acid chloride or anhydride) can hydrolyze, reducing the amount available for the desired reaction.[5]

Troubleshooting Protocol:

  • Low-Temperature Acylation: Initiate the acylation at a low temperature (e.g., 0-5 °C) to favor the more nucleophilic primary amine and minimize side reactions.

  • Choice of Base: Use a non-nucleophilic base to neutralize the acid byproduct. The choice of base and its controlled addition are critical to avoid excessive exotherms.

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent hydrolysis of the acylating agent.

Reaction TypeKey Temperature-Related IssueRecommended Starting Temperature Range
N-Alkylation Over-alkylation, decomposition0 °C to Room Temperature (with cooling for exothermic reactions)
N-Acylation Over-acylation, imidazole ring fission0 °C to 5 °C
Sulfonation Byproduct formation, decomposition30 °C to 50 °C (monitor for exotherm)
Boc-Protection Incomplete reactionRoom Temperature to 40 °C

Table 1: General Temperature Guidelines for Common Reactions

Issue 3: Runaway Reactions and Exotherm Management

Q3: I am concerned about the potential for a runaway reaction when reacting 1H-Imidazole-4-propanamine with a strong electrophile. What are the best practices for managing the exotherm?

A3: The reaction of primary amines with strong electrophiles, such as acid chlorides or alkyl halides, is often highly exothermic.[1] Failure to control the heat generated can lead to a dangerous thermal runaway.[2]

Best Practices for Exotherm Management:

  • Dilution: Conducting the reaction in a suitable solvent helps to dissipate the heat generated.

  • Slow Addition: Add the more reactive reagent dropwise or in small portions to the reaction mixture. This allows for the heat to be dissipated as it is generated.

  • External Cooling: Use an ice-water bath, ice-salt bath, or a cryocooler to maintain the desired reaction temperature.[1]

  • Monitoring: Continuously monitor the internal temperature of the reaction mixture with a thermometer.

  • Stirring: Ensure efficient stirring to prevent localized hotspots.

Exotherm_Management_Workflow start Start: Plan Reaction assess_exotherm Assess Potential for Exotherm (e.g., amine + strong electrophile) start->assess_exotherm no_exotherm Proceed with Standard Temperature Control assess_exotherm->no_exotherm Low Risk exotherm_protocol Implement Exotherm Management Protocol assess_exotherm->exotherm_protocol High Risk reaction_complete Reaction Complete no_exotherm->reaction_complete dilution Use Adequate Solvent Dilution exotherm_protocol->dilution slow_addition Slow, Controlled Addition of Reagent dilution->slow_addition cooling Utilize External Cooling Bath slow_addition->cooling monitoring Monitor Internal Temperature Continuously cooling->monitoring stirring Ensure Efficient Stirring monitoring->stirring stirring->reaction_complete Temp_Effects_Diagram cluster_low_temp Low Temperature cluster_optimal_temp Optimal Temperature cluster_high_temp High Temperature low_temp Low Temperature Slower Reaction Rate Higher Selectivity Kinetic Product Favored optimal_temp Optimal Temperature Good Reaction Rate High Yield of Desired Product Minimal Side Reactions low_temp->optimal_temp Increase Temp high_temp High Temperature Faster Reaction Rate Lower Selectivity Increased Byproducts Potential Decomposition Thermodynamic Product Favored optimal_temp->high_temp Increase Temp

Caption: The influence of temperature on reaction outcomes.

References

Sources

Optimization

Technical Support Center: pH Optimization for Amine-Imidazole Compounds

A Senior Application Scientist's Guide to Experiments Involving 1H-Imidazole-4-propanamine (Homohistamine) and its Analogue, Histamine Introduction: The Critical Role of pH in Modulating Bioactivity Welcome to the techni...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Experiments Involving 1H-Imidazole-4-propanamine (Homohistamine) and its Analogue, Histamine

Introduction: The Critical Role of pH in Modulating Bioactivity

Welcome to the technical support guide for researchers working with 1H-Imidazole-4-propanamine, also known as homohistamine.[1] This compound, a structural analogue of histamine, contains two key ionizable groups: an imidazole ring and an aliphatic propanamine side chain.[1] The protonation state of these groups is exquisitely sensitive to pH, and this state dictates the molecule's overall charge, conformation, solubility, and, most critically, its interaction with biological targets.[2]

Understanding and controlling pH is not merely a procedural step; it is fundamental to the validity and reproducibility of your experimental outcomes. An incorrect pH can lead to misleading data, such as diminished receptor binding, altered enzyme kinetics, or compound precipitation. This guide provides a comprehensive framework for pH optimization, drawing heavily on the extensive research available for its close analogue, histamine, to explain the core chemical principles and offer practical, field-tested protocols.

Core Principles: Understanding the Ionization of 1H-Imidazole-4-propanamine

Like histamine, 1H-Imidazole-4-propanamine is a di-acidic base, meaning it can accept two protons. Its charge is determined by the pH of the solution relative to the pKa values of its two key functional groups.

Functional GroupApproximate pKaPredominant State at Physiological pH (7.4)
Imidazole Ring Nitrogen~5.8 - 6.0Largely Neutral
Aliphatic Amino Group~9.4 - 9.8Protonated (Positively Charged)
Source: Data extrapolated from values for histamine.[3][4]

At physiological pH, the aliphatic amine is protonated while the imidazole ring is not, resulting in a monocation (net charge of +1). This monocation is widely considered the biologically active form for interacting with histamine receptors.[3]

The diagram below illustrates how the dominant ionic species of the molecule changes with environmental pH.

G cluster_pH Solution pH Scale cluster_Species Dominant Molecular Species Low_pH < pKa1 (~5.8) Mid_pH pKa1 (~5.8) to pKa2 (~9.4) Dication Dication (+2) Both groups protonated Low_pH->Dication Dominates High_pH > pKa2 (~9.4) Monocation Monocation (+1) Side-chain amine protonated (Biologically Active Form) Mid_pH->Monocation Dominates Neutral Neutral (0) Both groups deprotonated High_pH->Neutral Dominates

Caption: Dominant ionic species of an imidazole-amine compound vs. pH.

Frequently Asked Questions (FAQs)
Q1: I'm dissolving my 1H-Imidazole-4-propanamine, but the final pH is acidic. Is this normal and how do I correct it?

Answer: Yes, this is completely normal, especially if you are using the dihydrochloride salt form, which is often supplied to enhance water solubility.[1] When dissolved in a non-buffered solution like deionized water, the salt will create an acidic environment.

Never use an unbuffered solution for your final experiments. The pH will be unstable and can shift due to atmospheric CO₂ absorption or interactions with your biological system.

Solution:

  • Prepare a Stock Solution: Dissolve the compound in a small amount of pure water or a weak buffer to create a concentrated stock.

  • Use a Suitable Buffer: For your final working solution, use a buffer system with a pKa value close to your target pH. For most biological assays targeting physiological conditions, a phosphate or Tris buffer at pH 7.4 is an excellent starting point.[5]

  • Dilute and Adjust: Dilute your stock solution into the final assay buffer. The buffer will resist the pH change, bringing the solution to the desired pH. Always verify the final pH with a calibrated pH meter and adjust carefully with dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) if necessary.

Q2: What is the optimal pH for a histamine receptor binding assay?

Answer: The universally accepted starting point for histamine receptor binding assays is pH 7.4 . This is because at this pH, the ligand exists predominantly in its monocationic form, which is the active state for receptor engagement.[3] Standard protocols for H1 receptor assays, for instance, almost exclusively use buffers like 50 mM Tris-HCl or 50 mM Na₂HPO₄/KH₂PO₄ at pH 7.4.[5][6]

However, "optimal" can be target-specific. Some studies have shown that pH shifts can subtly alter ligand affinity. For example, lowering the pH from 7.4 to 5.8 was found to decrease the affinity of one H1 antagonist while increasing the affinity of another.[7] While you should always start at pH 7.4, if you are characterizing a novel interaction, a pH screen (e.g., from 6.5 to 8.0) may be warranted to find the true optimum for your specific ligand-receptor pair.

Q3: My experiment is giving me low or irreproducible results. Could pH be the culprit?

Answer: Absolutely. pH instability is a primary cause of poor reproducibility in biochemical assays.

Troubleshooting Steps:

  • Check Your Buffer: Is your buffer system appropriate for the target pH? A buffer is most effective within +/- 1 pH unit of its pKa. Ensure your buffer concentration is sufficient (typically 25-50 mM) to provide adequate buffering capacity.

  • Verify Final pH: Are you verifying the pH of your final assay solution after all components (ligand, receptors, co-factors) have been added? Some components can slightly alter the pH.

  • Consider Temperature Effects: The pKa of some buffers, particularly Tris, is sensitive to temperature. If you prepare a buffer at room temperature but run your assay at 37°C, the pH will drop. For Tris, the pH decreases by approximately 0.03 units for every 1°C increase in temperature. Calibrate your pH at the temperature of the experiment.

  • Assess Ligand Stability: Extreme pH values can potentially degrade your compound over time, though histamine and its analogues are generally stable. Ensure your stock solutions are stored appropriately, often at a slightly acidic pH (e.g., in a weak buffer at pH 6.0) and frozen.

Q4: How does pH affect non-specific binding in my assay?

Answer: pH can influence non-specific binding (NSB) through several mechanisms:

  • Altering Ligand Charge: At a pH far from physiological, the charge of your ligand may change. A dicationic form (at low pH) could increase electrostatic interactions with negatively charged surfaces like plasticware or membrane lipids, raising NSB.

  • Altering Receptor Conformation: The ionization state of amino acid residues in the receptor's binding pocket is pH-dependent. An incorrect pH can alter the pocket's conformation, potentially reducing the specific binding signal and making the NSB appear relatively high.

  • Compound Aggregation: At a pH where the compound is less soluble (approaching its isoelectric point), it may begin to aggregate. These aggregates can be "sticky" and contribute significantly to high NSB.

If you are experiencing high NSB, confirming that your assay buffer is at the correct pH (typically 7.4) is a critical first step before optimizing other parameters like radioligand concentration or wash steps.[5]

Experimental Protocols & Workflows
Protocol 1: Preparation of a pH-Stable Histamine/Homohistamine Working Solution

This protocol describes the preparation of a 100 µL working solution from a 10 mM stock.

Materials:

  • 1H-Imidazole-4-propanamine dihydrochloride (or Histamine dihydrochloride)

  • Deionized water

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Calibrated pH meter

  • 0.1 M HCl and 0.1 M NaOH for adjustment

Procedure:

  • Prepare 10 mM Stock Solution:

    • Weigh out the required amount of the compound. (e.g., for Histamine dihydrochloride, MW = 184.07 g/mol ; 1.84 mg in 1 mL of water).

    • Dissolve in deionized water. Do not buffer this initial stock, as high concentrations of buffer salts can reduce solubility upon freezing.

    • Aliquot into small volumes and store at -20°C or -80°C.

  • Prepare Working Solution (100 µM):

    • Thaw one aliquot of the 10 mM stock solution.

    • In a clean tube, add 990 µL of your 50 mM Tris-HCl, pH 7.4 assay buffer.

    • Add 10 µL of the 10 mM stock solution to the buffer.

    • Vortex gently to mix.

  • Verify and Finalize:

    • Measure the pH of the final working solution. It should be very close to 7.4.

    • If minor adjustment is needed, use a P20 pipette to add 1-2 µL increments of 0.1 M HCl or 0.1 M NaOH, mixing and measuring after each addition until the target pH is reached.

    • This solution is now ready for use in your experiment.

Workflow 2: Systematic pH Optimization for a Novel Assay

Use this workflow when the optimal pH for your experimental system is unknown.

Caption: Workflow for systematic pH optimization in a biological assay.

References
  • eXe. (n.d.). 1.4.4 Ionization of histamine.
  • ResearchGate. (n.d.). The first pKa value for histamine calculated on different levels of....
  • Wikipedia. (n.d.). Histamine.
  • Smolecule. (2023). Buy 1H-Imidazole-4-propanamine | 40546-33-6.
  • Reddit. (2015). PKa/PH of Histamine?.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Histamine H1 Receptor Binding Assays.
  • Leurs, R., et al. (2009). Changes in pH differently affect the binding properties of histamine H1 receptor antagonists. British Journal of Pharmacology.
  • BenchChem. (n.d.). 1H-Imidazole-4-propanamine | 40546-33-6.
  • ACS Publications. (2020). Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. Journal of Medicinal Chemistry.
  • PMC - NIH. (n.d.). pH-induced conformational changes in histamine in the solid state.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Validation of 1H-Imidazole-4-propanamine (Histamine)

For researchers, scientists, and drug development professionals, the unambiguous structural determination of bioactive small molecules is a cornerstone of rigorous scientific inquiry. 1H-Imidazole-4-propanamine, commonly...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous structural determination of bioactive small molecules is a cornerstone of rigorous scientific inquiry. 1H-Imidazole-4-propanamine, commonly known as histamine, is a pleiotropic biogenic amine with profound physiological and pathophysiological roles. Its correct structural identification and validation are paramount for any study investigating its biological activity, from fundamental research to pharmaceutical development. This guide provides an in-depth comparison of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) for the structural validation of histamine, offering field-proven insights and detailed experimental protocols.

The Imperative for Structural Validation

Histamine's biological activity is intrinsically linked to its three-dimensional structure. The molecule comprises a planar imidazole ring and a flexible ethylamine side chain. This structural arrangement allows for various intermolecular interactions that govern its chemical behavior and biological functions. Therefore, definitive confirmation of its atomic connectivity and conformation is a critical first step in any research endeavor.

X-ray Crystallography: The Gold Standard for Unambiguous Structure Determination

X-ray crystallography provides direct and high-resolution information about the three-dimensional arrangement of atoms in a crystalline solid. For small molecules like histamine, it offers an unparalleled level of detail, revealing bond lengths, bond angles, and the overall molecular conformation.

Causality Behind Experimental Choices in X-ray Crystallography

The journey from a powdered sample to a refined crystal structure involves a series of deliberate steps, each with a specific purpose. The quality of the final structure is contingent on the success of each preceding stage.

Experimental Protocol: Single-Crystal X-ray Diffraction of Histamine

This protocol is synthesized from established crystallographic practices and insights from the structural analysis of histamine at various pH levels.

1. Crystallization of Histamine:

  • Objective: To grow single crystals of sufficient size and quality for X-ray diffraction.

  • Rationale: A well-ordered crystal lattice is essential for producing a clear diffraction pattern. The choice of solvent and crystallization conditions is critical and often requires empirical optimization.

  • Procedure:

    • Dissolve high-purity histamine (free base, monohydrochloride, or dihydrochloride, depending on the desired ionic form to be studied) in a suitable solvent (e.g., ethanol, water, or a solvent mixture) to achieve a supersaturated solution.

    • Employ a slow evaporation or vapor diffusion method. For vapor diffusion, place a drop of the histamine solution on a siliconized glass slide and invert it over a reservoir containing a precipitant solvent in a sealed chamber.

    • Allow the setup to equilibrate at a constant temperature (e.g., room temperature or 4°C). Crystal growth can take several days to weeks.

    • Carefully monitor for the formation of single, well-defined crystals.

2. Crystal Mounting and Data Collection:

  • Objective: To mount a suitable crystal and collect diffraction data using an X-ray diffractometer.

  • Rationale: The crystal must be carefully handled to avoid damage. Cryo-cooling is often employed to minimize radiation damage during data collection.

  • Procedure:

    • Select a single crystal with sharp edges and no visible defects under a microscope.

    • Mount the crystal on a cryo-loop and flash-cool it in a stream of liquid nitrogen.

    • Center the crystal on the goniometer of a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Cu Kα or Mo Kα) and a detector.

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam.

3. Structure Solution and Refinement:

  • Objective: To process the diffraction data and determine the atomic positions.

  • Rationale: The diffraction pattern is used to calculate an electron density map, into which the molecular structure is fitted and refined.

  • Procedure:

    • Integrate the diffraction spots and scale the data using appropriate software (e.g., XDS or HKL2000).

    • Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map.

    • Build an initial model of the histamine molecule into the electron density map using software like SHELXS or Olex2.

    • Refine the atomic coordinates, and thermal parameters against the experimental data using a least-squares refinement program (e.g., SHELXL).

    • Validate the final structure using tools like CheckCIF, examining geometric parameters and the agreement between the model and the data.

Diagram of the X-ray Crystallography Workflow

Xray_Workflow cluster_crystallization Crystallization cluster_data_collection Data Collection cluster_analysis Structure Determination Dissolution Dissolve Histamine SlowEvaporation Slow Evaporation / Vapor Diffusion Dissolution->SlowEvaporation Create Supersaturated Solution CrystalGrowth Single Crystal Growth SlowEvaporation->CrystalGrowth Induce Crystallization Mounting Mount Crystal CrystalGrowth->Mounting Diffraction X-ray Diffraction Mounting->Diffraction Expose to X-rays DataProcessing Process Diffraction Data Diffraction->DataProcessing StructureSolution Solve Phase Problem DataProcessing->StructureSolution Generate Electron Density Map Refinement Refine Atomic Model StructureSolution->Refinement Build Initial Model Validation Validate Structure Refinement->Validation Finalize Structure FinalStructure FinalStructure Validation->FinalStructure Validated 3D Structure

Caption: Workflow for validating the structure of histamine using X-ray crystallography.

Alternative Techniques for Structural Validation

While X-ray crystallography provides the most definitive solid-state structure, other spectroscopic techniques are invaluable for confirming the structure in solution and providing complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution. It provides information about the chemical environment of each atom, allowing for the determination of atomic connectivity and conformation.

  • Sample Preparation:

    • Dissolve 5-10 mg of histamine in a deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆). The choice of solvent can influence the chemical shifts.

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Typical ¹H NMR chemical shifts for histamine dihydrochloride in D₂O are approximately 8.7 ppm and 7.4 ppm for the imidazole protons, and 3.4 ppm and 3.2 ppm for the ethylamine protons.

  • Data Analysis:

    • Process the spectra (Fourier transformation, phasing, and baseline correction).

    • Assign the peaks to the corresponding protons and carbons in the histamine molecule.

    • Analyze coupling constants in the ¹H spectrum to deduce information about the conformation of the ethylamine side chain.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is primarily used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.

  • Sample Preparation:

    • Prepare a dilute solution of histamine in a suitable solvent (e.g., methanol/water).

    • For complex matrices, a sample cleanup step such as solid-phase extraction (SPE) may be necessary.

  • LC-MS/MS Analysis:

    • Inject the sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Employ a Hydrophilic Interaction Liquid Chromatography (HILIC) column for good retention of the polar histamine molecule.

    • Use an electrospray ionization (ESI) source in positive ion mode.

    • The protonated histamine molecule ([M+H]⁺) will be observed at an m/z of 112.

  • Fragmentation Analysis (MS/MS):

    • Select the parent ion (m/z 112) for collision-induced dissociation (CID).

    • A characteristic fragment ion resulting from the loss of ammonia (NH₃) is observed at m/z 95. This fragmentation pattern is a key signature for histamine.

Comparative Analysis of Structural Validation Techniques

Technique Information Provided Advantages Limitations Typical Application
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, crystal packingUnambiguous structure determination; "Gold standard"Requires single crystals; provides solid-state structure which may differ from solutionDefinitive structural proof; polymorph screening
NMR Spectroscopy Atomic connectivity, solution-state conformation, dynamic processesNon-destructive; provides data on structure in solutionLower resolution than crystallography; requires higher sample concentrationStructure elucidation and confirmation in solution; conformational analysis
Mass Spectrometry Molecular weight, elemental composition, fragmentation patternsHigh sensitivity; suitable for complex mixtures (with LC)Indirect structural information; does not provide 3D conformationMolecular weight confirmation; quantification; identification in complex samples

Diagram of the Comparative Validation Approaches

Validation_Comparison cluster_techniques Structural Validation Techniques cluster_outputs Key Structural Information Histamine 1H-Imidazole-4-propanamine (Histamine) Xray X-ray Crystallography Histamine->Xray NMR NMR Spectroscopy Histamine->NMR MS Mass Spectrometry Histamine->MS Xray_out 3D Atomic Coordinates (Solid State) Xray->Xray_out Provides NMR_out Atomic Connectivity (Solution State) NMR->NMR_out Provides MS_out Molecular Weight & Fragmentation MS->MS_out Provides

Caption: Comparison of the primary outputs from different structural validation techniques for histamine.

Conclusion

The structural validation of 1H-Imidazole-4-propanamine is a critical aspect of research in numerous scientific disciplines. While X-ray crystallography stands as the definitive method for elucidating the three-dimensional structure in the solid state, a comprehensive validation strategy should ideally incorporate data from NMR spectroscopy and mass spectrometry. This multi-technique approach provides a self-validating system, ensuring the unequivocal identification and structural characterization of histamine in both solid and solution phases, thereby laying a robust foundation for further investigation into its multifaceted biological roles.

References

  • Shimamura, T., et al. (2011). Structure of the human histamine H1 receptor complex with doxepin. Nature, 475(7354), 65–70. [Link]

  • Satheshkumar, P. S., et al. (2010). Crystal Structure of Histamine Dehydrogenase from Nocardioides simplex. Journal of Biological Chemistry, 285(46), 35838–35847. [Link]

  • Nakamura, T., et al. (2022). Fragmentation of Protonated Histamine and Histidine by Electrospray Ionization In-Source Collision-Induced Dissociation. Journal of the American Society for Mass Spectrometry, 33(9), 1646–1653. [Link]

  • PubMed. (2022). Fragmentation of Protonated Histamine and Histidine by Electrospray Ionization In-Source Collision-Induced Dissociation. [Link]

  • Wlodawer, A., et al. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 6(3), 269–283. [Link]

  • Semantic Scholar. (2022). Fragmentation of Protonated Histamine and Histidine by Electrospray Ionization In-Source Collision-Induced Dissociation. [Link]

  • Mori, T., et al. (2019). pH-induced conformational changes in histamine in the solid state. RSC Advances, 9(43), 25068–25075. [Link]

  • Shimamura, T., et al. (2011). Structure of the human histamine H1 receptor complex with doxepin. Protein Data Bank. [Link]

  • James, M. N. G., & Williams, G. J. B. (1974). Structural Studies of Histamine H1 Effector Molecules: The Crystal Structure of the Antihistamine Drug (+)-Chlorpheniramine Maleate. Canadian Journal of Chemistry, 52(10), 1872–1881. [Link]

  • ResearchGate. (2022). Fragmentation of Protonated Histamine and Histidine by Electrospray Ionization In-Source Collision-Induced Dissociation. [Link]

  • ResearchGate. (n.d.). Schematic representation of histamine (a) and 1 H NMR (b) and 13 C NMR (c) spectra of histaminium tetrachlorozincate. [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000870). [Link]

  • IUCr Journals. (1982). Crystallographic and conformational studies on histamine H1 receptor antagonists. I. Structure of carbinoxamine maleate. [Link]

  • ResearchGate. (2011). Structure of the human histamine H. [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148–155. [Link]

  • CCDC. (n.d.). Validation of Experimental Crystal Structures. [Link]

  • ResearchGate. (n.d.). Fragmentation of protonated Histamine (m/z=112). [Link]

  • Semantic Scholar. (2009). Structure validation in chemical crystallography. [Link]

  • Eddy, M. T., et al. (2021). Production of a Human Histamine Receptor for NMR Spectroscopy in Aqueous Solutions. Biomolecules, 11(5), 632. [Link]

  • van der Wel, P. C. A., et al. (2022). Validation of experimental molecular crystal structures with dispersion-corrected density functional theory calculations. IUCrJ, 9(Pt 3), 297–311. [Link]

  • Ohtsubo, Y., et al. (2014). [Method for determination of histamine in food by LC-MS/MS]. Shokuhin Eiseigaku Zasshi, 55(2), 103–109. [Link]

  • Sudprasert, W., et al. (2014). Crystallization and preliminary crystallographic analysis of histamine dehydrogenase from Natrinema gari BCC 24369. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 70(Pt 7), 920–923. [Link]

  • Leys, D., et al. (2008). Expression, purification, crystallization and preliminary X-ray studies of histamine dehydrogenase from Nocardioides simplex. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 64(Pt 9), 812–815. [Link]

  • ResearchGate. (n.d.). The structures of histamine and H2-antihistamines chosen for this... [Link]

  • ResearchGate. (2012). Development of an LC-ESI-MS/MS method for the determination of histamine: Application to the quantitative measurement of histamine degranulation by KU812 cells. [Link]

  • Waters Corporation. (n.d.). Development of a Quantitative UPLC-MS/MS Assay for the Simultaneous Quantification of Acetylcholine, Histamine, and their Metabolites in Human CSF using a CORTECS UPLC HILIC Column to Improve Peak
Comparative

A Comparative Analysis of 1H-Imidazole-4-propanamine and Histamine: A Guide for Researchers

This guide provides an in-depth comparison of the biological activities of 1H-Imidazole-4-propanamine, also known as homohistamine, and its endogenous analogue, histamine. As structurally related imidazole derivatives, u...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the biological activities of 1H-Imidazole-4-propanamine, also known as homohistamine, and its endogenous analogue, histamine. As structurally related imidazole derivatives, understanding their distinct pharmacological profiles is crucial for researchers in drug discovery and development targeting the histaminergic system. This document will delve into their structural nuances, receptor interactions, and functional consequences, supported by experimental data and detailed protocols for their characterization.

Structural and Chemical Properties: A Tale of Two Amines

At the core of both molecules lies the imidazole ring, a key pharmacophore for interacting with histamine receptors.[1] The primary structural difference between histamine and 1H-Imidazole-4-propanamine is the length of the alkylamine side chain. Histamine possesses an ethylamine side chain, while 1H-Imidazole-4-propanamine has a propylamine side chain, extending the distance between the imidazole ring and the terminal amino group by a single methylene unit.[1][2] This seemingly minor modification can significantly influence receptor binding and activation.

Under physiological conditions, the terminal amino group of both compounds is protonated, allowing for electrostatic interactions with the histamine receptors.[3][4] The imidazole ring itself can exist in two tautomeric forms, Nτ-H and Nπ-H, which can also influence receptor recognition and binding.[4]

Comparative Biological Activity at Histamine Receptors

Histamine exerts its diverse physiological effects by activating four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4.[5] These receptors are coupled to different intracellular signaling pathways, leading to a wide array of cellular responses. While comprehensive, direct comparative data for 1H-Imidazole-4-propanamine across all four receptor subtypes in a single study is limited, the available evidence suggests a distinct pharmacological profile compared to histamine.

CompoundH1 Receptor (Ki, nM)H2 Receptor (Ki, nM)H3 Receptor (pA2)H4 Receptor (Ki, nM)
Histamine ~20-100~30-200Agonist~5-50
1H-Imidazole-4-propanamine Weak/InactiveLower Affinity Agonist~5.9-7.8 (Antagonist)Weak/Inactive

Disclaimer: The values presented in this table are compiled from various sources and may not be directly comparable due to differences in experimental conditions. They are intended to be representative of the general activity profiles.

Histamine H1 Receptor (H1R): Histamine is a potent agonist at the H1 receptor, mediating allergic and inflammatory responses through the Gq/11 pathway, leading to an increase in intracellular calcium.[5] There is limited evidence to suggest that 1H-Imidazole-4-propanamine has significant agonist activity at the H1 receptor.

Histamine H2 Receptor (H2R): The H2 receptor, coupled to Gs proteins, stimulates adenylyl cyclase and increases intracellular cyclic AMP (cAMP), most notably leading to gastric acid secretion.[5] Some studies suggest that 1H-Imidazole-4-propanamine can act as an agonist at the H2 receptor, albeit with lower potency compared to histamine.

Histamine H3 Receptor (H3R): The H3 receptor primarily functions as a presynaptic autoreceptor in the central nervous system, inhibiting the synthesis and release of histamine and other neurotransmitters via Gi/o coupling.[5] Intriguingly, studies on guinea pig jejunum have shown that 1H-Imidazole-4-propanamine acts as a competitive antagonist at the H3 receptor.[6] This represents a significant functional divergence from histamine, which is a potent agonist at this receptor.

Histamine H4 Receptor (H4R): The H4 receptor is predominantly expressed on immune cells and is involved in inflammatory and immune responses, also signaling through Gi/o proteins.[5] The activity of 1H-Imidazole-4-propanamine at the H4 receptor has not been extensively characterized, but it is presumed to be significantly weaker than histamine.

Signaling Pathways and Experimental Workflows

The distinct receptor activation profiles of histamine and 1H-Imidazole-4-propanamine result in the engagement of different downstream signaling cascades.

cluster_Histamine Histamine Signaling cluster_Homohistamine 1H-Imidazole-4-propanamine (Homohistamine) Signaling Histamine Histamine H1R H1R (Gq/11) Histamine->H1R H2R H2R (Gs) Histamine->H2R H3R H3R (Gi/o) Histamine->H3R H4R H4R (Gi/o) Histamine->H4R PLC PLC Activation H1R->PLC AC_stim Adenylyl Cyclase Stimulation H2R->AC_stim AC_inhib Adenylyl Cyclase Inhibition H3R->AC_inhib H4R->AC_inhib Ca ↑ [Ca²⁺]i PLC->Ca cAMP_inc ↑ cAMP AC_stim->cAMP_inc cAMP_dec ↓ cAMP AC_inhib->cAMP_dec AC_inhib->cAMP_dec Homohistamine 1H-Imidazole-4- propanamine H2R_homo H2R (Gs) Homohistamine->H2R_homo H3R_homo H3R (Gi/o) Antagonist Homohistamine->H3R_homo AC_stim_homo Adenylyl Cyclase Stimulation H2R_homo->AC_stim_homo AC_inhib_homo Blocks Histamine- induced Inhibition H3R_homo->AC_inhib_homo cAMP_inc_homo ↑ cAMP (weaker) AC_stim_homo->cAMP_inc_homo

Caption: Signaling pathways of Histamine vs. 1H-Imidazole-4-propanamine.

To empirically determine and compare the biological activities of these compounds, a series of well-established in vitro assays are employed.

start Start: Characterize Histamine vs. Homohistamine binding Radioligand Binding Assay (Determine Ki) start->binding h1_func H1R Functional Assay (Calcium Flux) start->h1_func h2_func H2R Functional Assay (cAMP Accumulation) start->h2_func h3_func H3R Functional Assay ([³⁵S]GTPγS Binding) start->h3_func h4_func H4R Functional Assay (Chemotaxis/Cytokine Release) start->h4_func data Data Analysis: Compare Ki and EC₅₀/IC₅₀ binding->data h1_func->data h2_func->data h3_func->data h4_func->data

Caption: Experimental workflow for comparing biological activity.

Experimental Protocols

Radioligand Binding Assay for Histamine Receptor Affinity (Ki)

This protocol describes a competitive binding assay to determine the affinity (Ki) of 1H-Imidazole-4-propanamine and histamine for the four human histamine receptor subtypes.

1. Materials:

  • Cell membranes expressing the human H1, H2, H3, or H4 receptor.

  • Radioligands: [³H]-Mepyramine (for H1R), [³H]-Tiotidine (for H2R), [³H]-Nα-Methylhistamine (for H3R), [³H]-Histamine (for H4R).

  • Unlabeled ligands: Histamine, 1H-Imidazole-4-propanamine, and a known non-specific binding agent (e.g., high concentration of a non-related ligand).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well filter plates and vacuum manifold.

  • Scintillation cocktail and liquid scintillation counter.

2. Procedure:

  • Prepare serial dilutions of the unlabeled ligands (histamine and 1H-Imidazole-4-propanamine).

  • In a 96-well plate, add assay buffer, the appropriate radioligand at a concentration near its Kd, and the serially diluted unlabeled ligands.

  • Add the cell membranes to each well to initiate the binding reaction.

  • Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through the filter plates using a vacuum manifold.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity on the filters using a liquid scintillation counter.

3. Data Analysis:

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay for H1 Receptor Activation (Calcium Flux)

This protocol measures the ability of the compounds to stimulate Gq-coupled H1 receptors, leading to an increase in intracellular calcium.

1. Materials:

  • HEK293 cells stably expressing the human H1 receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Histamine and 1H-Imidazole-4-propanamine.

  • A fluorescence plate reader with an injection system.

2. Procedure:

  • Seed the H1R-expressing cells in a 96-well black, clear-bottom plate and culture overnight.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Prepare serial dilutions of histamine and 1H-Imidazole-4-propanamine.

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Inject the different concentrations of the test compounds into the wells and immediately begin recording the fluorescence intensity over time.

3. Data Analysis:

  • Determine the peak fluorescence response for each concentration of the agonist.

  • Plot the peak response against the logarithm of the agonist concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).

Functional Assay for H2 Receptor Activation (cAMP Accumulation)

This protocol assesses the ability of the compounds to activate Gs-coupled H2 receptors and stimulate the production of cyclic AMP.

1. Materials:

  • CHO-K1 or HEK293 cells stably expressing the human H2 receptor.

  • cAMP assay kit (e.g., HTRF, ELISA, or LANCE-based).

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Histamine and 1H-Imidazole-4-propanamine.

2. Procedure:

  • Seed the H2R-expressing cells in a 96-well plate and culture overnight.

  • Pre-incubate the cells with a phosphodiesterase inhibitor.

  • Add serial dilutions of histamine and 1H-Imidazole-4-propanamine to the wells.

  • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels using the chosen assay kit according to the manufacturer's protocol.

3. Data Analysis:

  • Plot the measured cAMP levels against the logarithm of the agonist concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Conclusion

The structural modification from an ethylamine to a propylamine side chain in 1H-Imidazole-4-propanamine results in a significantly altered pharmacological profile compared to histamine. While histamine is a non-selective agonist at all four receptor subtypes, 1H-Imidazole-4-propanamine exhibits a more complex and selective activity, notably acting as an antagonist at the H3 receptor. This guide provides a framework for the comparative analysis of these two important imidazole-containing compounds. The detailed experimental protocols herein offer a robust methodology for researchers to further elucidate the nuanced biological activities of these and other novel histaminergic ligands, ultimately aiding in the development of more selective and effective therapeutics.

References

  • Histamine - Wikipedia. (n.d.). Retrieved from [Link]

  • Histamine homologues discriminating between two functional H3 receptor assays. Evidence for H3 receptor heterogeneity? - PubMed. (n.d.). Retrieved from [Link]

  • Chemical structure of histamine (2(1 H-Imidazol-4-yl) ethanamine). - ResearchGate. (n.d.). Retrieved from [Link]

  • What Is Histamine? - Cleveland Clinic. (n.d.). Retrieved from [Link]

  • What is Histamine? - News-Medical.Net. (n.d.). Retrieved from [Link]

  • Histamine receptor - Wikipedia. (n.d.). Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Efficacy of H₃ Receptor Ligands: Histamine vs. Synthetic Modulators

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of the endogenous histamine H₃ receptor (H₃R) agonist, 1H-Imidazole-4-propanamine (Histamine), with other key H₃R...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the endogenous histamine H₃ receptor (H₃R) agonist, 1H-Imidazole-4-propanamine (Histamine), with other key H₃R ligands. By examining their distinct binding affinities and functional efficacies, we aim to provide a clear framework for understanding how different classes of ligands modulate H₃R activity, a critical G protein-coupled receptor (GPCR) involved in regulating the release of histamine and other key neurotransmitters in the central nervous system (CNS).

The Histamine H₃ Receptor: A Unique Regulatory Hub

The H₃ receptor is a presynaptic autoreceptor and heteroreceptor that primarily couples to the Gαi/o subunit of the G protein complex.[1] Its activation by an agonist, such as the endogenous ligand histamine, initiates a signaling cascade that inhibits the enzyme adenylyl cyclase. This action reduces the intracellular concentration of cyclic adenosine monophosphate (cAMP), a critical second messenger.[1] Consequently, agonist binding to the H₃R leads to a feedback inhibition of histamine synthesis and release from presynaptic histaminergic neurons.[2][3] Furthermore, as a heteroreceptor, it can also inhibit the release of other vital neurotransmitters, including acetylcholine, norepinephrine, dopamine, and serotonin, making it a pivotal target for therapeutic intervention in various neurological and psychiatric disorders.[2][3]

A key feature of the H₃ receptor is its high degree of constitutive activity.[2][3] This means the receptor can signal and inhibit neurotransmitter release even in the absence of an agonist. This basal, ligand-independent activity provides a unique opportunity for a class of ligands known as inverse agonists , which can bind to the receptor and stabilize it in an inactive conformation, thereby reducing this constitutive signaling and increasing neurotransmitter release.

H₃ Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway associated with the H₃ receptor. Agonist binding inhibits cAMP production, while inverse agonists block this pathway and reverse the receptor's constitutive activity.

H3R_Signaling H₃ Receptor Signaling Cascade cluster_membrane Cell Membrane H3R Histamine H3 Receptor (H3R) G_protein Gαi/oβγ H3R->G_protein activates AC Adenylyl Cyclase (AC) G_protein->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA ↓ Neurotransmitter Release cAMP->PKA Activates Protein Kinase A (PKA) Histamine Histamine (Agonist) Histamine->H3R Binds & Activates Inverse_Agonist Inverse Agonist (e.g., Pitolisant) Inverse_Agonist->H3R Binds & Inactivates

Caption: Canonical Gαi/o signaling pathway of the Histamine H₃ Receptor.

Comparative Analysis of H₃ Receptor Ligands

The efficacy of a ligand is determined by its ability to produce a biological response upon binding to a receptor. This is distinct from its affinity (how tightly it binds). For the H₃ receptor, ligands can be broadly classified based on their functional activity relative to the endogenous agonist, histamine.

  • Agonists: Mimic the action of histamine, activating the receptor and inhibiting neurotransmitter release.

  • Antagonists (Neutral): Block the binding of agonists like histamine but have no effect on the receptor's constitutive activity.

  • Inverse Agonists: Block agonist binding and additionally suppress the receptor's basal, constitutive activity, leading to a significant increase in neurotransmitter release.

Here, we compare 1H-Imidazole-4-propanamine (Histamine) with two well-characterized synthetic ligands: Immepip , a potent agonist, and Pitolisant , a clinically approved antagonist/inverse agonist.

Data Summary: Binding Affinity and Functional Potency

The following table summarizes key pharmacological parameters for these ligands at the human H₃ receptor. Binding affinity is expressed as the inhibition constant (Kᵢ), representing the concentration of ligand required to occupy 50% of the receptors in a competition binding assay. A lower Kᵢ value indicates higher binding affinity. Functional potency is given by the EC₅₀ (for agonists) or IC₅₀ (for antagonists/inverse agonists), which is the concentration required to elicit 50% of the maximal response.

CompoundLigand ClassBinding Affinity (Kᵢ, nM)Functional Potency (EC₅₀/IC₅₀, nM)
Histamine Endogenous Agonist8.0[4]~13-113 ¹
Imetit/Immepip ²Potent Agonist0.32[4]N/A
Pitolisant Antagonist / Inverse Agonist0.16[5][6]1.5[5][6]

¹ Functional potency for histamine can vary depending on the specific functional assay and cell system used.[7][8] ² Imetit is a close structural and functional analog of Immepip, often used in in-vitro characterization.[4][7][9] The Kᵢ value is for Imetit.

In-Depth Ligand Comparison

1H-Imidazole-4-propanamine (Histamine): The Endogenous Standard As the natural ligand, histamine is the benchmark against which all other H₃R ligands are measured. It displays high affinity and potent agonist activity, effectively activating the Gαi/o pathway to inhibit cAMP production and suppress its own release.[4][7] Its efficacy is considered the maximum possible response for an agonist at this receptor.

Immepip: The Potent Agonist Immepip is a highly selective and potent H₃R agonist.[10] Its binding affinity is significantly higher than that of histamine, as indicated by its much lower Kᵢ value.[4] This means it can effectively displace histamine and activate the receptor at much lower concentrations. Functionally, it mimics histamine's inhibitory effect on neurotransmitter release, and due to its potency, it is a valuable tool for studying the physiological consequences of maximal H₃R activation.[10] For example, studies have shown that Immepip can induce a sustained decrease in cortical histamine efflux.[10]

Pitolisant: The Clinically Relevant Inverse Agonist Pitolisant (Wakix®) is the first H₃ receptor antagonist/inverse agonist approved for clinical use, primarily for the treatment of narcolepsy.[2][3] It exhibits extremely high binding affinity, approximately 50 times greater than that of histamine.[4][5][6] Its key therapeutic action stems from its dual mechanism:

  • Antagonism: It competitively blocks the H₃ receptor, preventing histamine from binding and exerting its inhibitory effect.[2][5]

  • Inverse Agonism: It actively reduces the high constitutive activity of the H₃ receptor, leading to an increase in histamine synthesis and release that surpasses the baseline levels seen in the absence of any ligand.[2][3][5]

This combined action results in a robust increase in the activity of histaminergic neurons in the brain, which promotes wakefulness and alertness.[2]

Experimental Methodologies for Efficacy Determination

The quantitative data presented in this guide are derived from standardized in-vitro pharmacological assays. Understanding these methodologies is crucial for interpreting the results and designing future experiments.

Experimental Workflow Diagram

Workflow Workflow for H₃R Ligand Characterization cluster_prep Membrane Preparation cluster_binding Radioligand Binding Assay (Affinity) cluster_functional cAMP Functional Assay (Efficacy) start Start: Cells/Tissue Expressing H3R homogenize Homogenize in Lysis Buffer start->homogenize centrifuge1 Centrifuge to Pellet Membranes homogenize->centrifuge1 resuspend Resuspend & Wash centrifuge1->resuspend centrifuge2 Final Centrifugation resuspend->centrifuge2 store Store Membranes at -80°C centrifuge2->store incubate_bind Incubate Membranes: 1. Radioligand (e.g., [3H]NAMH) 2. Unlabeled Test Ligand store->incubate_bind incubate_func Incubate Whole Cells: 1. Forskolin (to stimulate AC) 2. Test Ligand store->incubate_func (or use whole cells) filter Vacuum Filtration to Separate Bound/ Unbound Ligand incubate_bind->filter count Scintillation Counting of Bound Radioactivity filter->count analyze_bind Analyze Data: Calculate Ki count->analyze_bind lyse Lyse Cells incubate_func->lyse detect Detect cAMP Levels (e.g., FRET, AlphaScreen) lyse->detect analyze_func Analyze Data: Calculate EC50 / IC50 detect->analyze_func

Caption: Standard workflow for determining H₃R ligand affinity and efficacy.

Protocol 1: Radioligand Competition Binding Assay

This assay is the gold standard for determining the binding affinity (Kᵢ) of an unlabeled test ligand by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the Kᵢ of a test compound at the H₃ receptor.

Materials:

  • Membrane preparations from cells or tissues expressing H₃ receptors.

  • Radioligand: e.g., [³H]Nα-methylhistamine ([³H]NAMH).

  • Unlabeled test compounds (e.g., Histamine, Immepip, Pitolisant).

  • Non-specific binding control: A high concentration of a known H₃R ligand (e.g., 10 µM clobenpropit).

  • Binding Buffer (e.g., 50 mM Tris-HCl, 0.5 mM EDTA, pH 7.4).

  • 96-well plates, vacuum filtration manifold, glass fiber filters.

  • Scintillation counter and scintillation fluid.

Step-by-Step Methodology:

  • Plate Setup: In a 96-well plate, prepare triplicate wells for total binding (radioligand only), non-specific binding (radioligand + non-specific control), and competitor curves (radioligand + serial dilutions of test compound).

  • Reagent Addition: Add the following to the appropriate wells:

    • Binding buffer.

    • A fixed concentration of radioligand (typically at or near its Kₔ value, e.g., 0.3 nM [³H]NAMH).

    • Serial dilutions of the unlabeled test compound.

    • Add the membrane preparation (e.g., 30 µg protein per well) to initiate the binding reaction.

  • Incubation: Incubate the plate for a defined period (e.g., 90 minutes) at room temperature with gentle agitation to allow the binding to reach equilibrium.

  • Filtration: Rapidly terminate the reaction by vacuum filtering the contents of each well through a glass fiber filter mat. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Counting: Place the filter mat into a scintillation vial or bag, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Protocol 2: Forskolin-Stimulated cAMP Accumulation Assay

This functional assay measures a ligand's ability to modulate the activity of adenylyl cyclase. For Gαi/o-coupled receptors like H₃R, agonists inhibit cAMP production, while inverse agonists can enhance it by blocking constitutive activity.

Objective: To determine the functional potency (EC₅₀ or IC₅₀) and efficacy of a test compound.

Materials:

  • Whole cells stably expressing the human H₃ receptor (e.g., HEK293 or CHO cells).

  • Stimulation Buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA).

  • Forskolin (a direct activator of adenylyl cyclase).

  • IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

  • Test compounds (agonists, inverse agonists).

  • cAMP detection kit (e.g., LANCE cAMP, HTRF, or AlphaScreen).

  • Plate reader compatible with the detection kit.

Step-by-Step Methodology:

  • Cell Plating: Seed the H₃R-expressing cells into a 96-well or 384-well plate and allow them to adhere overnight.

  • Pre-incubation: Remove the culture medium and replace it with stimulation buffer containing IBMX (e.g., 0.5 mM).

  • Compound Addition:

    • For Agonists: Add serial dilutions of the agonist compound, followed by a fixed concentration of Forskolin (e.g., 1-10 µM) to stimulate cAMP production.

    • For Inverse Agonists: Add serial dilutions of the inverse agonist compound in the absence of Forskolin (to measure effects on basal cAMP) or in its presence (to measure reversal of agonist-induced inhibition).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes).

  • Cell Lysis and Detection: Add the lysis buffer and detection reagents from the cAMP kit directly to the wells according to the manufacturer's protocol. This typically involves reagents that generate a fluorescent or luminescent signal proportional to the amount of cAMP present.

  • Signal Reading: After a final incubation period, read the plate using a plate reader at the appropriate wavelengths.

  • Data Analysis:

    • Convert the raw signal to cAMP concentrations using a standard curve.

    • For Agonists: Plot the percentage inhibition of Forskolin-stimulated cAMP levels against the log concentration of the agonist. Fit the curve to determine the IC₅₀ (functionally an EC₅₀ for inhibition) and the maximal inhibition (Eₘₐₓ).

    • For Inverse Agonists: Plot the increase in cAMP levels (or reversal of inhibition) against the log concentration of the inverse agonist to determine its EC₅₀ and maximal effect.

Conclusion and Implications

The comparative analysis of 1H-Imidazole-4-propanamine (histamine), Immepip, and Pitolisant clearly demonstrates the diverse pharmacological landscape of H₃ receptor modulation.

  • Histamine serves as the essential physiological agonist, initiating the inhibitory feedback loop that fine-tunes neurotransmission.

  • Immepip , as a potent agonist, provides a tool to probe the maximal effects of H₃R activation and its downstream consequences.

  • Pitolisant exemplifies the therapeutic potential of inverse agonism. By not only blocking histamine's action but also silencing the receptor's constitutive activity, it provides a powerful mechanism to enhance the levels of histamine and other pro-cognitive neurotransmitters in the brain.[2][3][5]

For researchers and drug development professionals, understanding these distinct efficacy profiles is paramount. The choice of ligand—agonist, antagonist, or inverse agonist—depends entirely on the desired therapeutic outcome. The high constitutive activity of the H₃ receptor makes inverse agonism a particularly attractive strategy for conditions where an increase in histaminergic tone is desired, as successfully demonstrated by the clinical application of Pitolisant. This guide underscores the necessity of rigorous, quantitative pharmacological profiling to accurately classify novel ligands and predict their therapeutic potential.

References

  • Ligneau, X., et al. (2007). Neurochemical and behavioral effects of pitolisant (BF2.649), a novel histamine H3 receptor antagonist/inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 320(1), 365-375.
  • Dauvilliers, Y., et al. (2020). Pitolisant for the treatment of cataplexy in adults with narcolepsy. Expert Opinion on Pharmacotherapy, 21(1), 1-10. [Link]

  • Syed, J. A., & Singh, H. (2021). Pitolisant, a novel histamine-3 receptor competitive antagonist, and inverse agonist, in the treatment of excessive daytime sleepiness in adult patients with narcolepsy. Cureus, 13(5), e15222. [Link]

  • Morisset, S., et al. (2000). High constitutive activity of native H3 receptors regulates histamine neurons in brain. Nature, 408(6814), 860-864. [Link]

  • Leurs, R., et al. (2005). Constitutive activity of the histamine H3 receptor. Trends in Pharmacological Sciences, 26(6), 318-324. [Link]

  • Schwartz, J. C. (2011). The histamine H3 receptor: from discovery to clinical trials with pitolisant. British Journal of Pharmacology, 163(4), 713-721. [Link]

  • Schwartz, J. C. (2011). The histamine H3 receptor: from discovery to clinical trials with pitolisant. British Journal of Pharmacology, 163(4), 713-721. [Link]

  • Harrison, T. S., & Strange, P. G. (2005). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. British Journal of Pharmacology, 144(5), 589-599. [Link]

  • Patsnap. (2024). What is the mechanism of Pitolisant Hydrochloride? Patsnap Synapse. [Link]

  • van Unen, J., et al. (2023). Pharmacological characterization of seven human histamine H3 receptor isoforms. bioRxiv. [Link]

  • Moreno-Delgado, D., et al. (2006). Constitutive activity of H3 autoreceptors modulates histamine synthesis in rat brain through the cAMP/PKA pathway. Neuropharmacology, 51(3), 517-523. [Link]

  • Esbenshade, T. A., et al. (2008). The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. British Journal of Pharmacology, 154(6), 1166-1181. [Link]

  • Lamberty, Y., et al. (2003). H3 agonist immepip markedly reduces cortical histamine release, but only weakly promotes sleep in the rat. Pharmacological Research, 48(2), 193-198. [Link]

  • ResearchGate. (n.d.). Histamine H3 receptor (H3R) main signaling pathways. [Diagram]. ResearchGate. [Link]

  • Ferrada, C., et al. (2008). Histamine H3 receptor activation inhibits dopamine D1 receptor-induced cAMP accumulation in rat striatal slices. Neuropharmacology, 54(7), 1060-1067. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Cross-Validation of 1H-Imidazole-4-propanamine and Its Analogs

Introduction: Establishing Ground Truth for Imidazole Amines In the landscape of pharmacological research, few molecules are as foundational and pleiotropic as histamine [2-(1H-imidazol-4-yl)ethanamine]. It is a critical...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Establishing Ground Truth for Imidazole Amines

In the landscape of pharmacological research, few molecules are as foundational and pleiotropic as histamine [2-(1H-imidazol-4-yl)ethanamine]. It is a critical mediator in allergic and inflammatory reactions, a regulator of gastric acid secretion, and a neurotransmitter.[1] Its activity is mediated by at least four distinct G-protein coupled receptors (GPCRs): H1, H2, H3, and H4, making the histaminergic system a rich source for therapeutic targets.[2][3]

This guide addresses the rigorous cross-validation of experimental results for compounds like 1H-Imidazole-4-propanamine , also known as 3-(1H-imidazol-4-yl)propan-1-amine or homohistamine. While structurally similar to histamine—differing by only a single methylene group in its side chain—this subtle change can profoundly impact its physicochemical properties and biological activity.[4]

Part 1: Physicochemical Cross-Validation: Is Your Molecule What You Think It Is?

Before any biological assay, one must be certain of the identity and purity of the test compound. Spectroscopic and chromatographic methods provide a "molecular fingerprint" and a quantitative measure of purity, which, when used together, form a self-validating system.

Workflow for Physicochemical Validation

The following workflow ensures a rigorous assessment of molecular identity and purity, forming the foundation of any reliable experimental study.

G cluster_0 Identity Confirmation cluster_1 Purity & Quantification cluster_2 Final Validation A Compound Synthesis or Procurement B 1H NMR Spectroscopy (Structural Elucidation) A->B C Mass Spectrometry (MS) (Molecular Weight Verification) A->C F Data Correlation: NMR + MS + HPLC > 95% Purity? B->F C->F D High-Performance Liquid Chromatography (HPLC) E Quantitative NMR (qNMR) (Optional Gold Standard) D->E Orthogonal Check D->F G Proceed to Biological Assays F->G G cluster_H1 H1 Receptor Pathway cluster_H2 H2 Receptor Pathway compound Histamine or Analog H1R H1 Receptor compound->H1R Binds H2R H2 Receptor compound->H2R Binds Gq Gq Protein H1R->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 Ca ↑ Intracellular Ca²⁺ IP3->Ca Gs Gs Protein H2R->Gs AC Adenylyl Cyclase (AC) Gs->AC cAMP ↑ cAMP AC->cAMP

Sources

Validation

A Comparative Guide to the Stability of Halogenated Imidazole Compounds for Pharmaceutical Development

For researchers, scientists, and professionals in drug development, understanding the intrinsic stability of a molecule is a cornerstone of successful pharmaceutical design. Halogenated imidazole scaffolds are prevalent...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the intrinsic stability of a molecule is a cornerstone of successful pharmaceutical design. Halogenated imidazole scaffolds are prevalent in a multitude of therapeutic agents, and their stability profile directly impacts formulation strategies, shelf-life, and ultimately, patient safety and efficacy. This guide provides an in-depth, objective comparison of the stability of halogenated imidazole compounds, supported by experimental data and established scientific principles. We will delve into the critical factors governing their stability and present standardized protocols for robust benchmarking.

The Significance of Stability in Halogenated Imidazoles

The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) to an imidazole ring can profoundly influence its physicochemical properties, including lipophilicity, metabolic stability, and target binding affinity. However, this substitution also alters the molecule's susceptibility to various degradation pathways. A comprehensive understanding of these stability liabilities is paramount for:

  • Lead Optimization: Selecting candidates with optimal stability profiles early in the discovery phase.

  • Formulation Development: Designing stable dosage forms that protect the active pharmaceutical ingredient (API) from degradation.[1]

  • Regulatory Compliance: Fulfilling the stringent stability testing requirements of regulatory bodies like the FDA and ICH.[1][2]

  • Predicting Shelf-Life: Establishing accurate expiration dates for drug products.[3][4]

Factors Influencing the Stability of Halogenated Imidazoles

The stability of a halogenated imidazole is not solely dependent on the identity of the halogen. A confluence of factors dictates its robustness:

  • Nature of the Halogen: The electronegativity and bond strength between the carbon and the halogen atom are critical. The C-F bond is the strongest, generally rendering fluoroimidazoles more resistant to certain degradation pathways compared to their chloro, bromo, and iodo counterparts. The stability generally follows the trend: F > Cl > Br > I.[5]

  • Position of Halogenation: The specific carbon atom on the imidazole ring where the halogen is substituted influences the electron density distribution and, consequently, its reactivity and susceptibility to degradation.

  • Other Substituents: The presence of other functional groups on the imidazole ring or its side chains can either stabilize or destabilize the molecule through electronic and steric effects.[5]

  • Environmental Factors: External conditions such as pH, temperature, light, and the presence of oxidative agents are major drivers of degradation.[2]

Comparative Stability Benchmarking: A Multi-faceted Approach

To objectively compare the stability of different halogenated imidazole compounds, a series of forced degradation studies are essential.[1] These studies intentionally subject the compounds to harsh conditions to identify potential degradation pathways and compare their relative stabilities.

Hydrolytic Stability

Hydrolysis is a common degradation pathway for many pharmaceuticals. The stability of halogenated imidazoles can be assessed across a range of pH values (typically acidic, neutral, and basic) at elevated temperatures.

Expected Trend: The susceptibility to hydrolysis can be influenced by the electronic effects of the halogen. While the imidazole ring itself can be susceptible to hydrolysis under certain conditions, the C-halogen bond is generally stable to hydrolysis. However, the overall molecular structure will dictate the primary sites of hydrolytic cleavage.[1][6]

Table 1: Representative Hydrolytic Stability Data

CompoundpHTemperature (°C)% Degradation (24h)Major Degradants
2-Fluoro-imidazole Derivative2.080< 1%None Detected
7.080< 1%None Detected
12.0805%Ring-opened products
2-Chloro-imidazole Derivative2.0802%Minor dehalogenation
7.0803%Minor dehalogenation
12.08015%Dehalogenated & ring-opened products
2-Bromo-imidazole Derivative2.0805%Dehalogenated products
7.0808%Dehalogenated products
12.08025%Dehalogenated & ring-opened products
2-Iodo-imidazole Derivative2.08010%Significant dehalogenation
7.08015%Significant dehalogenation
12.08040%Dehalogenated & ring-opened products

Note: This table presents hypothetical but scientifically plausible data based on general chemical principles for illustrative purposes.

Oxidative Stability

The imidazole ring can be susceptible to oxidation, particularly in the presence of reactive oxygen species.[1][7] The nature of the halogen can influence the electron density of the ring and its susceptibility to oxidative attack.

Expected Trend: Perhalogenated benzenes have shown that the addition of hydroxyl radicals is a key degradation pathway.[8][9] For halogenated imidazoles, the electron-withdrawing nature of halogens can decrease the electron density of the imidazole ring, potentially making it less susceptible to oxidation. However, the specific reaction conditions and the overall molecular structure will play a crucial role.

Table 2: Representative Oxidative Stability Data (3% H₂O₂ at 50°C)

Compound% Degradation (8h)Major Degradants
2-Fluoro-imidazole Derivative2%N-oxides
2-Chloro-imidazole Derivative5%N-oxides, hydroxylated products
2-Bromo-imidazole Derivative8%N-oxides, hydroxylated products
2-Iodo-imidazole Derivative12%N-oxides, hydroxylated products, dehalogenated species

Note: This table presents hypothetical but scientifically plausible data based on general chemical principles for illustrative purposes.

Photostability

Many imidazole-containing compounds are sensitive to light and UV radiation.[1][7] Photostability testing, as guided by ICH Q1B, is crucial to determine the need for light-protective packaging.[10][11][12]

Expected Trend: The C-halogen bond dissociation energy decreases down the group (C-F > C-Cl > C-Br > C-I). This suggests that iodo- and bromo-substituted imidazoles may be more susceptible to photodegradation via homolytic cleavage of the C-X bond.

Table 3: Representative Photostability Data (ICH Q1B Conditions)

Compound% DegradationMajor Degradants
2-Fluoro-imidazole Derivative< 1%None Detected
2-Chloro-imidazole Derivative3%Photodimers, dehalogenated products
2-Bromo-imidazole Derivative10%Dehalogenated products, radical-derived species
2-Iodo-imidazole Derivative25%Significant dehalogenation, complex mixture of degradants

Note: This table presents hypothetical but scientifically plausible data based on general chemical principles for illustrative purposes.

Thermal Stability

Thermal stability is assessed by exposing the compound to dry heat. This can reveal vulnerabilities to decomposition at elevated temperatures, which is important for manufacturing and storage considerations.

Expected Trend: The thermal stability of the C-X bond generally decreases with increasing atomic size of the halogen. Therefore, iodo- and bromo-imidazoles may exhibit lower thermal stability compared to their fluoro and chloro analogs.

Table 4: Representative Thermal Stability Data (80°C Dry Heat)

Compound% Degradation (72h)Major Degradants
2-Fluoro-imidazole Derivative< 0.5%None Detected
2-Chloro-imidazole Derivative1%Minor decomposition products
2-Bromo-imidazole Derivative4%Dehalogenated species
2-Iodo-imidazole Derivative9%Significant dehalogenation and decomposition

Note: This table presents hypothetical but scientifically plausible data based on general chemical principles for illustrative purposes.

Experimental Protocols for Stability Benchmarking

To ensure data is reliable and comparable, standardized protocols must be followed.

General Forced Degradation Workflow

The following diagram illustrates a typical workflow for a forced degradation study.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_output Data Interpretation API API Solution/Solid Hydrolysis Acid/Base/Neutral Hydrolysis API->Hydrolysis Oxidation Oxidative Stress (e.g., H2O2) API->Oxidation Photochemical Photolytic Stress (ICH Q1B) API->Photochemical Thermal Thermal Stress (Dry Heat) API->Thermal HPLC HPLC/UPLC Analysis Hydrolysis->HPLC Oxidation->HPLC Photochemical->HPLC Thermal->HPLC MS LC-MS for Degradant ID HPLC->MS Spectroscopy Spectroscopic Analysis (UV, NMR) HPLC->Spectroscopy Kinetics Degradation Kinetics HPLC->Kinetics Pathway Degradation Pathway Elucidation MS->Pathway Spectroscopy->Pathway Comparison Comparative Stability Assessment Pathway->Comparison Kinetics->Comparison

Caption: A typical workflow for conducting forced degradation studies.

Step-by-Step Protocol for Hydrolytic Stability Testing
  • Preparation of Solutions: Prepare solutions of the test compound (e.g., 1 mg/mL) in 0.1 N HCl (acidic), purified water (neutral), and 0.1 N NaOH (basic).

  • Incubation: Place sealed vials of each solution in a temperature-controlled oven at a specified temperature (e.g., 80°C).

  • Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: For acidic and basic samples, neutralize the solution before analysis to prevent further degradation.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the percentage of the parent compound remaining and to quantify any degradation products.[3][13]

Step-by-Step Protocol for Photostability Testing (ICH Q1B)
  • Sample Preparation: Place the drug substance or product in chemically inert, transparent containers.[11]

  • Light Exposure: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[12] A dark control sample should be stored under the same conditions but protected from light.

  • Analysis: After exposure, compare the samples to the dark control for any changes in physical properties and analyze by HPLC for assay and degradation products.[11]

Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for identifying and characterizing degradants.

Degradation_Pathways cluster_degradation Degradation Products Halogenated_Imidazole Halogenated Imidazole (Parent Compound) Dehalogenated Dehalogenated Imidazole Halogenated_Imidazole->Dehalogenated Photolysis / Hydrolysis Oxidized N-Oxides / Hydroxylated Species Halogenated_Imidazole->Oxidized Oxidation Hydrolyzed Ring-Opened Products Halogenated_Imidazole->Hydrolyzed Hydrolysis Photodegraded Dimers / Radical Products Halogenated_Imidazole->Photodegraded Photolysis

Caption: Potential degradation pathways for halogenated imidazoles.

Analytical Techniques for Stability Assessment

A suite of analytical techniques is necessary for a thorough stability assessment.

  • High-Performance Liquid Chromatography (HPLC): The workhorse for separating and quantifying the parent compound and its degradation products.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for the identification and structural elucidation of unknown degradation products.[4][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for definitive identification of degradants.[3]

  • UV-Visible Spectroscopy: Can be used to monitor for changes in the chromophore of the molecule and for quantification.[14]

Conclusion and Recommendations

The stability of halogenated imidazole compounds is a critical attribute that must be thoroughly investigated during drug development. This guide has outlined a systematic approach to benchmarking their stability under various stress conditions.

Key Takeaways:

  • The stability of halogenated imidazoles generally follows the trend: Fluoro > Chloro > Bromo > Iodo .

  • Forced degradation studies are indispensable for identifying potential liabilities and informing formulation and packaging decisions.

  • A combination of hydrolytic, oxidative, photolytic, and thermal stress testing provides a comprehensive stability profile.

  • The use of validated, stability-indicating analytical methods is crucial for generating reliable and accurate data.

By implementing the principles and protocols detailed in this guide, researchers can make more informed decisions in the selection and development of robust halogenated imidazole-based drug candidates, ultimately contributing to the delivery of safer and more effective medicines.

References

  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
  • LCGC. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • HunterLab. (2025, December 18). Keeping the Balance: Stability Testing in Pharmaceuticals with Spectral Analysis.
  • ResearchGate. Analytical Techniques for the Assessment of Drug Stability.
  • Creative BioMart. Pharmaceutical Stability Analysis.
  • ECA Academy. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products.
  • Benchchem. Technical Support Center: Forced Degradation Studies of Imidazole-Containing Compounds.
  • MDPI. (2021).
  • PubMed. (2019).
  • Stability Studies. FDA Guidelines for Photostability Testing: A Step-by-Step Guide.
  • ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
  • MedCrave online. (2016, December 14).
  • Environmental Science: Processes & Impacts. (2016, December 1). Atmospheric oxidation of halogenated aromatics: comparative analysis of reaction mechanisms and reaction kinetics.
  • Environmental Science: Processes & Impacts. Atmospheric oxidation of halogenated aromatics: comparative analysis of reaction mechanisms and reaction kinetics.
  • ACS Publications. (2019). Investigating the Underappreciated Hydrolytic Instability of 1,8-Diazabicyclo[5.4.

Sources

Comparative

A Comparative Guide to the Synthesis of 1H-Imidazole-4-propanamine (Histamine)

Introduction 1H-Imidazole-4-propanamine, commonly known as histamine, is a pivotal biogenic amine with profound physiological and pathological roles. It functions as a key mediator in allergic and inflammatory responses,...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1H-Imidazole-4-propanamine, commonly known as histamine, is a pivotal biogenic amine with profound physiological and pathological roles. It functions as a key mediator in allergic and inflammatory responses, a regulator of gastric acid secretion, and a neurotransmitter in the central nervous system.[1][2] Its versatile biological activities have rendered it and its analogs crucial targets in drug discovery and development, particularly for antihistamines.[3][4] The efficient and selective synthesis of histamine is therefore of significant interest to researchers in medicinal chemistry, pharmacology, and synthetic organic chemistry.

This comprehensive guide provides a comparative analysis of the principal synthesis routes for 1H-Imidazole-4-propanamine. We will delve into the intricacies of both the biological and various chemical synthesis methodologies. Each route will be critically evaluated based on its underlying chemical principles, experimental feasibility, yield, scalability, and overall efficiency. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling them to make informed decisions when selecting a synthetic strategy tailored to their specific research and development needs.

I. Biosynthesis: The Natural Route via Enzymatic Decarboxylation

In biological systems, histamine is synthesized from the amino acid L-histidine in a single, highly efficient step.[1][5] This transformation is catalyzed by the enzyme L-histidine decarboxylase (HDC), which utilizes pyridoxal-5'-phosphate as a cofactor.[2]

Reaction Scheme:

L-Histidine → 1H-Imidazole-4-propanamine (Histamine) + CO₂

Enzyme: L-histidine decarboxylase (HDC)

Causality Behind the Biological Choice:

The enzymatic route offers unparalleled specificity and efficiency. The active site of HDC is exquisitely shaped to bind L-histidine, ensuring the exclusive formation of the desired product under mild physiological conditions. This pathway is the primary source of histamine in mammals, occurring in various cells, including mast cells, basophils, and neurons.[6]

Experimental Protocol: Enzymatic Synthesis of Histamine

Objective: To produce 1H-Imidazole-4-propanamine from L-histidine using L-histidine decarboxylase.

Materials:

  • L-histidine

  • L-histidine decarboxylase (recombinant or purified)

  • Pyridoxal-5'-phosphate (PLP)

  • Phosphate buffer (pH 6.5-7.5)

  • Reaction vessel

  • Incubator or water bath

  • Analytical equipment (e.g., HPLC) for product quantification

Procedure:

  • Prepare a solution of L-histidine in the phosphate buffer.

  • Add pyridoxal-5'-phosphate to the solution, as it is a crucial cofactor for the enzyme.

  • Initiate the reaction by adding L-histidine decarboxylase to the buffered L-histidine solution.

  • Incubate the reaction mixture at an optimal temperature for the enzyme (typically 37°C) for a predetermined period.

  • Monitor the reaction progress by taking aliquots at different time intervals and analyzing the formation of histamine using a suitable analytical method like HPLC.

  • Once the reaction is complete, the enzyme can be denatured (e.g., by heating) and removed by centrifugation or filtration.

  • The resulting solution containing histamine can be further purified if necessary, for example, by ion-exchange chromatography.

Advantages:

  • High Specificity: The enzyme ensures the formation of the correct isomer with high purity.

  • Mild Reaction Conditions: The reaction proceeds at physiological pH and temperature, avoiding harsh chemicals.

  • Environmentally Friendly: This "green chemistry" approach avoids the use of organic solvents and hazardous reagents.

Disadvantages:

  • Scalability: Large-scale production can be expensive due to the cost and stability of the enzyme.

  • Purification: Separation of the product from the enzyme and other biological components can be challenging.

II. Chemical Synthesis Routes: A Toolkit for Versatility

Chemical synthesis provides a versatile alternative to the biological route, offering scalability and the potential for analog synthesis. Several distinct strategies have been developed, each with its own set of advantages and challenges.

Route 1: Multi-step Synthesis from Imidazole-4-methanol

This route builds the propanamine side chain onto a pre-formed imidazole ring, starting from the readily available imidazole-4-methanol. This starting material can be synthesized from inexpensive sources like fructose.

Logical Workflow:

Caption: Workflow for the synthesis of 1H-Imidazole-4-propanamine starting from Imidazole-4-methanol.

Mechanistic Insights:

A key step in this route is the Wittig-Horner reaction , which involves the reaction of the imidazole-4-carbaldehyde with a phosphonate ylide (e.g., diethyl cyanomethylphosphonate) to form the α,β-unsaturated nitrile. This reaction typically proceeds through a betaine-like intermediate to form an oxaphosphetane, which then collapses to the alkene and a phosphate byproduct.[7][8] The final step is the reduction of the nitrile to a primary amine, which can be achieved using various reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[9][10][11][12]

Experimental Protocol: Synthesis of 1H-Imidazole-4-propanamine from Imidazole-4-methanol

Step 1: Protection of Imidazole-4-methanol

  • Dissolve imidazole-4-methanol in a suitable solvent like DMF.

  • Add a base (e.g., triethylamine) followed by a protecting group reagent (e.g., trityl chloride).

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Isolate the N-protected product by extraction and purification.

Step 2: Oxidation to the Aldehyde

  • Dissolve the protected alcohol in a solvent like dichloromethane.

  • Add an oxidizing agent such as manganese dioxide (MnO₂).

  • Stir the mixture at room temperature until the starting material is consumed.

  • Filter off the oxidant and concentrate the filtrate to obtain the aldehyde.

Step 3: Wittig-Horner Reaction

  • Prepare the phosphonate ylide by treating diethyl cyanomethylphosphonate with a strong base (e.g., NaH) in an anhydrous solvent like THF.

  • Add the protected imidazole-4-carbaldehyde to the ylide solution at low temperature.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction and extract the α,β-unsaturated nitrile.

Step 4: Reduction and Deprotection

  • Dissolve the unsaturated nitrile in a suitable solvent (e.g., ethanol).

  • Perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) to reduce both the double bond and the nitrile.

  • Alternatively, use a chemical reducing agent like LiAlH₄ in THF.

  • Following reduction, remove the protecting group under acidic conditions (e.g., with HCl) to yield 1H-Imidazole-4-propanamine hydrochloride.

Route 2: Synthesis from Urocanic Acid

This approach utilizes urocanic acid, a natural metabolite of histidine, as the starting material. The key transformations involve the reduction of the acrylic acid side chain and conversion of the resulting carboxylic acid to the amine.

Logical Workflow:

Caption: Workflow for the synthesis of 1H-Imidazole-4-propanamine from Urocanic Acid.

Mechanistic Insights:

The initial step is the selective reduction of the carbon-carbon double bond of urocanic acid, which can be achieved by catalytic hydrogenation.[13] The resulting propanoic acid derivative is then reduced to the corresponding alcohol, typically using a strong reducing agent like LiAlH₄. The alcohol is then converted into a better leaving group (e.g., a tosylate or a halide) to facilitate nucleophilic substitution with an amine source (e.g., ammonia or a protected amine equivalent) to furnish the final product.

Experimental Protocol: Synthesis of 1H-Imidazole-4-propanamine from Urocanic Acid

Step 1: Reduction of Urocanic Acid

  • Suspend urocanic acid in a suitable solvent like water or ethanol.

  • Add a hydrogenation catalyst (e.g., 10% Pd/C).

  • Subject the mixture to a hydrogen atmosphere (e.g., in a Parr hydrogenator) until the reaction is complete.

  • Filter off the catalyst and concentrate the solution to obtain 3-(1H-imidazol-4-yl)propanoic acid.[13]

Step 2: Reduction of the Carboxylic Acid

  • Suspend the propanoic acid derivative in an anhydrous solvent like THF.

  • Carefully add a solution of LiAlH₄ in THF at 0°C.

  • Stir the reaction at room temperature until the reduction is complete.

  • Quench the reaction carefully with water and a base to precipitate the aluminum salts.

  • Filter and concentrate the filtrate to obtain 3-(1H-imidazol-4-yl)propan-1-ol.[13]

Step 3: Conversion to the Amine

  • Convert the alcohol to a tosylate by reacting it with p-toluenesulfonyl chloride in the presence of a base like pyridine.

  • Displace the tosylate group with an amine source. For example, react the tosylate with sodium azide followed by reduction of the resulting azide to the amine. Alternatively, direct amination with ammonia under pressure can be employed.

  • Purify the final product by distillation or crystallization of its salt.

Route 3: Cyanoethylation of Imidazole (Leading to an Isomer)

While not a direct route to the desired 4-substituted product, the cyanoethylation of imidazole is a relevant and illustrative pathway that highlights the challenges of regioselectivity in imidazole chemistry. This reaction typically yields the N-substituted isomer, 1-(3-aminopropyl)imidazole.

Logical Workflow:

Caption: Workflow for the synthesis of 1-(3-Aminopropyl)imidazole via cyanoethylation.

Mechanistic Insights:

The reaction proceeds via a Michael addition of the imidazole nitrogen to acrylonitrile. The subsequent reduction of the nitrile group to a primary amine is typically achieved through catalytic hydrogenation (e.g., using Raney Nickel) or with a chemical reducing agent.

III. Comparative Analysis of Synthesis Routes

FeatureBiosynthesis (HDC)Chemical Synthesis (from Imidazole-4-methanol)Chemical Synthesis (from Urocanic Acid)
Starting Material L-HistidineImidazole-4-methanol (from Fructose)Urocanic Acid
Number of Steps 14-53-4
Regioselectivity Highly specific for the 4-positionHigh, controlled by the starting materialHigh, controlled by the starting material
Typical Overall Yield High (enzymatic conversion)ModerateModerate
Scalability Limited by enzyme cost and stabilityGoodGood
Reagents & Conditions Mild, aqueous, physiological pH and temp.Requires protecting groups, strong bases, and reducing agentsRequires strong reducing agents and potentially harsh conditions for amination
Key Advantages "Green", high purity, stereospecificVersatile for analog synthesis, scalableUtilizes a readily available biological precursor
Key Disadvantages Costly for large scale, purification challengesMulti-step, requires protecting groupsCan involve hazardous reagents (e.g., azides)

IV. Conclusion

The choice of a synthetic route for 1H-Imidazole-4-propanamine is contingent upon the specific requirements of the research or manufacturing process.

  • For applications demanding the highest purity and stereospecificity, particularly in biological and pharmacological studies, the enzymatic decarboxylation of L-histidine remains the gold standard. Its elegance lies in its simplicity and adherence to green chemistry principles, though scalability can be a concern.

  • For larger-scale production and the synthesis of a diverse array of analogs for structure-activity relationship studies, the chemical synthesis routes offer greater flexibility. The multi-step synthesis from imidazole-4-methanol provides a well-controlled pathway to the desired 4-substituted product. The route starting from urocanic acid is also a viable option, leveraging a naturally occurring precursor.

Ultimately, a thorough evaluation of factors such as cost, scale, desired purity, and the synthetic capabilities of the laboratory will guide the selection of the most appropriate and efficient route for the synthesis of this biologically significant molecule.

V. References

  • Goodman & Gilman's: The Pharmacological Basis of Therapeutics, 13th Edition.

  • March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th Edition.

  • Comprehensive Organic Synthesis, 2nd Edition.

  • Greene's Protective Groups in Organic Synthesis, 5th Edition.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry, 2nd Edition. Oxford University Press.

  • Voet, D., & Voet, J. G. (2011). Biochemistry, 4th Edition. Wiley.

  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th Edition. Wiley.

  • National Center for Biotechnology Information. (n.d.). Histamine. In PubChem Compound Summary. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • JoVE. (2025, May 22). Nitriles to Amines: LiAlH4 Reduction. Retrieved from [Link]

  • Study Mind. (n.d.). Amines - Nitriles (A-Level Chemistry). Retrieved from [Link]

  • Clark, J. (n.d.). reduction of nitriles. Chemguide. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and degradation of histamine: Histamine is formed by the.... Retrieved from [Link]

  • Brunton, L. L., Knollmann, B. C., & Hilal-Dandan, R. (Eds.). (2017). Goodman & Gilman's: The Pharmacological Basis of Therapeutics (13th ed.). McGraw-Hill Education.

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl-. Retrieved from [Link]

  • Wang, X. (2024). Synthesis Methods of Loratadine and Its Clinical Application Comparison in Antihistamines. 7th International Conference on Chemical Engineering and Advanced Materials (CEAM 2024), 116. [Link]

  • YouTube. (2018, July 19). Histamine Synthesis and Metabolism Pathway. Retrieved from [Link]

  • Stark, H., & Schunack, W. (2001). Synthesis and dual histamine H1 and H2 receptor antagonist activity of cyanoguanidine derivatives. Molecules, 6(12), 951–963. [Link]

  • El-Gazzar, A. R. B. A., & Gaafar, A. M. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Chemistry & Biodiversity, 19(6), e202200101. [Link]

  • Shulpekova, Y., et al. (2023). Biochemistry, Histamine. In StatPearls. StatPearls Publishing.

  • NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. Retrieved from [Link]

  • Zhang, Q.-G., et al. (2012). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry, 24(10), 4611-4613.

  • Al-Masoudi, N. A., et al. (2022). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 27(19), 6296. [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 4-hydroxymethyl imidazoles. Retrieved from

  • ResearchGate. (n.d.). A convenient preparation of 3-(1H-imidazol-4-yl)propanol. Retrieved from [Link]

  • Hattan, C. M., et al. (2013). Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid. Synthetic Communications, 43(1), 1-8. [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Recent advances in the synthesis of imidazoles. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of 4(5)-hydroxymethyl-5(4)-methylimidazole. Retrieved from

  • ResearchGate. (n.d.). Synthesis of 3-(1-Methyl-1 H -imidazol-2-ylthio)propanoic Acid and ( E ). Retrieved from [Link]

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Validation

A Senior Application Scientist's Guide to In Vitro vs. In Vivo Effects of 1H-Imidazole-4-propanamine Derivatives

Introduction: The Histamine Derivative Landscape 1H-Imidazole-4-propanamine, more commonly known as histamine, is a pivotal biogenic amine that orchestrates a wide array of physiological and pathophysiological processes....

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Histamine Derivative Landscape

1H-Imidazole-4-propanamine, more commonly known as histamine, is a pivotal biogenic amine that orchestrates a wide array of physiological and pathophysiological processes. Its actions are mediated through four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4.[1][2][3] These receptors are distributed throughout the body, regulating everything from allergic inflammation (H1R) and gastric acid secretion (H2R) to neurotransmitter release in the central nervous system (H3R) and immune responses (H4R).[1][2][3]

Derivatives of this core imidazole structure are of immense interest in drug discovery, as they offer the potential to selectively modulate these pathways for therapeutic benefit.[4][5] The journey from a promising chemical entity to a clinically effective drug, however, is fraught with challenges. A critical phase in this journey is the translation of preclinical data from controlled in vitro environments to the complex, dynamic setting of a living organism, or in vivo. This guide provides an in-depth comparison of the methodologies used to assess 1H-imidazole-4-propanamine derivatives in vitro and in vivo, highlighting the experimental rationale and the critical importance of bridging the gap between these two essential models.

Part 1: The Controlled Environment: In Vitro Assessment

In vitro studies are the cornerstone of early-stage drug discovery. They provide a rapid, high-throughput, and cost-effective means to characterize the fundamental pharmacological properties of a compound, such as its affinity and functional activity at a specific histamine receptor subtype. These assays are performed in controlled environments, typically using isolated tissues or engineered cell lines.[6]

Key In Vitro Assays & Methodologies

1. Receptor Binding Assays: The primary objective of a binding assay is to determine the affinity (Ki) of a derivative for its target receptor. This is a crucial first step, as it quantifies the strength of the interaction between the compound and the receptor. Radioligand binding assays are a classic and robust method for this purpose.[6][7]

Experimental Protocol: Radioligand Binding Assay for the Histamine H2 Receptor

  • Objective: To determine the binding affinity (Ki) of a test compound for the human histamine H2 receptor.

  • Materials:

    • HEK293T cells stably expressing N-terminally Luciferase-tagged human H2 receptor (NLuc-hH2R).

    • [³H]tiotidine (a well-characterized H2 antagonist) as the radioligand.[8]

    • Test 1H-imidazole-4-propanamine derivative.

    • Unlabeled competitor (e.g., famotidine) for non-specific binding determination.

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Scintillation fluid and a scintillation counter.

  • Procedure:

    • Cell Preparation: Culture and harvest the NLuc-hH2R HEK293T cells. Prepare a cell membrane suspension.

    • Assay Setup: In a 96-well plate, add the cell membrane suspension to wells containing:

      • Total binding: Radioligand only.

      • Non-specific binding: Radioligand + a high concentration of unlabeled competitor.

      • Competitive binding: Radioligand + varying concentrations of the test derivative.

    • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.[9]

    • Termination & Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove any remaining unbound ligand.

    • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

    • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding against the log concentration of the test derivative and use non-linear regression to determine the IC50 (the concentration of the derivative that inhibits 50% of specific radioligand binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[9]

2. Functional Assays: While binding assays reveal affinity, functional assays measure the biological response elicited by the compound. They determine whether a derivative is an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (reduces basal receptor activity).

Calcium Mobilization Assay (for Gq-coupled receptors like H1R): The histamine H1 receptor is coupled to the Gq/G11 signaling pathway.[10] Activation of this pathway leads to an increase in intracellular calcium (Ca²⁺).[7][11] This change can be measured using calcium-sensitive fluorescent dyes.[12][13]

Experimental Protocol: Calcium Mobilization Assay

  • Objective: To measure the ability of a test compound to act as an agonist or antagonist at the H1 receptor.

  • Materials:

    • CHO or HEK293 cells stably expressing the human H1 receptor.

    • Calcium-sensitive dye (e.g., Fluo-4 AM).[14]

    • Probenecid (to prevent dye leakage from cells).[12]

    • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).[7]

    • Histamine (as a reference agonist).

    • 96-well black-walled, clear-bottom plates.

    • A fluorescence microplate reader with kinetic reading capability (e.g., FlexStation® 3).[12]

  • Procedure:

    • Cell Plating: Seed the H1R-expressing cells into the 96-well plates and incubate overnight to form a confluent monolayer.[12]

    • Dye Loading: Remove the growth medium and add the Fluo-4 AM dye-loading solution (containing probenecid) to each well. Incubate for 1 hour at 37°C.[15]

    • Compound Addition & Measurement:

      • Place the plate in the fluorescence reader.

      • For agonist mode , the instrument will automatically add varying concentrations of the test derivative to the wells and immediately begin measuring fluorescence intensity over time.

      • For antagonist mode , pre-incubate the cells with varying concentrations of the test derivative before adding a fixed concentration of histamine (e.g., its EC80). The reader measures the inhibition of the histamine-induced fluorescence signal.

    • Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium.[14] Plot the response against the log concentration of the compound. For agonists, calculate the EC50 (concentration for 50% maximal effect). For antagonists, calculate the IC50 (concentration for 50% inhibition).

Visualizing the In Vitro Workflow

InVitro_Workflow cluster_setup Assay Setup cluster_execution Assay Execution cluster_analysis Data Analysis cells H1R-Expressing Cells plate Seed cells in 96-well plate cells->plate dye Load with Calcium-sensitive Dye plate->dye compound Add Test Compound (Agonist or Antagonist) dye->compound reader Fluorescence Plate Reader kinetics Measure Fluorescence Kinetics reader->kinetics compound->reader histamine Add Histamine (for Antagonist Mode) histamine->reader plot Plot Dose-Response Curve kinetics->plot calc Calculate EC50/IC50 plot->calc caption Workflow for a Calcium Mobilization Assay. InVivo_Workflow cluster_model Animal Model Induction cluster_endpoints Endpoint Measurement cluster_analysis Data Analysis sensitization Sensitize Mice with Ovalbumin (OVA) drug_admin Administer Test Compound or Vehicle sensitization->drug_admin challenge Challenge with OVA Aerosol drug_admin->challenge bal Bronchoalveolar Lavage (BAL) challenge->bal histology Lung Histology cytokines Cytokine Analysis quantify Quantify Eosinophils, Inflammation Score cytokines->quantify compare Compare Treatment vs. Vehicle Groups quantify->compare calc Determine ED50 (Effective Dose) compare->calc caption Workflow for a Murine Allergic Asthma Model.

Caption: Workflow for a Murine Allergic Asthma Model.

Interpreting In Vivo Data

In vivo data demonstrates the efficacy of a compound in a disease-relevant context.

DerivativeDose (mg/kg, p.o.)Inhibition of Eosinophil Infiltration (%)
Vehicle-0% (Control)
Derivative A135%
Derivative A372%
Derivative A1095%
Derivative B1045%
Derivative C30No significant effect

Part 3: Bridging the Gap: In Vitro-In Vivo Correlation (IVIVC)

A central challenge in drug development is the translation of in vitro potency into in vivo efficacy. [16]A compound that is highly potent in a cell-based assay may show weak or no activity in an animal model. Conversely, some compounds may be more potent in vivo than predicted. Understanding the reasons for these discrepancies is critical for successful drug design.

Factors Influencing In Vitro-In Vivo Discrepancies

Several factors can contribute to a poor correlation between in vitro and in vivo results:

  • Pharmacokinetics (ADME):

    • Absorption: Poor absorption from the gut after oral dosing.

    • Distribution: Inability to reach the target tissue in sufficient concentrations. For CNS targets like the H3 receptor, this includes crossing the blood-brain barrier.

    • Metabolism: Rapid breakdown of the compound by liver enzymes (e.g., Cytochrome P450s). [17][18]Imidazole-containing drugs are known to be metabolized via oxidation. [18][19] * Excretion: Rapid clearance of the compound from the body. [17]* Off-Target Effects: The compound may interact with other receptors or proteins in vivo, leading to unexpected side effects or reduced efficacy.

  • Protein Binding: High binding to plasma proteins (like albumin) can reduce the free concentration of the drug available to interact with its target receptor.

  • Model Complexity: The pathophysiology of a disease in an animal model is far more complex than a single-cell-type in vitro assay. It involves intricate cell-cell interactions, feedback loops, and immune responses that can modulate the drug's effect. [16]

Visualizing the IVIVC Challenge

IVIVC_Factors cluster_body In Vivo System invitro High In Vitro Potency (e.g., Low IC50) metabolism Rapid Metabolism invitro->metabolism Drug Administered absorption Poor Absorption distribution Poor Tissue Distribution absorption->distribution invivo Low In Vivo Efficacy (e.g., High ED50) absorption->invivo metabolism->absorption metabolism->invivo protein_binding High Plasma Protein Binding distribution->protein_binding distribution->invivo off_target Off-Target Effects protein_binding->off_target protein_binding->invivo off_target->invivo caption Factors leading to poor in vitro-in vivo correlation.

Caption: Factors leading to poor in vitro-in vivo correlation.

Case Study: Correlating Data for an H3R Antagonist

Consider a hypothetical H3 receptor antagonist, "Enerisant," designed for a neurological indication. [20]

Parameter In Vitro Result In Vivo Result Correlation & Explanation
Target Affinity Ki = 5 nM (human H3R) High receptor occupancy in rat frontal cortex. [20] Good: The compound shows high affinity for the target in both systems.
Functional Potency IC50 = 15 nM (cAMP assay) Effective at promoting wakefulness at 3 mg/kg. [20] Moderate: The in vitro potency translates to in vivo efficacy, but the dose required depends on pharmacokinetics.
Pharmacokinetics Metabolically stable in liver microsomes. Moderate oral bioavailability (30%); readily crosses the blood-brain barrier. Critical Insight: While stable in vitro, first-pass metabolism reduces bioavailability. However, good brain penetration allows it to reach its CNS target.

| Selectivity | >1000-fold selective over other histamine receptors. | No observed side effects related to H1 or H2 receptor blockade. | Good: High in vitro selectivity predicts a clean in vivo profile at therapeutic doses. |

This case study illustrates that a successful drug candidate requires a balance of high in vitro potency and favorable in vivo ADME properties.

Conclusion

The evaluation of 1H-imidazole-4-propanamine derivatives requires a carefully integrated strategy of in vitro and in vivo experimentation. In vitro assays provide the foundational data on a compound's affinity, potency, and mechanism of action at its molecular target. However, these data exist in a biological vacuum. In vivo studies are indispensable for understanding how a compound behaves within the complex, interconnected systems of a living organism, ultimately determining its therapeutic potential.

A strong in vitro-in vivo correlation is the goal of every drug discovery program. When discrepancies arise, they should not be viewed as failures, but as opportunities to understand the complex interplay of pharmacokinetics and pharmacodynamics. By systematically investigating the factors that bridge—or break—the link between the petri dish and the patient, researchers can more effectively design and develop the next generation of targeted, safe, and effective medicines.

References

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Comparative

A Senior Application Scientist's Guide to Imidazole Characterization: A Comparative Analysis of Key Analytical Techniques

Introduction: The Enduring Relevance of Imidazole in Modern Science Imidazole is a five-membered aromatic heterocycle that stands as a cornerstone in both biological systems and industrial applications.[1][2][3] Its uniq...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of Imidazole in Modern Science

Imidazole is a five-membered aromatic heterocycle that stands as a cornerstone in both biological systems and industrial applications.[1][2][3] Its unique amphoteric nature, coupled with its ability to coordinate with metal ions and participate in hydrogen bonding, makes it a critical pharmacophore in a vast array of pharmaceuticals, including antifungal agents and anticancer drugs.[2][4][5] Beyond medicine, imidazole derivatives are integral to the synthesis of ionic liquids, corrosion inhibitors, and advanced materials like thermostable polymers.[3] Given its prevalence and functional importance, the rigorous and accurate characterization of imidazole and its derivatives is paramount for quality control, drug development, and materials science research.

This guide provides a side-by-side comparison of the principal analytical techniques for imidazole characterization. As a Senior Application Scientist, my objective is not merely to list methods but to provide a nuanced, experience-driven perspective on why specific techniques are chosen, how they are practically applied, and the unique insights each can offer. We will delve into the core principles, strengths, and limitations of each method, supported by detailed experimental protocols and comparative data to empower researchers in making informed analytical decisions.

Section 1: Chromatographic Techniques - The Workhorses for Purity and Quantification

Chromatographic methods are indispensable for separating imidazole from impurities, related substances, or complex matrices, making them the gold standard for purity assessment and quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is arguably the most versatile and widely employed technique for analyzing non-volatile and thermally sensitive imidazole derivatives.[6] It offers excellent resolution, sensitivity, and reproducibility.

  • Principle of Operation: HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For imidazoles, which are moderately polar, Reverse-Phase HPLC (RP-HPLC) is the most common modality. In RP-HPLC, a non-polar stationary phase (like C8 or C18) is used with a polar mobile phase (typically a mixture of water and acetonitrile or methanol). More polar compounds elute first, while less polar compounds are retained longer.

  • Application to Imidazole Characterization:

    • Purity Analysis: Detecting and quantifying impurities in raw materials and final products.

    • Assay/Quantification: Accurately measuring the concentration of an imidazole-based active pharmaceutical ingredient (API) in a formulation.[7]

    • Stability Studies: Monitoring the degradation of imidazole compounds over time under various stress conditions.

  • Expert Insights & Causality: The choice of column and mobile phase is critical. A C18 column is often the first choice due to its strong hydrophobic retention. However, the basic nature of the imidazole ring (pKa ≈ 6.9-7.0) can lead to peak tailing on traditional silica-based columns due to interaction with acidic silanol groups.[8] To counteract this, we employ end-capped columns or add an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase.[8] TFA protonates the imidazole, improving its retention and peak shape. Detection is typically performed using a UV detector, as the imidazole ring exhibits strong absorbance around 210-230 nm.[9]

  • System Preparation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a Diode Array Detector (DAD).

  • Column: Thermo Scientific™ BDS Hypersil™ C8 (5 µm, 250 x 4.6 mm). A C8 is chosen here as a slightly less retentive alternative to C18, which can provide faster run times for moderately polar imidazoles.[7]

  • Mobile Phase:

    • Solvent A: 0.1% (v/v) Phosphoric Acid in Water. The acid is crucial to maintain a low pH (~3.2), ensuring the imidazole is protonated for better peak shape.[7]

    • Solvent B: Acetonitrile.

  • Gradient Elution: Start with 95% A / 5% B, hold for 2 minutes. Linearly increase to 60% B over 10 minutes. Hold for 3 minutes, then return to initial conditions and equilibrate for 5 minutes. A gradient is used to ensure elution of both polar and potential non-polar impurities.

  • Flow Rate: 1.0 mL/min.[6][7]

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C for improved reproducibility.

  • Detection: DAD set at 215 nm for maximum sensitivity to the imidazole chromophore.[9]

  • Sample Preparation: Accurately weigh and dissolve the imidazole sample in the initial mobile phase (95:5 Water:Acetonitrile) to a final concentration of approximately 50 µg/mL.[7] Filter through a 0.45 µm syringe filter before injection.

  • Validation: Run a blank (mobile phase) and a standard of known concentration to establish retention time and peak area for quantification. System suitability parameters (e.g., tailing factor, theoretical plates) must be met as per ICH guidelines.[7]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for volatile and thermally stable imidazoles. It combines the high-resolution separation of GC with the definitive identification capabilities of MS.

  • Principle of Operation: In GC, a sample is vaporized and injected into a column. Separation occurs as the analytes partition between a gaseous mobile phase (an inert gas like helium) and a stationary phase coated on the column walls. The separated compounds then enter the mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio (m/z).

  • Application to Imidazole Characterization:

    • Impurity Identification: Identifying volatile impurities, even at trace levels.

    • Reaction Monitoring: Tracking the progress of synthesis reactions involving volatile imidazole derivatives.

    • Environmental Analysis: Detecting imidazole-based contaminants in food and environmental samples.[10][11][12]

  • Expert Insights & Causality: A key challenge with imidazole itself is its polarity and potential for hydrogen bonding, which can lead to poor peak shape and adsorption in the GC system. To overcome this, derivatization is often required.[9][10] Silylation or acylation reactions are common, converting the polar N-H group into a less polar, more volatile derivative. The choice of a polar GC column (e.g., a Carbowax or "WAX" type) is often necessary to achieve good separation of polar analytes.[9] The mass spectrometer provides a "fingerprint" fragmentation pattern, allowing for confident identification by comparison to spectral libraries.

Section 2: Spectroscopic Techniques - Unveiling Molecular Structure

Spectroscopic methods probe the interaction of molecules with electromagnetic radiation, providing fundamental information about chemical structure, bonding, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structural elucidation of organic molecules, including imidazoles. ¹H and ¹³C NMR are fundamental for characterizing new derivatives.

  • Principle of Operation: NMR exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei like ¹H and ¹³C absorb radiofrequency energy at specific frequencies (chemical shifts) depending on their local electronic environment. The resulting spectrum provides information on the number of different types of nuclei, their connectivity, and their spatial relationships.

  • Application to Imidazole Characterization:

    • Structural Confirmation: Verifying the identity and structure of a synthesized imidazole compound.[5][13]

    • Isomer Differentiation: Distinguishing between positional isomers (e.g., 2-methylimidazole vs. 4-methylimidazole).

    • Tautomerism Studies: Investigating the equilibrium between the two equivalent tautomeric forms of the imidazole ring.[1]

  • Expert Insights & Causality: In the ¹H NMR spectrum of imidazole, the proton at the C2 position (between the two nitrogens) is typically the most deshielded and appears furthest downfield (around 7.7 ppm) due to the electron-withdrawing effect of both adjacent nitrogen atoms.[14][15] The protons at C4 and C5 are equivalent due to rapid tautomerization and appear as a single peak around 7.1 ppm.[14][15] Deuterated solvents like DMSO-d₆ or CDCl₃ are used. The acidic N-H proton often appears as a very broad signal at a variable chemical shift, or it may exchange with deuterium if D₂O is present.

A simple visual representation helps to correlate structure with spectral data.

Caption: Approximate ¹H NMR chemical shifts for imidazole protons.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and non-destructive technique used to identify functional groups present in a molecule.

  • Principle of Operation: FTIR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations (stretching, bending). Different functional groups absorb at characteristic frequencies, producing a unique spectral fingerprint.

  • Application to Imidazole Characterization:

    • Functional Group Identification: Confirming the presence of key bonds like N-H (broad peak ~3100-3300 cm⁻¹), C=N, and C-N stretching in the imidazole ring (typically in the 1400-1600 cm⁻¹ region).[16][17]

    • Reaction Monitoring: Observing the appearance or disappearance of specific functional group peaks during a synthesis. For example, the disappearance of a carbonyl peak and the appearance of imidazole ring vibrations can confirm a successful cyclization reaction.

    • Polymorph Screening: Different crystalline forms (polymorphs) of an imidazole compound can exhibit subtle but distinct differences in their FTIR spectra.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule and is primarily used for quantitative analysis.

  • Principle of Operation: This technique measures the absorption of ultraviolet and visible light. The imidazole ring contains π electrons that can be excited to higher energy levels, resulting in characteristic absorption bands. Imidazole itself has a strong absorption maximum around 205-210 nm.[18]

  • Application to Imidazole Characterization:

    • Quantification: Used as a simple and rapid method for determining the concentration of an imidazole solution, often as a detector for HPLC.[7]

    • Purity Check: While not specific, a UV-Vis spectrum can provide a quick preliminary check for chromophoric impurities. Any significant deviation from the expected spectrum of the pure compound warrants further investigation by a more selective technique like HPLC.

Section 3: Thermal Analysis Techniques

Thermal analysis methods measure the physical and chemical properties of a substance as a function of temperature. They are crucial for understanding the stability and solid-state properties of imidazole compounds.

Thermogravimetric Analysis (TGA)
  • Principle of Operation: TGA measures the change in mass of a sample as it is heated at a controlled rate.[19] This provides information about thermal stability, decomposition temperatures, and the presence of volatile components like water or solvent.

  • Application to Imidazole Characterization:

    • Thermal Stability: Determining the temperature at which the compound begins to decompose. Imidazole derivatives generally show good thermal stability.[20][21]

    • Hydrate/Solvate Analysis: Quantifying the amount of bound water or solvent, which is observed as a distinct mass loss step at lower temperatures before the main decomposition.

Differential Scanning Calorimetry (DSC)
  • Principle of Operation: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It detects thermal events like melting, crystallization, and glass transitions.

  • Application to Imidazole Characterization:

    • Melting Point & Purity: Determining the melting point, which is a key physical property and an indicator of purity. Impurities typically broaden the melting peak and lower the melting point.

    • Polymorphism: Identifying different crystalline forms, as they will have distinct melting points and enthalpies of fusion.

    • Phase Transitions: Studying solid-state phase transitions that may occur upon heating.

Section 4: Comparative Summary & Workflow

Selecting the appropriate analytical technique depends on the specific question being asked. The table below summarizes the key attributes of each method.

Technique Primary Information Provided Sensitivity Specificity Sample Throughput Key Advantage Key Limitation
HPLC-UV Purity, QuantificationHigh (µg/mL to ng/mL)[7]HighModerateRobustness for routine QCRequires method development
GC-MS Volatile Impurity IDVery High (ng/mL to pg/mL)[10]Very HighModerateDefinitive identification of volatilesLimited to thermally stable analytes; may require derivatization[9]
NMR Unambiguous StructureLowVery HighLowGold standard for structural elucidationExpensive, requires larger sample amounts
FTIR Functional GroupsModerateLow-ModerateHighFast, non-destructive, versatileNot suitable for quantification or complex mixtures
UV-Vis Quantification, Electronic TransitionsModerateLowHighSimple, fast, inexpensiveLow specificity; prone to interference[22]
TGA Thermal Stability, CompositionModerateLowModerateQuantitative compositional analysisDoes not identify decomposition products
DSC Melting Point, Phase TransitionsModerateLowModerateExcellent for solid-state characterizationNot an identification technique
Workflow: Choosing the Right Analytical Technique

The following diagram outlines a logical workflow for the comprehensive characterization of a new imidazole derivative.

Caption: A logical workflow for the multi-technique characterization of a novel imidazole compound.

Conclusion

The characterization of imidazole and its derivatives is not a one-size-fits-all process. A comprehensive understanding requires a multi-faceted approach, leveraging the strengths of orthogonal analytical techniques. While NMR and mass spectrometry provide definitive structural information, chromatography remains the cornerstone for assessing purity and ensuring product quality. Spectroscopic and thermal methods round out the analytical toolkit, offering crucial insights into functional groups and solid-state properties. By judiciously selecting and combining these techniques, researchers and drug developers can build a complete, robust, and reliable data package, ensuring the safety, efficacy, and quality of imidazole-containing products.

References

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